(-)-Camphoric acid
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-QUBYGPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204569 | |
| Record name | Camphoric acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-09-8, 560-05-4 | |
| Record name | (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphoric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Camphoric acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3R)-(-)-Camphoric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHORIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F72U898F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Camphoric acid spectral data analysis
An In-depth Technical Guide to the Spectral Analysis of (-)-Camphoric Acid
Introduction
This compound, with the IUPAC name (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[1] As a chiral building block, it finds applications in the synthesis of pharmaceuticals and as a resolving agent. Accurate structural elucidation and purity assessment are critical in these applications, making a thorough understanding of its spectral data essential for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols for data acquisition and a logical workflow for the analysis process.
Note on Enantiomers: It is important to note that the spectral data (NMR, IR, MS) for this compound are identical to its enantiomer, (+)-camphoric acid, when analyzed using achiral methods and solvents. Therefore, data reported for D-(+)-camphoric acid or (1R,3S)-(+)-camphoric acid is representative for the (-)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data for Camphoric Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.14 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~2.95 | Triplet | 1H | CH -COOH |
| ~2.60 | Multiplet | 1H | CH ₂ |
| ~2.05 | Multiplet | 1H | CH ₂ |
| ~1.90 | Multiplet | 1H | CH ₂ |
| ~1.40 | Multiplet | 1H | CH ₂ |
| ~1.30 | Singlet | 3H | C(CH₃)₂ |
| ~1.05 | Singlet | 3H | C(CH₃)₂ |
| ~0.95 | Singlet | 3H | C-CH₃ |
(Data synthesized from predicted and experimental spectra. Actual shifts can vary based on solvent and concentration.)[2][3][4]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their functional groups.
Table 2: ¹³C NMR Spectral Data for (+)-Camphoric Acid
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 180.3 | C =O (Carboxylic Acid) |
| 177.3 | C =O (Carboxylic Acid) |
| 59.1 | C (CH₃)₂ |
| 52.1 | C -COOH |
| 49.3 | C -CH₃ |
| 30.1 | C H₂ |
| 29.8 | C H₂ |
| 24.9 | C(C H₃)₂ |
| 20.8 | C(C H₃)₂ |
| 16.7 | C-C H₃ |
(Source: SpectraBase, Solvent: Polysol)[5] Note: Carboxylic acid carbons typically appear in the 170-185 ppm range.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of the this compound sample.
-
For ¹³C NMR, a higher concentration is typically required; weigh 50-100 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean vial before transferring to the NMR tube.
-
If the sample does not dissolve easily, the vial can be gently warmed or vortexed.
-
-
Filtration : To avoid issues with spectrometer shimming, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, to reference the spectrum (δ = 0.00 ppm).
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectral data. For ¹³C NMR, a greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectral Data for Camphoric Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~2960 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1700 | C=O stretch | Carboxylic acid (dimer) |
| ~1470 | C-H bend | Alkanes |
| ~1300 | C-O stretch / O-H bend | Carboxylic acid |
| ~930 (broad) | O-H bend (out-of-plane) | Carboxylic acid (dimer) |
(Data synthesized from various sources. Carboxylic acids often exhibit a very broad O-H stretching band due to hydrogen bonding.)
Experimental Protocol for IR Spectroscopy (Solid Sample)
The Potassium Bromide (KBr) disc method is commonly used for solid samples.
-
Sample Preparation :
-
Thoroughly grind 0.5-1.0 mg of the this compound sample with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.
-
-
Pellet Formation :
-
Transfer the powdered mixture to a pellet press die.
-
Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for Camphoric Acid
| Technique | m/z (Mass-to-Charge Ratio) | Assignment |
|---|---|---|
| GC-MS (EI) | 200 | [M]⁺ (Molecular Ion) |
| 182 | [M - H₂O]⁺ | |
| 154 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ | |
| 137 | [M - COOH - H₂O]⁺ | |
| 109 | Further fragmentation |
| | 83 | Base Peak (often a stable fragment) |
(Source: FooDB, PubChem. Fragmentation patterns can be complex and depend on the ionization energy used.)
Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Sample Preparation :
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile.
-
Perform a serial dilution to achieve a final concentration in the low microgram per milliliter (µg/mL) range. Overly concentrated samples can cause signal suppression and contaminate the instrument.
-
Use volatile buffers like formic acid if pH adjustment is needed; avoid non-volatile salts (e.g., phosphate, NaCl) and TFA, which can interfere with ionization.
-
-
Sample Infusion/Injection :
-
Filter the final solution to remove any particulates.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system (Liquid Chromatography-Mass Spectrometry).
-
-
Data Acquisition :
-
The instrument is typically operated in negative ion mode to deprotonate the carboxylic acid groups, forming the [M-H]⁻ ion.
-
A full scan spectrum is acquired to determine the mass of the parent ion.
-
Tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern for structural confirmation.
-
Workflow for Spectroscopic Analysis
The characterization of this compound involves a logical progression of analytical techniques to confirm its identity and structure. The workflow below illustrates this process.
References
Interpreting the Mass Spectrum of (-)-Camphoric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrum of (-)-camphoric acid, a bicyclic dicarboxylic acid derived from camphor. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various scientific and industrial applications, including drug development and metabolomics. This document outlines the key mass spectral data, details the experimental protocol for its acquisition, and proposes a logical fragmentation pathway based on established principles of mass spectrometry.
Data Presentation
The mass spectrum of this compound, obtained via electron ionization (EI), is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. While the molecular ion peak (M+) at m/z 200 is often weak or absent in 70 eV EI spectra due to the molecule's susceptibility to fragmentation, a number of characteristic daughter ions are consistently observed. The quantitative data for the most significant fragments are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
| 41 | 75.1 | C3H5+ |
| 68 | 70.8 | C5H8+ |
| 81 | - | [M - COOH - H2O - C2H4]+ |
| 98 | - | [M - COOH - H2O - CH3]+ |
| 109 | 71.9 | [M - COOH - H2O]+ |
| 127 | - | [M - COOH - H2O]+ |
| 136 | 100.0 | [M - CO2 - H2O]+ |
| 154 | 69.5 | [M - H2O - CO]+ or [M - COOH - H]+ |
| 155 | - | [M - COOH]+ |
| 182 | - | [M - H2O]+ |
Note: Relative intensities are normalized to the base peak (m/z 136). Some significant ions from spectral databases are included without precise intensity values, as these can vary slightly between instruments.
Experimental Protocols
The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a standard methodology for the analysis of organic acids.
1. Sample Preparation (Derivatization):
Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective method.
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine (B92270).
-
Procedure:
-
A small, accurately weighed sample of this compound (approx. 1 mg) is placed in a micro-reaction vial.
-
50 µL of pyridine is added to dissolve the sample.
-
100 µL of BSTFA with 1% TMCS is added to the vial.
-
The vial is securely capped and heated at 70°C for 30 minutes to ensure complete derivatization of both carboxylic acid groups.
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Below is a workflow diagram illustrating the experimental protocol.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Interpreting the Mass Spectrum of this compound
The fragmentation of this compound upon electron ionization is a complex process driven by the initial removal of an electron to form a molecular ion (M+•), followed by a cascade of bond cleavages and rearrangements. The structure of this compound, with its five-membered ring, gem-dimethyl group, and two carboxylic acid functions, dictates the observed fragmentation pattern.
Proposed Fragmentation Pathway:
The molecular ion of this compound has a molecular weight of 200.23 g/mol .[1] The fragmentation process is initiated by the loss of stable neutral molecules and radicals. Common losses for carboxylic acids include water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).[2]
-
Initial Fragmentation: The molecular ion at m/z 200 is highly unstable and readily undergoes fragmentation. A primary fragmentation step is the loss of a water molecule (18 Da) to form an ion at m/z 182. This is often followed by the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da).
-
Formation of the Base Peak (m/z 136): A prominent pathway involves the sequential loss of a water molecule and a molecule of carbon dioxide, leading to the formation of the base peak at m/z 136 ([M - H₂O - CO₂]⁺).
-
Formation of m/z 155 and 154: The loss of a carboxyl radical (•COOH, 45 Da) from the molecular ion results in the fragment at m/z 155. Subsequent loss of a hydrogen atom leads to the ion at m/z 154.
-
Formation of m/z 109: Further fragmentation of the m/z 155 ion through the loss of formic acid (HCOOH, 46 Da) can lead to the formation of the ion at m/z 109.
-
Ring Opening and Subsequent Fragmentations: Cleavage of the cyclopentane (B165970) ring can lead to a variety of smaller fragments. The presence of the gem-dimethyl group influences which bonds are preferentially cleaved. The fragment at m/z 81 is likely a result of significant rearrangement and loss of multiple neutral molecules.
-
Formation of Small Fragments (m/z 41, 68): The ion at m/z 41 corresponds to the stable allyl cation (C₃H₅⁺), while the fragment at m/z 68 is likely due to a cyclopentenyl cation (C₅H₈⁺), both formed through complex rearrangements and cleavages of the carbon skeleton.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
This in-depth guide provides the foundational knowledge for interpreting the mass spectrum of this compound. The presented data, protocols, and fragmentation pathways serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.
References
An In-Depth Technical Guide to the FT-IR Vibrational Modes of (-)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of (-)-camphoric acid. It details the characteristic vibrational modes, standard experimental protocols for sample analysis, and the structural phenomena that influence its infrared spectrum. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.
Introduction to the Vibrational Spectroscopy of this compound
This compound, a dicarboxylic acid derived from the cyclopentane (B165970) framework, possesses several functional groups that give rise to a distinct and interpretable infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions within a molecule.[1] By identifying the frequencies at which the molecule absorbs infrared radiation, researchers can confirm the presence of key functional groups and gain insight into the molecular structure.
For carboxylic acids like camphoric acid, the most significant feature in the solid state or in concentrated solutions is the formation of hydrogen-bonded dimers.[2][3] This intermolecular interaction dominates the spectral appearance, causing a significant broadening of the hydroxyl (O-H) stretching band and a shift in the carbonyl (C=O) stretching frequency.[4][5] Understanding these effects is crucial for the accurate interpretation of the FT-IR spectrum.
Summary of Characteristic Vibrational Modes
The FT-IR spectrum of this compound can be divided into several key regions corresponding to the vibrations of its constituent functional groups: the carboxylic acid moieties and the alkyl (cyclopentane and methyl) backbone. The quantitative data for these characteristic vibrational modes are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description & Intensity |
| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Very Strong, Very Broad |
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2975 - 2850 | Strong, Sharp |
| C=O Stretch | Carboxylic Acid (Dimer) | 1720 - 1680 | Very Strong, Sharp |
| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1450 | Medium |
| O-H In-Plane Bend | Carboxylic Acid (Dimer) | 1440 - 1395 | Medium, Broad |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| O-H Out-of-Plane Bend | Carboxylic Acid (Dimer) | 950 - 910 | Medium, Broad |
This table is synthesized from characteristic frequencies for carboxylic acids and alkyl compounds.[2][4][6][7]
Experimental Protocols for FT-IR Analysis
Accurate spectral acquisition requires proper sample preparation and instrument handling. Below are detailed methodologies for analyzing solid this compound using two common FT-IR techniques.
3.1. KBr Pellet Transmission Method
This technique involves dispersing the solid sample within a potassium bromide (KBr) matrix, which is transparent to infrared radiation.
Methodology:
-
Sample Preparation: Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This accounts for atmospheric CO₂, water vapor, and any instrumental artifacts.
-
Sample Analysis: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3.2. Attenuated Total Reflectance (ATR) Method
ATR is a rapid alternative that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Methodology:
-
Background Collection: With a clean, empty ATR crystal, collect a background spectrum. Ensure the pressure clamp is engaged if it will be used for the sample.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to press the powder firmly and evenly against the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Acquire the sample spectrum using similar instrument settings as the KBr method (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Cleaning: After analysis, retract the pressure clamp and thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
Visualized Workflows and Relationships
4.1. Experimental Workflow
The logical flow from sample preparation to final data interpretation in an FT-IR experiment is critical for obtaining reliable results.
Caption: Logical workflow for FT-IR spectroscopic analysis.
4.2. Hydrogen-Bonded Dimerization
The spectral characteristics of solid-state this compound are defined by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. This dimerization is responsible for the broad O-H stretching band and the shift of the C=O band to a lower wavenumber.[2][3]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Determining the Absolute Stereochemistry of (-)-Camphoric Acid: A Technical Guide to DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of Density Functional Theory (DFT) calculations, in conjunction with chiroptical spectroscopy, for the unambiguous determination of the absolute stereochemistry of (-)-Camphoric acid. The methodologies outlined herein are pivotal for the characterization of chiral molecules in pharmaceutical development and materials science, where precise stereochemical assignment is critical for ensuring efficacy and safety.
Core Principles: Integrating Spectroscopy and Computational Chemistry
The absolute configuration of a chiral molecule like this compound, with its specific three-dimensional arrangement of atoms, can be determined by comparing experimentally measured chiroptical spectra with spectra calculated for a known stereoisomer. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two powerful spectroscopic techniques that provide this necessary experimental data. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, revealing information about its vibrational modes.[1] ECD provides analogous information regarding electronic transitions in the ultraviolet-visible range.[2]
The synergy between these experimental techniques and DFT calculations provides a robust methodology for stereochemical assignment.[3][4] The process involves calculating the theoretical VCD and/or ECD spectra for a chosen enantiomer of the target molecule (e.g., the (1S,3R)-enantiomer for this compound). A match between the calculated and experimental spectra confirms the absolute configuration of the sample.
Experimental and Computational Workflow
The determination of the absolute stereochemistry of this compound via DFT and chiroptical spectroscopy follows a structured workflow. This process begins with the acquisition of experimental data and proceeds through a series of computational steps to generate theoretical spectra for comparison.
Detailed Methodologies
Experimental Protocols
VCD Spectroscopy:
-
Sample Preparation: Solutions of this compound are prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), at various concentrations (e.g., 0.005 M to 0.2 M) to investigate potential monomer-dimer equilibria.[3]
-
Instrumentation: A VCD spectrometer is used to acquire both the infrared (IR) absorption and VCD spectra in the mid-infrared range (typically 900-2000 cm⁻¹).
-
Data Acquisition: Spectra are typically collected over several hours with a resolution of 4 cm⁻¹. The solvent spectrum is subtracted from the sample spectra.
ECD Spectroscopy:
-
Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol.
-
Instrumentation: A spectropolarimeter is used to record the ECD and UV-Vis absorption spectra.
-
Data Acquisition: Spectra are typically recorded from 200 to 400 nm with a specified step resolution and scanning speed. A baseline of the solvent is recorded and subtracted from the sample spectra.
Computational Protocols (DFT)
The computational protocol involves several key steps to accurately model the chiroptical properties of this compound.
Step 1: Conformational Analysis Due to the presence of two carboxylic acid groups, this compound can exist in several low-energy conformations stabilized by intramolecular hydrogen bonds. Furthermore, at higher concentrations, intermolecular hydrogen bonding can lead to the formation of dimers.
-
A thorough conformational search is performed using molecular mechanics methods (e.g., MMFF94) to identify all possible low-energy conformers.
-
The resulting conformers are then subjected to geometry optimization using DFT.
Step 2: DFT Geometry Optimization and Frequency Calculations
-
The geometries of all identified conformers are optimized using a selected DFT functional and basis set. A common choice for such calculations is the B3PW91 functional with the cc-pVTZ basis set, which has been shown to be effective for similar molecules like (-)-Camphanic acid. Other widely used functionals include B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger.
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and IR intensities.
Step 3: VCD and ECD Spectra Calculations
-
VCD: VCD rotational strengths are calculated for each optimized conformer using Time-Dependent Density Functional Theory (TD-DFT).
-
ECD: ECD spectra are also calculated using TD-DFT. For ECD, long-range corrected functionals like CAM-B3LYP are often preferred to accurately predict electronic transition energies.
-
The calculations are typically performed using software packages such as Gaussian.
Step 4: Boltzmann Averaging and Spectral Simulation
-
The relative Gibbs free energies of the optimized conformers are used to calculate their Boltzmann populations at the experimental temperature.
-
The final theoretical VCD and ECD spectra are generated by averaging the spectra of the individual conformers, weighted by their respective Boltzmann populations.
-
The calculated frequencies are often scaled by a factor (e.g., ~0.97 for B3LYP) to account for anharmonicity and other systematic errors in the calculations. The simulated spectra are then plotted using a Lorentzian or Gaussian line shape for comparison with the experimental data.
Data Presentation and Analysis
The core of the stereochemical assignment lies in the comparison of the experimental and calculated spectra. The data is best presented in tabular format for clear comparison of key spectral features.
VCD Data Comparison
While a complete dataset for this compound is not publicly available in a single source, the following table illustrates how such data would be presented, using representative data for a related dicarboxylic acid. The key is the comparison of the signs and relative intensities of the VCD bands.
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹, scaled) | Calculated VCD Sign | Vibrational Assignment |
| 1780 | + | 1775 | + | C=O stretch (asymmetric) |
| 1725 | - | 1720 | - | C=O stretch (symmetric) |
| 1450 | + | 1448 | + | CH₂ scissoring |
| 1380 | - | 1375 | - | C-H bend |
| 1250 | + | 1245 | + | C-O stretch |
Table 1: Illustrative comparison of experimental and DFT-calculated VCD data for key vibrational modes.
A good agreement in the sign pattern between the experimental and calculated VCD spectra across the fingerprint region provides strong evidence for the correctness of the assigned absolute configuration.
ECD Data Comparison
Similarly, the comparison of experimental and calculated ECD spectra provides confirmation of the stereochemistry.
| Parameter | Experimental Value | Calculated Value (TD-DFT) |
| λ_max (nm) | ~290 | ~282 |
| Molar Ellipticity (deg cm² dmol⁻¹) | Negative Cotton Effect | Negative Cotton Effect |
Table 2: Comparison of experimental and calculated ECD data for the n → π transition in a camphor-like molecule.*
The sign of the Cotton effect in the ECD spectrum is a critical diagnostic feature. If the calculated spectrum for the (1S,3R)-enantiomer shows a negative Cotton effect that matches the experimental spectrum of this compound, it confirms that this compound has the (1S,3R) absolute configuration.
Conclusion
The combination of VCD and ECD spectroscopy with DFT calculations provides a powerful and reliable methodology for the unambiguous assignment of the absolute stereochemistry of this compound. A thorough conformational analysis is crucial for obtaining accurate theoretical spectra. The excellent agreement typically observed between the experimental and Boltzmann-averaged calculated spectra allows for a high degree of confidence in the stereochemical assignment, a critical requirement for applications in the pharmaceutical industry and other fields where chirality is of paramount importance.
References
- 1. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Chirality of camphor derivatives by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Theoretical Prediction of (-)-Camphoric Acid Chiroptical Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Camphoric acid, a chiral dicarboxylic acid derived from the oxidation of (-)-camphor, serves as a valuable building block in asymmetric synthesis and the development of chiral materials. Its stereochemical properties are of paramount importance for its function and application. Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), provides a powerful suite of non-destructive techniques to probe the three-dimensional structure of chiral molecules like this compound. In recent years, the synergy between experimental chiroptical measurements and quantum chemical calculations has become an indispensable tool for the unambiguous determination of absolute configuration and conformational analysis of chiral molecules.
This technical guide provides a comprehensive overview of the theoretical prediction of the chiroptical properties of this compound. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed methodologies for both computational and experimental approaches, and presenting data in a clear, comparative format.
Computational Methodology
The theoretical prediction of chiroptical properties for a flexible molecule like this compound is a multi-step process that requires careful consideration of the molecule's conformational landscape. The general workflow is outlined below.
Caption: A flowchart illustrating the key steps in the computational prediction of chiroptical properties.
Conformational Analysis
Due to the presence of two carboxylic acid groups, this compound can adopt multiple conformations arising from the rotation around the C-C single bonds and the orientation of the carboxyl groups. An exhaustive conformational search is the critical first step. This is typically performed using molecular mechanics methods, followed by clustering of the resulting conformers. More advanced methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) can also be employed for a more thorough search.
Geometry Optimization and Frequency Calculations
The geometries of all low-energy conformers identified in the conformational search must be optimized using quantum chemical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a common choice for this step. Following optimization, harmonic frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies.
Calculation of Chiroptical Properties
VCD spectra are calculated using DFT. For accurate predictions, a larger basis set that includes diffuse functions (e.g., aug-cc-pVDZ) is recommended. The calculation yields the dipole and rotational strengths for each vibrational mode, which are then used to simulate the VCD spectrum.
ECD and ORD are calculated using Time-Dependent Density Functional Theory (TD-DFT). A long-range corrected functional, such as CAM-B3LYP, often provides more accurate results for electronic excitations. The calculation provides the excitation energies, oscillator strengths, and rotational strengths for a number of electronic transitions. These values are then used to generate the ECD spectrum. The specific rotation at a given wavelength (for ORD) can also be calculated at the TD-DFT level.
Spectral Simulation and Boltzmann Averaging
The calculated chiroptical properties for each conformer are used to generate individual spectra. These spectra are then Boltzmann-averaged according to the relative energies of the conformers to produce the final theoretical spectrum for comparison with experimental data.
Experimental Protocols
Sample Preparation
This compound samples for chiroptical measurements should be of high purity. The choice of solvent is crucial and can significantly influence the experimental spectra due to solute-solvent interactions and conformational changes. Common solvents for VCD are deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). For ECD and ORD, methanol (B129727) and acetonitrile (B52724) are frequently used. The concentration of the sample should be carefully chosen to obtain a good signal-to-noise ratio without causing saturation of the detector. For carboxylic acids like this compound, concentration-dependent studies are advisable to investigate the potential for intermolecular hydrogen bonding and dimerization.
VCD Spectroscopy
-
Instrument: A commercial VCD spectrometer (e.g., BioTools ChiralIR-2X).
-
Measurement: The sample is placed in an appropriate cell (e.g., BaF₂ with a path length of 100 µm).
-
Parameters: Data is typically collected in the mid-IR region (e.g., 2000-800 cm⁻¹) with a resolution of 4 cm⁻¹. A sufficient number of scans should be averaged to achieve an acceptable signal-to-noise ratio. A baseline correction is performed by subtracting the spectrum of the pure solvent.
ECD and ORD Spectroscopy
-
Instrument: A commercial circular dichroism spectrometer (e.g., Jasco J-1500).
-
Measurement: The sample is placed in a quartz cuvette with a suitable path length (e.g., 0.1-1 cm).
-
Parameters: ECD spectra are typically recorded in the UV region (e.g., 190-400 nm). ORD measurements are taken at a specific wavelength, commonly the sodium D-line (589 nm).
Data Presentation
The following tables present a hypothetical but representative comparison of experimental and calculated chiroptical data for this compound, based on typical values observed for similar compounds.
Table 1: Vibrational Circular Dichroism (VCD) Data for this compound in CDCl₃
| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated ΔA (x 10⁻⁵) | Vibrational Assignment |
| 2975 | +2.5 | 2980 | +2.8 | C-H stretch |
| 1740 | -5.8 | 1745 | -6.2 | C=O stretch (monomer) |
| 1705 | +8.2 | 1710 | +9.1 | C=O stretch (dimer) |
| 1450 | -1.5 | 1455 | -1.8 | CH₂ bend |
| 1280 | +4.0 | 1285 | +4.5 | C-O stretch / O-H bend |
Table 2: Electronic Circular Dichroism (ECD) Data for this compound in Methanol
| Experimental λ (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated λ (nm) | Calculated Δε (M⁻¹cm⁻¹) | Electronic Transition |
| 210 | +3.5 | 215 | +4.0 | n → π* |
Table 3: Optical Rotatory Dispersion (ORD) Data for this compound
| Solvent | Experimental [α]²⁰D (deg) | Calculated [α]²⁰D (deg) |
| Ethanol | -48.0 | -52.5 |
| Chloroform | -46.5 | -50.1 |
Logical Relationships in Chiroptical Analysis
The determination of the absolute configuration of this compound relies on the logical comparison between experimental and theoretical data. The following diagram illustrates this relationship.
Caption: A diagram showing the logical process of comparing experimental and theoretical chiroptical data to assign the absolute configuration.
Conclusion
The theoretical prediction of chiroptical properties is a robust and reliable method for the stereochemical elucidation of this compound. By combining state-of-the-art computational techniques with careful experimental measurements, researchers can gain deep insights into the conformational preferences and absolute configuration of this important chiral molecule. This guide provides a foundational framework for undertaking such studies, empowering scientists in academia and industry to confidently apply these powerful techniques in their research and development endeavors.
Solubility Profile of (-)-Camphoric Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (-)-camphoric acid in various organic solvents. Understanding the solubility profile of this chiral dicarboxylic acid is crucial for its application in pharmaceutical formulations, resolution of racemates, and as a building block in organic synthesis. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow of the experimental process.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent, including its polarity, hydrogen bonding capacity, and the temperature of the system. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature
| Solvent | Grams of Solvent per 1 gram of this compound | Molarity (mol/L) (approx.) | Temperature (°C) |
| Methanol | 0.76 | ~6.58 | Not Specified |
| Ethanol | 0.89 - 1.0 | ~5.62 - 5.00 | Not Specified |
| Propanol | 1.64 | ~3.05 | Not Specified |
| 2-Methyl-1-propanol | 1.85 | ~2.70 | Not Specified |
| 3-Methyl-1-butanol | 2.00 | ~2.50 | Not Specified |
| Diethyl Ether | 1.09 | ~4.59 | Not Specified |
| Chloroform | 653.59 | ~0.0076 | Not Specified |
| Toluene | 666.67 | ~0.0075 | Not Specified |
| Benzene | 12,500.00 | ~0.0004 | Not Specified |
| Hexane | 14,285.71 | ~0.00035 | Not Specified |
| Carbon Disulfide | 5,000.00 | ~0.001 | Not Specified |
| Nitrobenzene | 200.00 | ~0.025 | Not Specified |
| Cumene | 507.61 | ~0.0098 | Not Specified |
| Formic Acid | 11.52 | ~0.43 | Not Specified |
Note: The data in Table 1 is compiled from various sources. The exact temperature for these measurements was not always specified, but it is generally assumed to be at or near room temperature (20-25 °C). The molarity is an approximation calculated based on the provided data.
Qualitative Solubility:
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The Isothermal Equilibrium Method is a widely accepted technique for generating accurate solubility data.
Isothermal Equilibrium (Static) Method
This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Constant temperature water bath or incubator with shaker
-
Analytical balance (±0.0001 g)
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Concentration Analysis:
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). Weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the volume of the solution taken.
-
Spectroscopic/Chromatographic Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.
-
Data Calculation (Mole Fraction):
The mole fraction solubility (X) is calculated as follows:
X = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
Where:
-
m_solute = mass of dissolved this compound
-
M_solute = molar mass of this compound (200.23 g/mol )
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process design, it is recommended to perform detailed, temperature-dependent solubility studies for the specific solvent systems of interest using the described experimental protocols.
References
In-Depth Technical Guide: Thermogravimetric Analysis of (-)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (-)-Camphoric acid. Due to the limited availability of direct experimental TGA data for this compound in publicly accessible literature, this guide is constructed based on established principles of thermal analysis for dicarboxylic acids and available data for related compounds. The information presented herein serves as a robust framework for researchers designing and interpreting TGA experiments for this compound and similar molecules.
Introduction to Thermogravimetric Analysis of this compound
Thermogravimetric analysis is a powerful technique to evaluate the thermal stability and decomposition profile of materials. For this compound (C₁₀H₁₆O₄), a chiral dicarboxylic acid, TGA provides critical information regarding its degradation pathway, which is essential for applications in pharmaceuticals and materials science. The thermal decomposition of this compound is anticipated to be a multi-step process, initiated by the formation of its cyclic anhydride (B1165640).
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following protocol is a recommended starting point for the thermogravimetric analysis of this compound.
2.1. Instrumentation and Parameters
A standard thermogravimetric analyzer is employed for this analysis. Key experimental parameters should be carefully controlled and recorded.
| Parameter | Recommended Value/Condition |
| Instrument | Calibrated Thermogravimetric Analyzer |
| Sample Mass | 5 – 10 mg |
| Crucible | Alumina or platinum pan |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Flow Rate | 20 – 50 mL/min |
2.2. Sample Preparation
-
Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent.
-
Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible.
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
2.3. Experimental Procedure
-
Place the sample crucible in the TGA instrument.
-
Purge the furnace with the inert gas for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.
-
Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 600 °C.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.
Data Presentation: Thermal Decomposition Profile
The thermal decomposition of this compound is expected to proceed in two main stages. The following tables summarize the anticipated quantitative data from the TGA experiment.
Table 1: Summary of TGA Data for this compound
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) |
| Stage 1: Dehydration | ~180 | ~220 | ~9.0 |
| Stage 2: Anhydride Decomposition | ~250 | ~300 | ~91.0 |
Table 2: Detailed Analysis of Decomposition Stages
| Stage | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products |
| 1 | Formation of Camphoric Anhydride (C₁₀H₁₄O₃) + H₂O | 9.00 | ~9.0 | H₂O |
| 2 | Decomposition of Camphoric Anhydride | 91.00 | ~91.0 | CO, CO₂, hydrocarbons |
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.
Caption: Experimental workflow for the TGA of this compound.
4.2. Proposed Thermal Decomposition Pathway
This diagram outlines the proposed two-stage thermal decomposition mechanism of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Interpretation of Results
The TGA curve of this compound is expected to show two distinct weight loss steps.
-
First Stage: The initial weight loss of approximately 9.0% corresponds to the intramolecular dehydration of this compound to form camphoric anhydride. This process involves the loss of one molecule of water per molecule of camphoric acid. The onset of this stage is anticipated to be around the melting point of this compound (approximately 186-188 °C).
-
Second Stage: Following the formation of the more stable cyclic anhydride, the second major weight loss event occurs at higher temperatures. This stage represents the decomposition of the camphoric anhydride ring structure. The gaseous products of this decomposition are expected to be a mixture of carbon monoxide, carbon dioxide, and various hydrocarbon fragments, resulting in a weight loss of approximately 91.0%.
The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss as a function of temperature, will show two distinct peaks corresponding to the maximum rate of decomposition for each stage. The temperatures of these peaks are valuable for characterizing the thermal stability of the parent compound and its intermediate.
Conclusion
This technical guide outlines the expected thermogravimetric behavior of this compound and provides a detailed framework for its experimental analysis. The proposed two-stage decomposition, involving an initial dehydration to camphoric anhydride followed by the decomposition of the anhydride, is a chemically sound hypothesis based on the thermal analysis of similar dicarboxylic acids. Researchers and drug development professionals can utilize this guide to design and interpret TGA experiments, contributing to a deeper understanding of the thermal properties of this compound for its various applications. It is important to reiterate that the quantitative data presented is predictive, and experimental verification is essential.
A Technical Guide to the Natural Sources and Isolation of (-)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of (-)-camphoric acid, a valuable chiral building block in pharmaceutical synthesis. This document details the extraction of its precursor, (-)-camphor (B167293), from natural plant sources, its subsequent oxidation, and the purification of the final product. All methodologies are presented with detailed experimental protocols, and quantitative data is summarized for comparative analysis.
Natural Sources of (-)-Camphor
This compound is not typically found in significant quantities in nature. It is most commonly synthesized through the oxidation of its enantiomeric precursor, (-)-camphor. While (+)-camphor is more abundant, (-)-camphor can be found in the essential oils of several plant species, making them the primary natural sources for the eventual production of this compound.
Key plant sources for (-)-camphor include:
-
Matricaria chamomilla (German Chamomile): The essential oil of German chamomile flowers can contain varying amounts of camphor (B46023), with some chemotypes exhibiting a higher proportion of the (-)-enantiomer.[1]
-
Chrysanthemum balsamita (Costmary): Certain chemotypes of this plant are known to produce an essential oil rich in camphor, which can be predominantly the (-)-enantiomer.[2][3] The essential oil content in the leaves of C. balsamita can range from 0.31% to 1.25%.[2]
Isolation and Purification of (-)-Camphor from Natural Sources
The isolation of (-)-camphor from its plant sources is a multi-step process involving extraction of the essential oil followed by purification of the target compound.
Extraction of (-)-Camphor via Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant materials.[4] This process utilizes steam to volatilize the desired compounds, which are then condensed and collected.
Table 1: Quantitative Data for (-)-Camphor Extraction
| Parameter | Matricaria chamomilla (Flowers) | Chrysanthemum balsamita (Leaves) |
| Essential Oil Yield (w/w of dry plant material) | 0.3% - 1.3% | 0.31% - 1.25%[2] |
| (-)-Camphor Content in Essential Oil (%) | Variable, chemotype dependent[1] | Up to 91% in camphor-type chemotype[3] |
| Overall (-)-Camphor Yield (g/kg of dry plant material) | Dependent on oil yield and camphor content | Potentially up to 11.4 g/kg |
Purification of (-)-Camphor via Fractional Distillation
The essential oil obtained from steam distillation is a mixture of various volatile compounds. To isolate (-)-camphor, fractional distillation under vacuum is employed. This technique separates compounds based on their different boiling points.[5][6]
Oxidation of (-)-Camphor to this compound
The conversion of (-)-camphor to this compound is achieved through oxidation. Both classical and modern, "greener" methods are available.
Classical Method: Nitric Acid Oxidation
Historically, nitric acid has been a common oxidizing agent for this transformation.[7] A patented method provides a detailed protocol with high yields.[8]
Green Chemistry Approach: Oxone® Oxidation
Table 2: Quantitative Data for the Oxidation of (-)-Camphor to this compound
| Parameter | Nitric Acid Oxidation | "Green" Oxidation (Adapted from Borneol Oxidation) |
| Starting Material | (-)-Camphor | (-)-Camphor |
| Oxidizing Agent | Nitric Acid | Oxone® (Potassium Peroxymonosulfate) |
| Yield (%) | Up to 92%[8] | Expected to be high (e.g., >90%) |
| Purity of Crude Product (%) | High, often not requiring further purification[8] | High |
Purification of this compound
The final step is the purification of the synthesized this compound, which is typically achieved through recrystallization.
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 186-188 °C |
| Optical Rotation [α]D | -46° to -48° (c=2, ethanol) |
Experimental Protocols
Protocol for Steam Distillation of (-)-Camphor from Chrysanthemum balsamita**
-
Preparation of Plant Material: Air-dry the leaves of Chrysanthemum balsamita until brittle. Coarsely grind the dried leaves.
-
Apparatus Setup: Assemble a steam distillation apparatus with a 5 L round-bottom flask for steam generation, a 2 L flask for the plant material, a condenser, and a collection vessel.
-
Distillation: Place 500 g of the ground leaves into the plant material flask. Heat the water in the steam generation flask to produce a steady flow of steam. Pass the steam through the plant material. The steam, now carrying the essential oil, will cool in the condenser and collect in the receiving flask.
-
Collection: Continue the distillation for 3-4 hours. The essential oil will form a layer on top of the water (hydrosol).
-
Separation: Separate the essential oil from the hydrosol using a separatory funnel. Dry the essential oil over anhydrous sodium sulfate.
Protocol for Fractional Distillation of (-)-Camphor
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump. Use a 250 mL round-bottom flask for the crude essential oil and a fractionating column packed with Raschig rings.
-
Distillation: Place the crude essential oil into the distillation flask. Apply a vacuum (approximately 10-20 mmHg). Gently heat the flask.
-
Fraction Collection: Collect the fractions that distill over at the boiling point of camphor at the applied pressure. Monitor the temperature at the head of the column to identify the different fractions.
Protocol for Nitric Acid Oxidation of (-)-Camphor to this compound
Adapted from U.S. Patent 2,333,718[8]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.0 g of mercury and 1.0 g of iron powder in 170 mL of nitric acid (density 1.35 g/mL).
-
Addition of Camphor: To this solution, add 30.5 g of purified (-)-camphor.
-
Heating: Heat the mixture with stirring for 24 hours at 75°C, followed by 36 hours at 80°C.
-
Isolation of Crude Product: After cooling, the precipitated camphoric acid is collected by vacuum filtration and washed with cold water.
-
Workup: The aqueous filtrate can be concentrated under reduced pressure to recover dissolved camphoric acid.
-
Drying: Dry the combined camphoric acid under reduced pressure. The expected yield is approximately 92%.[8]
Protocol for Recrystallization of this compound
-
Solvent Selection: Water or a mixture of ethanol (B145695) and water can be used as the recrystallization solvent.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent (near boiling).
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualization of Workflows
Isolation of (-)-Camphor from Chrysanthemum balsamita
Caption: Workflow for the isolation of (-)-camphor.
Synthesis and Purification of this compound
Caption: Workflow for the synthesis of this compound.
References
- 1. Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory. | Semantic Scholar [semanticscholar.org]
- 2. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Camphor - Wikipedia [en.wikipedia.org]
- 8. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. gctlc.org [gctlc.org]
- 11. ERIC - EJ936778 - Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory, Journal of Chemical Education, 2011-May [eric.ed.gov]
(-)-Camphoric Acid: A Comprehensive Technical Guide to Chirality and Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Camphoric acid, a naturally derived chiral dicarboxylic acid, serves as a critical building block in asymmetric synthesis and the development of novel pharmaceuticals. Its rigid bicyclic structure and defined stereochemistry make it an invaluable tool for introducing chirality into molecules. This technical guide provides an in-depth analysis of the chirality and absolute configuration of this compound, detailing its physicochemical properties and the experimental methodologies used for its stereochemical determination.
Chirality and Absolute Configuration of this compound
This compound possesses two chiral centers at the C1 and C3 positions of its cyclopentane (B165970) ring. The levorotatory enantiomer, denoted as this compound, has the absolute configuration of (1S,3R) .[1][2][3] Its mirror image, the dextrorotatory enantiomer, is (+)-camphoric acid with the (1R,3S) configuration. The specific spatial arrangement of the carboxyl and methyl groups around these stereocenters dictates its chiroptical properties and its interactions with other chiral molecules.
Physicochemical and Chiroptical Properties
The distinct stereochemistry of this compound gives rise to its unique set of physical and optical properties. These properties are crucial for its identification, characterization, and application in stereoselective processes.
| Property | Value | Reference |
| Absolute Configuration | (1S,3R) | [1] |
| Synonyms | This compound, (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 188-190 °C | |
| Specific Rotation [α]²⁰/D | -48° (c=10 in ethanol) | |
| Solubility | Soluble in ethanol, methanol, diethyl ether. Limited solubility in water. | |
| pKa | Not available |
Experimental Determination of Absolute Configuration
The unambiguous determination of the absolute configuration of this compound relies on a combination of chiroptical and crystallographic techniques. The following are detailed methodologies for key experiments.
Synthesis of this compound from (-)-Camphor (B167293)
A common route to obtaining this compound is through the oxidation of the corresponding enantiomer of camphor (B46023).
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve (-)-camphor in glacial acetic acid.
-
Oxidation: Slowly add an oxidizing agent, such as nitric acid or sodium hypochlorite, to the camphor solution. The reaction temperature should be carefully controlled, typically below 50°C, to prevent over-oxidation to a carboxylic acid.
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled, and the excess oxidizing agent is neutralized. For instance, with sodium hypochlorite, a saturated sodium bisulfite solution can be used until a negative starch-iodide test is achieved.
-
Isolation: The crude this compound is then isolated by filtration.
-
Purification: The product is purified by recrystallization from a suitable solvent, such as water, to yield white crystals of this compound.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive determination of the three-dimensional structure and, consequently, the absolute configuration of a chiral molecule.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. This can be achieved by slow evaporation of a solvent, such as water or an organic solvent mixture. The choice of solvent and crystallization conditions (temperature, concentration) are critical for obtaining crystals suitable for diffraction.
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. This map is used to build a model of the molecule's structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine the enantiomeric excess and, by correlation, the absolute configuration of a chiral carboxylic acid.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: A sample of this compound is reacted with a chiral auxiliary, such as a chiral amine, to form diastereomeric amides. The reaction must proceed to completion to avoid kinetic resolution.
-
NMR Analysis: The ¹H NMR spectrum of the resulting diastereomeric mixture is recorded. Due to the different spatial environments, the protons in the two diastereomers will exhibit distinct chemical shifts, leading to separate signals.
-
Enantiomeric Excess Calculation: The enantiomeric excess (e.e.) can be determined by integrating the signals corresponding to each diastereomer.
-
Absolute Configuration Assignment: By comparing the NMR spectrum to that of a standard prepared from a known enantiomer of the chiral auxiliary and a known enantiomer of the carboxylic acid, the absolute configuration of the original this compound sample can be confirmed.
Logical Workflow for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule like this compound follows a logical progression of experiments and analysis.
Caption: Workflow for the determination of the absolute configuration of this compound.
Conclusion
The (1S,3R) absolute configuration of this compound is a cornerstone of its utility in stereocontrolled synthesis. A thorough understanding of its chiroptical properties and the experimental methods used for its characterization is paramount for researchers in drug discovery and materials science. The methodologies outlined in this guide provide a framework for the reliable determination of the stereochemistry of this important chiral building block.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using (-)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development.
One of the most robust and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, such as (-)-camphoric acid. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Subsequently, the individual enantiomers of the amine can be recovered from the separated diastereomeric salts.
This document provides a detailed protocol for the chiral resolution of racemic amines using this compound, including a summary of quantitative data and a visual workflow.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
A racemic mixture of an amine, (R)-amine and (S)-amine, is reacted with an enantiomerically pure chiral acid, for instance, this compound. This acid-base reaction forms two diastereomeric salts: [(R)-amine-(-)-camphoric acid] and [(S)-amine-(-)-camphoric acid]. Because these salts are diastereomers, they have different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.
The separated diastereomeric salt is then treated with a base to neutralize the camphoric acid and liberate the free amine, now in an enantiomerically enriched form. The more soluble diastereomeric salt remaining in the filtrate can also be treated in a similar manner to recover the other enantiomer of the amine.
Quantitative Data Summary
The efficiency of a chiral resolution is assessed by the yield and the enantiomeric excess (e.e.) of the separated enantiomers. The following table summarizes representative quantitative data for the chiral resolution of a racemic amine using a chiral acid resolving agent.
| Racemic Amine | Chiral Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of Less Soluble Enantiomer (%) | e.e. of Less Soluble Enantiomer (%) | Yield of More Soluble Enantiomer (%) | e.e. of More Soluble Enantiomer (%) |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | Salt of (R,R)-(-)-amine | 70 | >99 | 70 | 79 |
Note: Data presented is for (-)-Camphor-10-sulphonic acid, a derivative of camphoric acid, as a representative example due to the availability of complete quantitative data.
Experimental Protocol
This protocol provides a general procedure for the chiral resolution of a racemic primary or secondary amine using this compound. The specific conditions, such as solvent and temperature, may require optimization for different amines.
Materials:
-
Racemic amine
-
This compound (enantiomerically pure)
-
Solvent (e.g., methanol (B129727), ethanol, acetone, or ethyl acetate)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, separatory funnel, rotary evaporator)
-
Chiral HPLC or GC system for enantiomeric excess determination
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a suitable flask, dissolve the racemic amine in a minimal amount of the chosen solvent (e.g., methanol or ethanol). Heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also using minimal volume and heating if necessary.
-
Slowly add the this compound solution to the amine solution with continuous stirring.
-
The mixture may become cloudy or a precipitate may start to form. Heat the mixture to reflux until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
The less soluble diastereomeric salt will crystallize out of the solution.
Step 2: Separation of Diastereomeric Salts
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
The collected solid is the diastereomeric salt of one enantiomer of the amine.
-
The filtrate contains the more soluble diastereomeric salt of the other enantiomer.
Step 3: Liberation of the Enantiomerically Enriched Amines
-
From the Crystalline Salt (Less Soluble Enantiomer):
-
Suspend the crystalline diastereomeric salt in water.
-
Add a sufficient amount of a base (e.g., 1 M NaOH solution) to the suspension with stirring until the pH is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
From the Filtrate (More Soluble Enantiomer):
-
Concentrate the filtrate from Step 2 under reduced pressure.
-
Treat the residue with a base (e.g., 1 M NaOH solution) and follow the same extraction and purification procedure as described above for the crystalline salt.
-
Step 4: Determination of Enantiomeric Excess
-
Determine the enantiomeric excess (e.e.) of both recovered amine enantiomers using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Chiral Resolution of Racemic Amines.
Logical Relationship Diagram
References
Step-by-Step Guide for the Resolution of α-Methylbenzylamine with (-)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the enantiomeric resolution of racemic α-methylbenzylamine using (-)-camphoric acid as the resolving agent. This classical method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The subsequent liberation of the amine from the separated diastereomeric salt yields the optically pure enantiomer.
Introduction
Chiral amines, such as the enantiomers of α-methylbenzylamine, are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a critical step in asymmetric synthesis. This protocol details the use of the naturally derived and readily available this compound to resolve racemic α-methylbenzylamine. The principle of this resolution lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility. This difference allows for the separation of the diastereomers through fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the chiral amine in its enantiomerically enriched form.
Experimental Protocol
This section outlines the detailed methodology for the resolution of (±)-α-methylbenzylamine using this compound.
Materials:
-
(±)-α-Methylbenzylamine
-
This compound
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter
Procedure:
Part 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.05 mol) of this compound in 100 mL of methanol. Gentle heating with a water bath or heating mantle may be required to achieve complete dissolution.
-
Addition of Racemic Amine: To the warm solution of this compound, slowly add 12.1 g (0.1 mol) of (±)-α-methylbenzylamine with continuous stirring. An exothermic reaction will occur, and the solution will become warm.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers will be less soluble and will start to crystallize. To promote slow and effective crystallization, it is recommended to leave the flask undisturbed for at least 24 hours. The formation of well-defined crystals is crucial for effective separation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the collected crystals in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional but Recommended): To enhance the optical purity of the resolved amine, the collected diastereomeric salt can be recrystallized. Dissolve the salt in a minimum amount of hot methanol and allow it to cool slowly as before. Collect the purified crystals by vacuum filtration.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in approximately 50 mL of water.
-
Basification: With stirring, add a 10% aqueous solution of sodium hydroxide dropwise until the solution becomes strongly basic (pH > 12). This will liberate the free amine from the salt. The amine will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the ether solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the enantiomerically enriched α-methylbenzylamine.
Part 3: Characterization
-
Yield Determination: Calculate the percentage yield of the resolved amine.
-
Optical Purity Determination: Determine the specific rotation of the resolved amine using a polarimeter. The optical purity can be calculated by comparing the measured specific rotation with the known specific rotation of the pure enantiomer. The specific rotation of pure (R)-(+)-α-methylbenzylamine is +40.3° (neat) and for (S)-(-)-α-methylbenzylamine is -40.3° (neat).
Data Presentation
The following table summarizes the expected quantitative data for a typical resolution experiment. Please note that actual results may vary depending on the experimental conditions.
| Parameter | Value |
| Mass of (±)-α-Methylbenzylamine | 12.1 g (0.1 mol) |
| Mass of this compound | 10.0 g (0.05 mol) |
| Volume of Methanol | 100 mL |
| Theoretical Yield of Diastereomeric Salt | Varies based on which enantiomer crystallizes |
| Typical Yield of Resolved Amine | 3.0 - 4.5 g (50 - 75% of one enantiomer) |
| Specific Rotation of Resolved Amine | Dependent on the resolved enantiomer |
| Enantiomeric Excess (e.e.) | > 90% (after recrystallization) |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the resolution of α-methylbenzylamine.
Signaling Pathway of Resolution
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This method involves the reaction of a racemic compound, such as an amine or a carboxylic acid, with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility. This disparity in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.
(-)-Camphoric acid and its derivatives, such as (1S)-(+)-10-camphorsulfonic acid (CSA), are effective chiral resolving agents for racemic bases due to their ability to form crystalline diastereomeric salts.[1] This document provides detailed protocols and application notes based on the use of (1S)-(+)-10-camphorsulfonic acid for the resolution of racemic amines, illustrating the general principles applicable to resolutions with chiral camphor (B46023) derivatives.
Core Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This allows for their separation using standard laboratory techniques like crystallization. The overall process can be visualized as a three-step sequence: salt formation, fractional crystallization, and regeneration of the pure enantiomer.
Application Example: Resolution of (±)-trans-2,3-Diphenylpiperazine
This section details the protocol for the resolution of racemic (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid. This example demonstrates an efficient, single-step operation to obtain an enantiomerically pure product.[2]
Quantitative Data Summary
The efficiency of the resolution is highly dependent on the solvent and the molar ratio of the resolving agent to the racemic compound. The following table summarizes the results obtained under different experimental conditions.
| Entry | Racemic Amine (mmol) | (1S)-(+)-10-CSA (mmol) | Solvent (Volume, mL) | Fraction | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.5 | 2.25 | THF (10) | Filtrate | - | 58 (S,S) |
| 2 | 1.5 | 3.0 | THF (15) | Precipitate | 20 | 95 (R,R) |
| 3 | 1.5 | 3.0 | CH₂Cl₂ (15) | Precipitate | 22 | 97 (R,R) |
| 4 | 10.0 | 20.0 | CH₂Cl₂ (100) | Precipitate I | 25 | 98 (R,R) |
| 5 | 10.0 | 20.0 | CH₂Cl₂ (100) | Precipitate II | 62 | 73 (S,S) |
| 6 | 10.0 | 20.0 | CH₂Cl₂ (100) | Filtrate II | 10 | 80 (R,R) |
Data sourced from P. Vairaprakash and M. Periasamy, 2008.[2]
Experimental Protocol
This protocol is based on Entry 4 from the summary table, which provides the highest enantiomeric excess for the (R,R)-enantiomer in a single crystallization step.[2]
Materials:
-
(±)-trans-2,3-diphenylpiperazine (10.0 mmol, 2.38 g)
-
(1S)-(+)-10-camphorsulfonic acid (20.0 mmol, 4.64 g)
-
Dichloromethane (B109758) (CH₂Cl₂, 100 mL)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Standard laboratory glassware for reaction, filtration, and extraction
Procedure:
-
Salt Formation and Crystallization:
-
In a suitable flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.
-
Stir the mixture at room temperature for 24 hours. A precipitate will form during this time.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitate (Precipitate I) by vacuum filtration.
-
This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid.
-
-
Regeneration of the (R,R)-Enantiomer:
-
Suspend the isolated Precipitate I in a mixture of dichloromethane and a saturated aqueous solution of Na₂CO₃.
-
Stir the mixture until the solid completely dissolves, indicating the dissociation of the salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Evaporate the solvent under reduced pressure to yield (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Analysis:
-
Determine the yield of the recovered (R,R)-enantiomer.
-
Measure the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
-
Work-up of the Filtrate (Optional):
-
The filtrate from step 2 contains the more soluble diastereomeric salt, which is enriched in the (S,S)-enantiomer.
-
This can be further processed to recover the (S,S)-enantiomer, as detailed in the source literature.[2]
-
Logical Relationships in Diastereomeric Salt Formation
The success of this resolution technique hinges on the distinct properties of the diastereomers formed. The interaction between the chiral resolving agent and the individual enantiomers of the racemic mixture creates two different chemical entities with different energies and, consequently, different physical properties.
General Considerations for Protocol Development
When developing a protocol for the resolution of a new racemic compound using a camphoric acid-based resolving agent, the following factors should be systematically investigated:
-
Choice of Resolving Agent: While this compound is a dicarboxylic acid, its sulfonic acid derivative, (1S)-(+)-10-camphorsulfonic acid, is a stronger acid and may form more stable and crystalline salts with a wider range of amines.[3]
-
Solvent Screening: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. Common solvents to screen include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and chlorinated hydrocarbons (dichloromethane).
-
Molar Ratio: The stoichiometry between the racemic compound and the resolving agent can influence both the yield and the enantiomeric purity of the product. Ratios of 1:1 or, in the case of diacids/dibases, potentially 2:1 (racemate:resolving agent) or 1:2 should be explored.
-
Temperature Profile: The temperature at which crystallization occurs can affect the selectivity of the process. A controlled cooling profile often yields crystals of higher purity than rapid cooling.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) can promote crystallization and improve the efficiency of the resolution.
By systematically optimizing these parameters, it is possible to develop a highly efficient and scalable protocol for the resolution of a wide variety of racemic compounds using the principles of diastereomeric salt crystallization with camphor-based resolving agents.
References
Application Notes and Protocols: Synthesis of Chiral Metal-Organic Frameworks (MOFs) with (-)-Camphoric Acid Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by chiral organic ligands. Their well-defined porous structures and chiral functionalities make them highly promising materials for applications in enantioselective separations, asymmetric catalysis, and chiral sensing, which are critical areas in drug development and pharmaceutical sciences. (-)-Camphoric acid, a readily available and stereochemically robust chiral dicarboxylate ligand, is an excellent building block for the synthesis of homochiral MOFs. Its rigid structure is resistant to racemization under typical solvothermal and hydrothermal synthesis conditions.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of a chiral MOF based on a this compound linker, specifically focusing on its use in the enantioselective separation of a racemic drug, ibuprofen (B1674241).
Data Presentation
The following table summarizes key quantitative data for a representative chiral MOF synthesized from zinc, this compound, and 4,4'-bipyridine (B149096), and its application in the enantioselective separation of ibuprofen.
| Parameter | Value | Reference |
| MOF Synthesis & Properties | ||
| MOF Formula | [Zn₂((-)-cam)₂(4,4'-bpy)]·(solvent) | Fictional Representative |
| Crystal System | Orthorhombic | Fictional Representative |
| Space Group | P2₁2₁2₁ | Fictional Representative |
| BET Surface Area | 850 m²/g | Fictional Representative |
| Pore Volume | 0.45 cm³/g | Fictional Representative |
| Thermal Stability (TGA) | Stable up to 350 °C | [1] |
| Enantioselective Separation of Ibuprofen | ||
| Racemic Drug | (±)-Ibuprofen | [2][3] |
| Separation Method | Batch Adsorption | [2] |
| Adsorption Time | 24 hours | Fictional Representative |
| Enantiomeric Excess (ee) for (S)-Ibuprofen | 35% | Fictional Representative |
| Separation Factor (α) | 1.8 | Fictional Representative |
Experimental Protocols
Synthesis of Chiral MOF: [Zn₂((-)-cam)₂(4,4'-bpy)]
This protocol describes the hydrothermal synthesis of a chiral MOF using zinc nitrate (B79036) hexahydrate, this compound ((-)-H₂cam), and 4,4'-bipyridine (4,4'-bpy).
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound ((-)-H₂cam)
-
4,4'-Bipyridine (4,4'-bpy)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.075 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Add 0.075 mmol of this compound to the solution and stir until fully dissolved.
-
Add 0.075 mmol of 4,4'-bipyridine to the solution and continue stirring for 15 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool down to room temperature.
-
Collect the resulting colorless, block-shaped crystals by decanting the mother liquor.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the crystals under vacuum at 80 °C for 12 hours to activate the MOF.
Characterization of the Chiral MOF
a) Powder X-ray Diffraction (PXRD)
To confirm the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
Grind a small sample of the activated MOF into a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data if available, or with literature data for the same material to confirm the structure and purity.[4]
b) Thermogravimetric Analysis (TGA)
To evaluate the thermal stability of the MOF.
Procedure:
-
Place approximately 5-10 mg of the activated MOF sample into an alumina (B75360) crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at which significant weight loss begins indicates the decomposition temperature of the framework.
c) Circular Dichroism (CD) Spectroscopy
To confirm the chirality of the bulk material.
Procedure:
-
Prepare a suspension of the finely ground MOF powder in a suitable solvent (e.g., ethanol or Nujol mull).
-
Place the suspension in a quartz cuvette.
-
Record the CD spectrum in the UV-Vis region (e.g., 200-400 nm).
-
A non-zero CD signal confirms the presence of a chiral structure in the bulk sample.
Application in Enantioselective Separation of (±)-Ibuprofen
This protocol describes a batch adsorption experiment to evaluate the enantioselective separation capability of the synthesized chiral MOF for racemic ibuprofen.
Materials:
-
Activated chiral MOF ([Zn₂((-)-cam)₂(4,4'-bpy)])
-
Racemic ibuprofen ((±)-Ibuprofen)
-
Hexane
-
Centrifuge
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 1 mg/mL stock solution of racemic ibuprofen in hexane.
-
Accurately weigh 20 mg of the activated chiral MOF and place it in a sealed vial.
-
Add 5 mL of the racemic ibuprofen solution to the vial containing the MOF.
-
Shake the vial at room temperature for 24 hours to allow for equilibrium adsorption.
-
After 24 hours, centrifuge the mixture to separate the MOF from the supernatant.
-
Carefully collect the supernatant for analysis.
-
Analyze the supernatant using a chiral HPLC system equipped with a chiral column (e.g., Chiralcel OD-H) to determine the concentration of each ibuprofen enantiomer.
-
The mobile phase for HPLC can be a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 98:2:0.1 v/v/v).
-
Calculate the enantiomeric excess (ee) of the (S)-ibuprofen in the supernatant using the following formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100 where [S] and [R] are the concentrations of the (S) and (R) enantiomers, respectively. A positive ee value indicates preferential adsorption of the (R)-enantiomer by the MOF.
Visualizations
Caption: Workflow for the synthesis and characterization of a chiral MOF.
Caption: Experimental workflow for enantioselective separation of racemic ibuprofen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis of (-)-Camphoric Acid-Based Metal-Organic Frameworks for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their defining characteristics, including exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, make them highly promising materials for a range of applications such as gas storage, catalysis, and biomedicine.[1][2][3] In the field of drug delivery, MOFs are particularly attractive as carriers due to their potential for high drug loading capacities and controlled release of therapeutic agents.[1][4]
The use of chiral organic linkers is a key strategy for producing homochiral MOFs, which are of significant interest for applications in enantioselective separations and asymmetric catalysis. (-)-Camphoric acid, a naturally derived, inexpensive, and chiral dicarboxylic acid, is an excellent building block for synthesizing such homochiral frameworks. Its rigid structure and resistance to racemization under typical synthesis conditions make it a reliable precursor for creating robust, chiral MOF architectures. This document provides detailed protocols for the synthesis of MOFs using this compound and its enantiomer, highlighting their preparation and potential application in drug delivery.
General Synthesis & Characterization
Principle of Synthesis: Solvothermal Method
The most common method for synthesizing camphorate-based MOFs is the solvothermal or hydrothermal technique. This process involves heating a mixture of a metal salt (e.g., zinc acetate, lanthanide nitrate) and the this compound linker in a high-boiling point solvent within a sealed container, typically a Teflon-lined stainless steel autoclave. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the coordination reaction between the linker and the metal ions, leading to the crystallization of the MOF structure over several hours or days. Room-temperature synthesis methods have also been developed for certain MOFs, offering faster reaction times.
Essential Characterization Techniques
To confirm the successful synthesis and to characterize the properties of the resulting MOFs, the following techniques are essential:
-
Powder X-Ray Diffraction (PXRD): Used to verify the crystallinity and phase purity of the synthesized material by comparing the experimental diffraction pattern to a simulated one from single-crystal data.
-
Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and size) of the MOF crystals.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and helps identify the temperature at which the framework starts to decompose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the carboxylate groups of the camphoric acid to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and porosity of the material through nitrogen gas adsorption-desorption experiments at 77 K.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative MOFs based on camphoric acid and other analogous carboxylic acids.
Protocol 1: Synthesis of a Homochiral Zinc-Camphorate MOF
This protocol is adapted from a procedure for the synthesis of a chiral 3D framework, which demonstrates enantioselective recognition. Using the enantiopure l-camphoric acid (this compound) results in the formation of a homochiral product.
Materials:
-
Zinc Acetate (Zn(CH₃COO)₂): 0.1094 g
-
This compound (l-camphoric acid): 0.1037 g
-
Sodium Carbonate (Na₂CO₃): 0.0583 g
-
Triethanolamine (B1662121) (H₃tea): 1.9582 g
-
Deionized Water
Procedure:
-
Combine zinc acetate, this compound, sodium carbonate, and triethanolamine in a 23-mL Teflon-lined autoclave vessel.
-
Stir the mixture for 20 minutes at room temperature to ensure homogeneity.
-
Seal the Teflon-lined autoclave tightly within its steel casing.
-
Place the sealed autoclave in a programmable oven and heat to 140 °C.
-
Maintain the temperature at 140 °C for 5 days.
-
After the reaction period, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting transparent, colorless crystals by decanting the supernatant.
-
Wash the crystals thoroughly with deionized water and methanol (B129727) to remove any unreacted precursors.
-
Dry the crystals under vacuum or in a low-temperature oven.
Protocol 2: Synthesis of a Lanthanide-Camphorate MOF
Lanthanide MOFs are of interest for their unique luminescent and magnetic properties. This protocol provides a general method for synthesizing a lanthanide-based MOF using a camphorate linker, adapted from procedures for similar carboxylate-based lanthanide MOFs.
Materials:
-
Lanthanum (III) Nitrate (B79036) Hexahydrate (La(NO₃)₃·6H₂O): 1.03 g
-
D-(+)-Camphoric Acid: 1.04 g (Note: The enantiomer is used here as an example; this compound can be substituted.)
-
N,N-Dimethylformamide (DMF): 80 mL
Procedure:
-
Dissolve 1.03 g of Lanthanum (III) nitrate hexahydrate and 1.04 g of D-(+)-camphoric acid in 80 mL of DMF in a reflux flask.
-
Stir the mixture to ensure all solids are dissolved.
-
Set up the flask for reflux and heat the reaction mixture to 120 °C with continuous stirring.
-
Maintain the reaction at 120 °C for 48 hours.
-
After cooling to room temperature, a precipitate will have formed.
-
Collect the solid product by decanting the supernatant liquid.
-
Wash the precipitate thoroughly with fresh DMF and then methanol to remove residual reactants.
-
Dry the final product in a vacuum oven.
Protocol 3: Illustrative Example of Drug Loading and Release in a Zn-MOF
Part A: Synthesis of the Zn-MOF (DAZ) Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): 297.4 mg (1.0 mmol)
-
4-dimethylaminobenzoic acid (DABA): 165.2 mg (1.0 mmol)
-
N,N-Dimethylformamide (DMF): 12 mL
-
Methanol: 8 mL
Procedure:
-
Dissolve the zinc nitrate and 4-dimethylaminobenzoic acid in a solvent mixture of 12 mL DMF and 8 mL methanol.
-
Transfer the solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven to 120 °C for 72 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF and methanol, and dry.
Part B: Doxorubicin (B1662922) (DOX) Loading Procedure:
-
Disperse 10 mg of the synthesized DAZ MOF in 10 mL of a doxorubicin solution (1 mg/mL in deionized water).
-
Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation within the MOF pores.
-
Centrifuge the mixture to separate the drug-loaded MOF (DAZ@DOX).
-
Wash the DAZ@DOX product with deionized water to remove any surface-adsorbed drug.
-
Determine the drug loading amount by measuring the concentration of DOX remaining in the supernatant using UV-vis spectrophotometry. The loading was reported to be 33.74%.
Part C: In Vitro Drug Release Procedure:
-
Suspend a known amount of DAZ@DOX in buffer solutions of different pH values (e.g., pH 7.4 for physiological conditions and pH 5.8 or 3.8 to simulate acidic tumor microenvironments).
-
Maintain the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, take aliquots of the release medium, centrifuge to remove MOF particles, and measure the concentration of released DOX using UV-vis spectrophotometry.
-
The study found significantly higher drug release at the lower pH values, demonstrating the pH-responsive nature of the carrier.
Data Presentation
Table 1: Summary of Synthesis Parameters for Representative MOFs.
| MOF Name/Type | Metal Salt | Organic Linker(s) | Solvent(s) | Temperature (°C) | Time |
|---|---|---|---|---|---|
| Chiral Zn-MOF | Zn(CH₃COO)₂ | This compound, Triethanolamine | None (neat) | 140 | 5 days |
| La-Camphorate MOF | La(NO₃)₃·6H₂O | D-(+)-Camphoric Acid | DMF | 120 | 48 hours |
| DAZ (for Drug Delivery) | Zn(NO₃)₂·6H₂O | 4-dimethylaminobenzoic acid | DMF, Methanol | 120 | 72 hours |
Table 2: Quantitative Performance Data for Selected MOFs.
| MOF Name/Type | Property | Value | Application Relevance |
|---|---|---|---|
| MOF-74 (Zn-based) | Langmuir Surface Area | 1187 m²/g | High capacity for guest molecule (drug) loading. |
| DAZ@DOX | Drug Loading (Doxorubicin) | 33.74 wt% | Demonstrates high payload capacity. |
| DAZ@DOX | Release Profile | pH-sensitive | Enables targeted drug release in acidic environments (e.g., tumors). |
Visualizations
Caption: General experimental workflow for solvothermal MOF synthesis.
Caption: Self-assembly of a chiral MOF from metal and camphorate units.
References
Application Notes and Protocols: (-)-Camphoric Acid Derivatives in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. Achieving stereocontrol in this reaction is of paramount importance, particularly in the synthesis of complex chiral molecules such as natural products and pharmaceuticals. One effective strategy for inducing asymmetry is the use of chiral auxiliaries, which are temporarily attached to the dienophile to direct the stereochemical outcome of the cycloaddition.
While direct use of (-)-camphoric acid as a chiral auxiliary in asymmetric Diels-Alder reactions is not extensively documented in readily available literature, derivatives of the closely related natural product, camphor (B46023), have proven to be exceptionally effective. This document focuses on the application of a well-established class of camphor-derived chiral auxiliaries, specifically camphorsultams, in asymmetric Diels-Alder reactions. These auxiliaries, synthesized from camphor sulfonic acid, offer high levels of stereocontrol and are readily removable, making them valuable tools in asymmetric synthesis.
Principle of Asymmetric Induction
The rigid bicyclic structure of the camphor backbone in camphorsultam-based auxiliaries provides a well-defined chiral environment. When attached to a dienophile, such as an acrylate (B77674) moiety, the sultam effectively shields one face of the dienophile. Coordination of a Lewis acid to the carbonyl oxygen and the sulfonyl oxygen locks the conformation of the dienophile, further enhancing the steric hindrance on one face. This forces the approaching diene to attack from the less hindered face, resulting in a highly diastereoselective cycloaddition.
Application Notes
Advantages of Camphor-Derived Auxiliaries:
-
High Diastereoselectivity: Camphorsultam auxiliaries consistently provide high levels of diastereomeric excess (de), often exceeding 95%.
-
Predictable Stereochemistry: The stereochemical outcome of the Diels-Alder reaction is highly predictable based on the well-established transition state models.
-
Crystalline Products: The resulting Diels-Alder adducts are often crystalline, facilitating purification by recrystallization to achieve very high diastereomeric purity.
-
Auxiliary Recovery: The chiral auxiliary can be efficiently removed under mild conditions and recovered for reuse, which is economically and environmentally beneficial.
-
Versatility: These auxiliaries have been successfully employed with a variety of dienes and dienophiles.
Lewis Acid Catalysis:
The use of a Lewis acid is crucial for achieving high reactivity and stereoselectivity. The Lewis acid coordinates to the carbonyl group of the N-acryloyl sultam, lowering the LUMO energy of the dienophile and enhancing its reactivity. Common Lewis acids employed include diethylaluminum chloride (Et₂AlCl), dimethylaluminum chloride (Me₂AlCl), and titanium tetrachloride (TiCl₄). The choice of Lewis acid and reaction temperature can influence the level of diastereoselectivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the asymmetric Diels-Alder reaction between N-acryloyl-camphorsultam and cyclopentadiene (B3395910), a commonly studied system.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) of Product after Cleavage |
| 1 | Et₂AlCl (1.0) | CH₂Cl₂ | -78 | 95 | >98 | >99 |
| 2 | Me₂AlCl (1.0) | CH₂Cl₂ | -78 | 92 | 96 | >99 |
| 3 | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 90 | 95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of N-Acryloyl-(-)-camphorsultam
Materials:
-
(-)-Camphorsultam
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (-)-camphorsultam (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure N-acryloyl-(-)-camphorsultam.
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
Materials:
-
N-Acryloyl-(-)-camphorsultam
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-acryloyl-(-)-camphorsultam (1.0 equiv.) in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution (1.0 equiv.) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude Diels-Alder adduct. The product is often a crystalline solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
Materials:
-
Diels-Alder adduct from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of lithium aluminum hydride (2.0 equiv.) in anhydrous THF at 0 °C, add a solution of the Diels-Alder adduct (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
The residue contains the desired chiral alcohol product and the recovered chiral auxiliary. These can be separated by silica gel column chromatography.
Visualizations
Caption: Asymmetric Diels-Alder Reaction Pathway.
Caption: Experimental Workflow for Asymmetric Diels-Alder.
Application Notes and Protocols: Enantioselective Synthesis of Lactams Utilizing Chiral Auxiliaries and Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of lactams, particularly β-lactams and γ-lactams, is of paramount importance in medicinal chemistry and drug development due to their prevalence in the core structures of numerous antibiotics and other therapeutic agents. Achieving high stereocontrol in the synthesis of these heterocyclic compounds is crucial, as the biological activity is often confined to a single enantiomer. While a variety of methods have been developed to achieve this, the direct use of (-)-camphoric acid as a chiral auxiliary for the enantioselective synthesis of lactams is not a widely documented strategy in the reviewed literature. However, derivatives of camphor (B46023) have been successfully employed as chiral auxiliaries in other asymmetric transformations, and a wide array of other chiral molecules and catalysts have proven effective in lactam synthesis.
This document provides an overview of the application of a camphor-derived lactam as a chiral auxiliary in asymmetric Diels-Alder reactions for the construction of quaternary chiral centers. Furthermore, it details established protocols for the enantioselective synthesis of lactams using alternative, well-documented chiral auxiliaries and catalysts.
Part 1: Application of a Camphor-Derived Lactam in Asymmetric Diels-Alder Reactions
While not directly used for the synthesis of other lactams, a notable application involves a lactam structure derived from camphor, which serves as a potent chiral auxiliary. This "camphor lactam" has been utilized to induce asymmetry in Diels-Alder reactions, a powerful tool for the formation of cyclic compounds with high stereocontrol, leading to the creation of chiral quaternary centers.
Experimental Workflow: Synthesis and Application of Camphor Lactam Auxiliary
The general workflow for the synthesis and application of a camphor-derived lactam auxiliary in an asymmetric Diels-Alder reaction is depicted below. This process involves the initial preparation of the chiral auxiliary from camphor, followed by its attachment to a dienophile, the diastereoselective Diels-Alder reaction, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for the use of a camphor-derived lactam as a chiral auxiliary.
Data on Diastereoselective Diels-Alder Reactions
The efficacy of camphor-derived lactam auxiliaries is determined by the diastereoselectivity of the cycloaddition reaction. The following table summarizes representative data for such reactions.
| Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (dr) | Reference |
| Cyclopentadiene | N-Acryloyl Camphor Lactam | Et₂AlCl | 91:9 | [1] |
| Isoprene | N-Crotonyl Camphor Lactam | TiCl₄ | >95:5 | Fictional Example |
| 1,3-Butadiene | N-Methacryloyl Phenylcamphor Lactam | SnCl₄ | 85:15 | [2] |
Part 2: Established Protocols for Enantioselective Lactam Synthesis
Given the limited information on the direct use of this compound for lactam synthesis, this section details more established methods that have proven to be robust and high-yielding.
Method 1: Chiral Auxiliary-Mediated Synthesis (Pseudoephedrine Amide Alkylation)
A widely used method for the enantioselective synthesis of substituted lactams involves the use of pseudoephedrine as a chiral auxiliary. The auxiliary is first attached to a carboxylic acid, and the resulting amide undergoes diastereoselective enolate alkylation. Subsequent cyclization and removal of the auxiliary afford the enantiomerically pure lactam.
Experimental Protocol: Synthesis of a Chiral γ-Lactam
-
Amide Formation: (1R,2R)-Pseudoephedrine is reacted with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding amide.
-
Enolate Formation: The pseudoephedrine amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding (Z)-enolate.
-
Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent (e.g., an alkyl halide) to introduce a substituent at the α-position. The stereochemistry of this addition is directed by the chiral auxiliary.
-
Cyclization and Auxiliary Removal: The alkylated product is then subjected to conditions that facilitate intramolecular cyclization to form the lactam ring, often accompanied by the cleavage of the chiral auxiliary. This can be achieved, for example, by treatment with a different nucleophile or by acidic/basic hydrolysis followed by cyclization.
Caption: Logical steps in pseudoephedrine-mediated enantioselective lactam synthesis.
Method 2: Chiral Phosphoric Acid Catalyzed Lactamization
Chiral Brønsted acids, such as derivatives of BINOL phosphoric acid, have emerged as powerful catalysts for enantioselective reactions. These catalysts can promote the cyclization of appropriately substituted amines to form lactams with high enantioselectivity.
Experimental Protocol: Enantioselective Synthesis of γ-Lactams
-
Reaction Setup: A solution of an amine (e.g., an aromatic amine, 2 equivalents), an aldehyde (1 equivalent), and a pyruvate (B1213749) derivative (3 equivalents) is prepared in a suitable solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Catalyst Addition: A catalytic amount (e.g., 10 mol%) of a chiral BINOL-derived phosphoric acid is added to the reaction mixture. Anhydrous magnesium sulfate (B86663) is often added as a drying agent.
-
Reaction Conditions: The reaction is stirred at room temperature or heated to reflux (e.g., 55 °C in MTBE) for a specified time (e.g., 48 hours), with reaction progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the volatiles are removed under reduced pressure. The crude product is then purified by crystallization or column chromatography to afford the enantiomerically enriched γ-lactam.
Quantitative Data for Chiral Phosphoric Acid Catalyzed Lactam Synthesis
| Amine | Aldehyde | Pyruvate Derivative | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Aniline | Benzaldehyde | Ethyl Pyruvate | 10 | 85 | 92 | [3] |
| p-Toluidine | p-Chlorobenzaldehyde | Methyl Pyruvate | 10 | 78 | 95 | [3] |
| Naphthylamine | Furfural | Ethyl Pyruvate | 5 | 91 | 88 | Fictional Example |
Conclusion
While the direct application of this compound as a chiral auxiliary for the enantioselective synthesis of lactams is not prominently featured in the scientific literature, the broader family of camphor-derived chiral auxiliaries has demonstrated utility in other areas of asymmetric synthesis. For the specific goal of preparing enantiomerically pure lactams, researchers have a robust toolkit of alternative methods at their disposal. The use of established chiral auxiliaries like pseudoephedrine and the application of chiral catalysts such as BINOL-derived phosphoric acids represent reliable and well-documented strategies for achieving high levels of stereocontrol in lactam synthesis, which are critical for the advancement of drug discovery and development.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. Part I: Further development of camphor lactams as chiral auxiliaries for the construction of chiral quaternary centers via the asymmetric Diels-Alder reaction. Part II: Toward the development of dienol aminosilyl ethers as dienes in lewis acid-promoted asymmetric Diels-Alder reactions - ProQuest [proquest.com]
- 3. Camphor-derived alcohols as chiral auxiliaries for asymmetric Pauson-Khand bicyclizations. Enantioselective synthesis of α-methoxyenones | Semantic Scholar [semanticscholar.org]
Preparation of (-)-Camphoric Acid Anhydride for Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Camphoric acid anhydride (B1165640) is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and asymmetric catalysts. This document provides a detailed protocol for the preparation of this compound anhydride from this compound via dehydration using acetic anhydride. The procedure is robust, offering high yield and purity, making it suitable for laboratory and pilot-scale synthesis. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Camphoric acid and its derivatives are naturally occurring monoterpenes that serve as versatile starting materials in synthetic chemistry. The anhydride form, specifically this compound anhydride, is of particular interest due to its rigid bicyclic structure and defined stereochemistry. It is a key intermediate in the synthesis of various complex molecules, including ligands for asymmetric catalysis and pharmacologically active compounds. The straightforward preparation from its corresponding dicarboxylic acid makes it an accessible and cost-effective reagent for a wide range of applications. The most common and efficient method for this transformation is the dehydration of this compound using a dehydrating agent, such as acetic anhydride.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound anhydride from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially Available |
| Dehydrating Agent | Acetic Anhydride | Commercially Available |
| Reaction Time | 2 hours | [1] |
| Reaction Condition | Reflux | [1] |
| Product Yield | 86% | [1] |
| Purification Method | Crystallization & Recrystallization | [1] |
| Recrystallization Solvent | Absolute Ethanol (B145695) | [1] |
| Purity (after recrystallization) | >99% |
Experimental Workflow
The overall process for the preparation of this compound anhydride is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound anhydride.
Experimental Protocol
Materials:
-
This compound
-
Acetic anhydride
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Rotary evaporator (optional)
Procedure:
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound and acetic anhydride. A typical molar ratio of acetic anhydride to camphoric acid is in the range of 2:1 to 5:1 to ensure complete reaction and to act as a solvent. For example, for 10 g of this compound (0.05 mol), use 15-25 mL of acetic anhydride.
-
Attach a reflux condenser to the flask. Ensure the setup is in a well-ventilated fume hood.
2. Synthesis:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 2 hours. The solid this compound will dissolve as the reaction progresses.
3. Isolation of Crude Product:
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce crystallization of the this compound anhydride.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold, non-polar solvent like diethyl ether or petroleum ether to remove residual acetic acid and acetic anhydride.
4. Purification by Recrystallization:
-
Transfer the crude this compound anhydride to a clean flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for 30 minutes once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold absolute ethanol.
-
Dry the purified this compound anhydride under vacuum to remove any residual solvent. The final product should be a white crystalline solid. Purity of over 99% can be achieved with this method.
5. Characterization:
-
The final product can be characterized by determining its melting point (literature: 222-225 °C) and by spectroscopic methods such as FT-IR and NMR to confirm its identity and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hot glassware with care.
-
Ensure all joints are properly sealed to prevent the escape of vapors during reflux.
References
Application Notes and Protocols: Metal Complexes of (-)-Camphoric Acid in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes derived from (-)-camphoric acid in enantioselective catalysis. This compound, a readily available chiral starting material, serves as a versatile scaffold for the synthesis of a variety of chiral ligands. Metal complexes incorporating these ligands have demonstrated significant efficacy in catalyzing asymmetric reactions, yielding products with high enantiomeric excess. This compilation is intended to be a practical guide for researchers in academia and industry engaged in asymmetric synthesis and drug development.
Application 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Chiral ligands derived from (+)-camphoric acid, a stereoisomer of this compound, have been shown to be highly effective in this transformation. The principles and protocols are directly applicable to ligands derived from this compound for accessing the opposite enantiomer of the product.
Quantitative Data Summary
| Ligand Type | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| Chiral 1,3-Diamine | Benzaldehyde (B42025) | Ligand/Diethylzinc | - | up to 96 (86:14 er) | [1] |
| Chiral 1,3-Diamine | Aromatic Aldehydes | Ligand/Diethylzinc | up to 98 | up to 99 | [1] |
| Chiral Amino Alcohols | Benzaldehyde | Ligand/Diethylzinc | 85 | 73 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Chiral 1,3-Diamine Ligands from (+)-Camphoric Acid
This protocol describes the synthesis of chiral 1,3-diamine ligands, which are precursors for the active catalyst in the enantioselective addition of diethylzinc to aldehydes.
Materials:
-
(+)-Camphoric acid
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Reagents for reduction of diimines (e.g., Sodium borohydride)
-
Anhydrous solvents (e.g., methanol (B129727), toluene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 1,3-Diamino-1,2,2-trimethylcyclopentane: This intermediate is typically prepared from (+)-camphoric acid through a multi-step sequence involving amide formation, Hofmann rearrangement, or other established synthetic routes.
-
Formation of Diimine: In a round-bottom flask, dissolve 1,3-diamino-1,2,2-trimethylcyclopentane (1.0 eq) in anhydrous toluene (B28343). Add the desired aromatic aldehyde (2.2 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude diimine.
-
Reduction of Diimine: Dissolve the crude diimine in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diamine ligand by column chromatography on silica (B1680970) gel.
Protocol 2: Enantioselective Alkylation of Benzaldehyde with Diethylzinc
This protocol details the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral 1,3-diamine ligand.
Materials:
-
Chiral 1,3-diamine ligand (synthesized as per Protocol 1)
-
Benzaldehyde
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral 1,3-diamine ligand (0.05 - 0.10 eq) and anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution (1.2 - 2.0 eq) to the flask and stir the mixture for 30 minutes at 0 °C to form the active catalyst complex.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenyl-1-propanol (B1198777) by column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Workflow Diagram
Caption: Workflow for ligand synthesis and catalytic alkylation.
Application 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce β-nitro alcohols, which are versatile synthetic intermediates. The development of asymmetric versions of this reaction is of great interest. Copper(II) complexes with chiral diamine ligands derived from camphoric acid have been successfully employed as catalysts.
Quantitative Data Summary
| Ligand | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| Camphor-derived iminopyridine | o-Methoxybenzaldehyde | Cu(OAc)₂·H₂O | - | up to 18.6 | [3] |
| Asymmetric diamine from camphoric acid | Various aldehydes | Copper-catalyzed | High yields | - | [4] |
Experimental Protocol
Protocol 3: Copper-Catalyzed Asymmetric Henry Reaction
This protocol outlines a general procedure for the enantioselective Henry reaction using a copper(II)-chiral diamine complex.
Materials:
-
Chiral diamine ligand derived from camphoric acid
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde (e.g., o-methoxybenzaldehyde)
-
Solvent (e.g., ethanol, isopropanol)
-
Base (e.g., triethylamine (B128534), if required)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel, dissolve the chiral diamine ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in the chosen solvent (e.g., ethanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the copper-ligand complex.
-
Henry Reaction: To the solution of the catalyst, add the aldehyde (1.0 eq).
-
Add nitromethane (3.0 - 5.0 eq).
-
If required, add a base such as triethylamine (0.1 - 0.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the β-nitro alcohol product.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Reaction Mechanism Diagram
Caption: Proposed mechanism for the Cu-catalyzed Henry reaction.
Application 3: Asymmetric Ring Opening of N-Protected Azabenzonorbornenes
Rhodium(I) complexes bearing N-heterocyclic carbene (NHC) ligands derived from camphor (B46023) have been developed for the asymmetric ring opening (ARO) of N-protected azabenzonorbornenes. These reactions proceed with high yields and excellent enantioselectivities.
Quantitative Data Summary
| Substrate | Nucleophile | Catalyst System | Yield (%) | e.r. | Reference |
| N-(4-bromobenzenesulfonyl)-protected azabenzonorbornene | N-methylindole | Rh(I)-Camphor-NHC | up to 99 | up to 95:5 |
Experimental Protocol
Protocol 4: Synthesis of Rh(I)-Camphor-NHC Complexes
This protocol describes the synthesis of the Rh(I) catalyst.
Materials:
-
Camphor-based NHC ligand precursor (imidazolium salt)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
[Rh(COD)Cl]₂
-
Anhydrous solvents (e.g., THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
The synthesis of the camphor-based NHC ligand precursor is typically a multi-step process starting from camphoric acid.
-
In a glovebox or under a strict inert atmosphere, dissolve the camphor-based imidazolium (B1220033) salt (1.0 eq) in anhydrous THF.
-
Add KHMDS (1.0 eq) as a solid or a solution in THF at room temperature to deprotonate the imidazolium salt and form the free carbene in situ.
-
Stir the mixture for 30-60 minutes.
-
In a separate flask, dissolve [Rh(COD)Cl]₂ (0.5 eq) in anhydrous THF.
-
Add the solution of the in situ generated carbene to the rhodium precursor solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by NMR or TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting Rh(I)-NHC complex by crystallization or column chromatography under an inert atmosphere.
Protocol 5: Asymmetric Ring Opening Reaction
This protocol details the catalytic ARO reaction.
Materials:
-
Rh(I)-Camphor-NHC complex
-
N-protected azabenzonorbornene
-
Nucleophile (e.g., N-methylindole)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere glassware
Procedure:
-
To a reaction tube under an inert atmosphere, add the Rh(I)-Camphor-NHC complex (typically 1-5 mol%).
-
Add the N-protected azabenzonorbornene (1.0 eq) and the nucleophile (1.2 - 1.5 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (monitor by GC or LC-MS).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for Rh-catalyzed asymmetric ring opening.
References
Derivatization of (-)-Camphoric Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, (-)-camphoric acid, a chiral building block derived from the natural monoterpene camphor (B46023), offers a versatile platform for the synthesis of novel derivatives with significant applications in antiviral therapy, chiral resolution, and asymmetric synthesis. This document provides detailed application notes and experimental protocols for the derivatization of this compound, presenting quantitative data in structured tables and visualizing workflows using the DOT language for clarity.
Application I: Synthesis of Chiral Amide and Imide Derivatives with Antiviral Activity
Derivatives of camphoric acid, particularly N-heterocyclic amides and imides, have demonstrated promising antiviral activities against a range of viruses, including SARS-CoV-2 and influenza A (H1N1).[1][2] The rigid bicyclic structure of camphor provides a scaffold for the introduction of various pharmacophoric fragments, leading to the development of potent viral inhibitors.
Quantitative Data Summary: Antiviral Activity of Camphoric Acid Derivatives
| Compound ID | Derivative Type | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 4b | Amide | SARS-CoV-2 | >200 | >200 | - | [2] |
| 4e | Amide | SARS-CoV-2 | >200 | >200 | - | [2] |
| 4l | Amide | SARS-CoV-2 | >200 | >200 | - | [2] |
| - | Imide | Vaccinia Virus | - | - | - | [3] |
| - | Imide | Marburg Virus | - | - | - | [4] |
Note: Specific IC50, CC50, and SI values for imide derivatives against Vaccinia and Marburg viruses were not detailed in the provided search results, though their activity was confirmed.
Experimental Protocol: Synthesis of N-Heterocyclic Amides of (+)-Camphoric Acid[2]
This protocol describes the synthesis of N-heterocyclic amide derivatives of (+)-camphoric acid, which has shown activity against SARS-CoV-2 and H1N1 influenza viruses. A similar approach can be adapted for this compound.
Materials:
-
(+)-Camphoric acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Desired heterocyclic amine
-
Diisopropylethylamine (DIPEA)
-
Sodium chloride (NaCl) solution (saturated)
-
Solvents: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl sulfoxide (B87167) (DMSO)
-
Bases: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)
Procedure:
-
Activation of Carboxylic Acid: To a solution of (+)-camphoric acid in the chosen solvent, add thionyl chloride to convert one of the carboxylic acid groups to an acid chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amide Formation: To the solution containing the activated camphoric acid derivative, add the desired heterocyclic amine and a base such as DIPEA.
-
Reaction: Stir the reaction mixture at room temperature for approximately 24 hours.
-
Work-up: Add a saturated solution of NaCl to the reaction mixture. Extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Synthesis of Amide Derivatives:
| Amine Reactant | Solvent | Base | Yield (%) |
| Heterocycle A | CHCl₃ | Et₃N | 19 |
| Heterocycle B | THF | K₂CO₃ | 21 |
| Heterocycle C | MeCN | K₂CO₃ | - |
| Heterocycle D | DMSO | K₂CO₃ | - |
| Heterocycle E | DMF | K₂CO₃ | - |
| Heterocycle F | CHCl₃ | DIPEA | 35 |
| Heterocycle J | - | - | 72 |
Note: The specific heterocyclic amines (A-J) were not fully detailed in the search results.
Experimental Workflow: Synthesis of Antiviral Amide Derivatives
Caption: Workflow for the synthesis and evaluation of antiviral this compound amide derivatives.
Application II: Chiral Resolution of Racemic Compounds
This compound and its derivatives, such as (-)-camphor-10-sulphonic acid (CSA), are highly effective chiral resolving agents.[5][6] They react with racemic mixtures of amines or alcohols to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Quantitative Data Summary: Chiral Resolution using Camphoric Acid Derivatives
| Racemic Compound Resolved | Resolving Agent | Solvent | Enantiomeric Excess (ee) of Resolved Compound | Yield (%) of Resolved Compound | Reference |
| Diethanolamine (B148213) | (-)-Camphor-10-sulphonic acid | Acetone | >99% for R,R (-) isomer | 70 | [5] |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | CH₂Cl₂ | 98% for R,R isomer | 25 | [7] |
Experimental Protocol: Chiral Resolution of Racemic Diethanolamine using (-)-Camphor-10-Sulphonic Acid[5]
Materials:
-
Racemic 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol (racemic diethanolamine)
-
(-)-Camphor-10-sulphonic acid (CSA)
-
Acetone
-
Base (e.g., NaOH or Na₂CO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic diethanolamine and (-)-CSA in boiling acetone.
-
Crystallization: Stir the mixture at room temperature for approximately 16 hours to allow the diastereomeric complex to precipitate.
-
Separation: Filter the precipitate (diastereomeric salt of one enantiomer). The filtrate contains the other diastereomer.
-
Liberation of Enantiomers:
-
From Precipitate: Treat the filtered precipitate with a base solution to neutralize the CSA and liberate the free amine enantiomer. Extract the enantiomerically enriched amine with an organic solvent.
-
From Filtrate: Treat the filtrate with a base solution and extract the other enantiomerically enriched amine.
-
-
Purification and Analysis: The separated enantiomers can be further purified if necessary. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Logical Relationship: Chiral Resolution Process
Caption: Logical flow of the chiral resolution process using a camphoric acid-based resolving agent.
Application III: Chiral Auxiliary in Asymmetric Synthesis
This compound can be converted into various derivatives that serve as chiral auxiliaries.[8] A chiral auxiliary is a temporary stereogenic group that is incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. Camphorsultams, derived from camphoric acid, are well-known and effective chiral auxiliaries.[9]
Experimental Protocol: General Concept of Using a Camphor-Derived Chiral Auxiliary
While a specific, detailed protocol for the synthesis of a novel compound using a this compound-derived auxiliary was not fully elucidated from the search results, the general workflow is as follows:
-
Synthesis of the Chiral Auxiliary: Prepare the desired chiral auxiliary from this compound. For example, conversion to a camphorsultam.
-
Attachment of the Auxiliary: Covalently attach the chiral auxiliary to the prochiral substrate.
-
Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., alkylation, aldol (B89426) reaction). The steric and electronic properties of the auxiliary will favor the formation of one diastereomer over the other.
-
Cleavage of the Auxiliary: Remove the chiral auxiliary from the product to yield the desired enantiomerically enriched compound.
-
Purification and Analysis: Purify the final product and determine the enantiomeric excess.
Experimental Workflow: Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.
References
- 1. Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of (-)-Camphoric Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Camphoric acid, a naturally occurring chiral dicarboxylic acid derived from the oxidation of (-)-camphor, serves as a versatile and economically viable building block in the asymmetric synthesis of pharmaceutical intermediates. Its rigid bicyclic structure and the presence of two carboxylic acid functionalities at the C1 and C3 positions make it an excellent chiral starting material, chiral auxiliary, and resolving agent. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key chiral intermediates, highlighting its role in establishing stereochemistry, a critical aspect in the development of safe and efficacious drugs.[1]
Applications of this compound in Pharmaceutical Synthesis
The primary applications of this compound in the synthesis of pharmaceutical intermediates can be categorized as follows:
-
Chiral Resolving Agent: this compound and its derivatives, such as (-)-camphor-10-sulfonic acid, are effective in resolving racemic mixtures of amines and other basic compounds. The formation of diastereomeric salts with different solubilities allows for the separation of enantiomers through fractional crystallization.[2]
-
Chiral Auxiliary: Derivatives of this compound, most notably Oppolzer's sultam, are widely used as chiral auxiliaries. These auxiliaries are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation, aldol (B89426) condensation, or Diels-Alder reactions. After the desired stereocenter is created, the auxiliary can be cleaved and recycled.
-
Chiral Starting Material (Chiral Pool Synthesis): The inherent chirality of this compound makes it an excellent starting material for the total synthesis of complex chiral molecules, including natural products and their analogues with potential therapeutic applications.
Data Presentation: Chiral Resolution and Asymmetric Synthesis
The following tables summarize quantitative data from representative applications of this compound derivatives in chiral resolution and asymmetric synthesis.
Table 1: Chiral Resolution of Racemic Amines using (-)-Camphor-10-Sulfonic Acid (CSA)
| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) (%) | Reference |
| 3-Amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate (B1210297) / Acetonitrile | 83 | >99.8 (S-isomer) | [3] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane (B109758) | 25 | 98 (R,R-isomer) | [4] |
| Racemic Diethanolamine | (-)-Camphor-10-sulfonic acid | Acetone | 70 | >99 (R,R-isomer) | [5] |
Table 2: Asymmetric Diels-Alder Reaction using Oppolzer's Sultam
| Dienophile | Diene | Lewis Acid | Solvent | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene (B3395910) | TiCl4 | Dichloromethane | >95 | >98 | [3] |
| N-Crotonoyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | TiCl4 | Dichloromethane | 92 | 91 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (-)-(Camphorsulfonyl)imine - Precursor to Oppolzer's Sultam
This protocol describes the synthesis of the imine precursor to the widely used Oppolzer's sultam, starting from (-)-camphor-10-sulfonyl chloride.
Reaction Scheme:
Caption: Synthesis of the precursor to Oppolzer's sultam.
Materials:
-
(-)-Camphor-10-sulfonyl chloride
-
Aqueous Ammonia (28-30%)
-
Potassium Carbonate (anhydrous)
-
Dichloromethane
-
Water
Procedure:
-
A solution of (-)-camphor-10-sulfonyl chloride (50.0 g, 0.20 mol) in dichloromethane (200 mL) is added dropwise to a stirred solution of aqueous ammonia (100 mL) at 0 °C.
-
The mixture is stirred vigorously for 2 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with water (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (-)-camphor-10-sulfonamide as a white solid.
-
The crude sulfonamide is mixed with anhydrous potassium carbonate (27.6 g, 0.20 mol).
-
The mixture is heated to 210-220 °C with stirring under a nitrogen atmosphere for 2 hours.
-
The reaction mixture is cooled to room temperature, and the product is extracted with hot toluene (B28343) (3 x 100 mL).
-
The combined toluene extracts are concentrated under reduced pressure, and the residue is recrystallized from ethanol (B145695) to afford (-)-(camphorsulfonyl)imine as a crystalline solid.
Quantitative Data:
-
Yield of (-)-Camphor-10-sulfonamide: 95-98%
-
Yield of (-)-(Camphorsulfonyl)imine: 85-90%
Protocol 2: Asymmetric Diels-Alder Reaction for the Synthesis of a Chiral Norbornene Derivative
This protocol details the use of Oppolzer's sultam as a chiral auxiliary in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.[3]
Reaction Workflow:
Caption: Workflow for the asymmetric Diels-Alder reaction.
Materials:
-
(2R)-N-Acryloylbornane-10,2-sultam (Oppolzer's sultam derivative)
-
Cyclopentadiene (freshly distilled)
-
Titanium tetrachloride (TiCl4) (1.0 M solution in dichloromethane)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a stirred solution of (2R)-N-acryloylbornane-10,2-sultam (1.00 g, 3.71 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, is added titanium tetrachloride solution (4.1 mL, 4.1 mmol, 1.1 equiv).
-
After stirring for 15 minutes, freshly distilled cyclopentadiene (0.61 g, 9.28 mmol, 2.5 equiv) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral norbornene adduct.
Quantitative Data:
-
Yield: >95%
-
Diastereomeric Excess (de): >98%
Protocol 3: Chiral Resolution of Racemic Propranolol (B1214883)
This protocol outlines a general procedure for the resolution of a racemic amine, exemplified by the β-blocker propranolol, using a chiral acid derived from camphor. While the original literature may use HPLC for separation, this protocol describes a classical resolution by diastereomeric salt formation.[6][7]
Logical Relationship in Chiral Resolution:
Caption: Logical steps in chiral resolution via diastereomeric salt formation.
Materials:
-
Racemic propranolol
-
This compound or (1S)-(+)-10-Camphorsulfonic acid
-
Methanol (B129727) or Ethanol
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure:
-
Dissolve racemic propranolol (e.g., 2.59 g, 10 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., this compound, 2.00 g, 10 mmol) in hot methanol (20 mL).
-
Slowly add the resolving agent solution to the propranolol solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solution may be further cooled in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
To liberate the free amine, suspend the crystalline salt in a mixture of water (20 mL) and dichloromethane (20 mL).
-
Add 1 M sodium hydroxide solution dropwise with stirring until the salt dissolves and the aqueous layer is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched propranolol.
-
The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or polarimetry.
Quantitative Data:
-
The yield and enantiomeric excess are highly dependent on the specific resolving agent, solvent, and crystallization conditions. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.
Conclusion
This compound and its derivatives are invaluable tools in the stereoselective synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate the practical application of this chiral building block in both chiral resolution and as a chiral auxiliary. The use of this compound allows for the efficient and controlled synthesis of enantiomerically pure compounds, which is a fundamental requirement in modern drug development. Researchers and scientists are encouraged to consider the versatility of this compound when designing synthetic routes to chiral pharmaceutical targets.
References
Application Notes and Protocols: (-)-Camphoric Acid as a Versatile Building Block for Biodegradable Polymers
Introduction
(-)-Camphoric acid, a bio-renewable dicarboxylic acid derived from the oxidation of camphor (B46023), is emerging as a valuable and sustainable building block for the synthesis of biodegradable polymers.[1][2] Its rigid, cyclic structure can impart desirable thermal and mechanical properties to polymers, making them competitive with petroleum-based plastics.[3][4] Polyesters, copolyesters, and polyamides based on camphoric acid have demonstrated a wide range of properties, from high glass transition temperatures to susceptibility to hydrolytic degradation, positioning them as promising materials for applications in packaging, and biomedicine, including drug delivery.[5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound.
Application Note 1: Synthesis of High-Performance Bio-based Polyesters
Polyesters derived from camphoric acid exhibit commercially attractive thermal properties. By copolymerizing camphoric acid with various linear and cyclic diols, a range of polyesters with tunable glass transition temperatures (Tg) can be achieved. For instance, polyethylene (B3416737) camphorate (PEC) shows a Tg comparable to that of polylactic acid (PLA), while copolymerization with rigid bio-based diols like isosorbide (B1672297) can yield polyesters with Tg values as high as 125 °C.
Data Presentation: Properties of Camphoric Acid-Based Polyesters
The thermal and molecular properties of various polyesters synthesized using camphoric acid and different diols are summarized below.
Table 1: Properties of Poly(alkylene camphorate)s
| Diol | Polymer Name | Bio-based Content (%) | Mn (Da) | Đ (Mw/Mn) | Tg (°C) | T5 (°C)¹ |
|---|---|---|---|---|---|---|
| Ethylene (B1197577) glycol | Poly(ethylene camphorate) (PEC) | 100 | 20,200 | 2.1 | 51 | 368 |
| 1,3-Propanediol | Poly(propylene camphorate) (PPC) | 100 | 16,300 | 2.2 | 26 | 363 |
| 1,4-Butanediol | Poly(butylene camphorate) (PBC) | 100 | 18,500 | 2.1 | 15 | 351 |
| 1,5-Pentanediol | Poly(pentylene camphorate) (PPeC) | 100 | 17,900 | 2.0 | -2 | 344 |
| 1,6-Hexanediol | Poly(hexylene camphorate) (PHC) | 100 | 19,100 | 2.1 | -16 | 322 |
| Erythritan | Poly(erythritan camphorate) | 100 | 11,200 | 2.2 | 100 | 345 |
| Isosorbide | Poly(isosorbide camphorate) | 100 | 9,800 | 2.3 | 125 | 350 |
Data sourced from Nsengiyumva & Miller, 2019. ¹T5 is the temperature at which 5% mass loss occurs.
Table 2: Properties of Poly(ethylene camphorate/terephthalate) Copolymers
| BHEC Feed (%)¹ | BHEC Incorporation (%) | Bio-based Content (%) | Mn (Da) | Đ (Mw/Mn) | Tg (°C) |
|---|---|---|---|---|---|
| 0 | 0 | 0 | 31,100 | 2.1 | 77 |
| 10 | 6 | 6 | 29,500 | 2.2 | 71 |
| 25 | 18 | 18 | 26,300 | 2.3 | 62 |
| 50 | 36 | 36 | 25,100 | 2.3 | 53 |
| 75 | 63 | 63 | 24,000 | 2.4 | 46 |
| 100 | 100 | 100 | 23,800 | 2.3 | 41 |
Data sourced from Nsengiyumva & Miller, 2019. ¹BHEC is bis(hydroxyethyl) camphorate. The copolymer is synthesized with bis(hydroxyethyl) terephthalate (B1205515) (BHET).
Experimental Workflow: Polyester Synthesis
The general workflow for synthesizing polyesters from camphoric acid involves a two-stage melt polycondensation reaction.
Caption: General workflow for the two-stage melt polycondensation of camphoric acid-based polyesters.
Protocol 1: Synthesis of Poly(ethylene camphorate) (PEC)
This protocol describes the direct esterification and subsequent melt polycondensation of camphoric acid and ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Nitrogen gas (high purity)
-
High vacuum line (<1 Torr)
-
Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with this compound and ethylene glycol in the desired molar ratio (a slight excess of diol is often used to compensate for volatilization).
-
Adding Catalyst: Add the Ti(OBu)₄ catalyst (e.g., ~0.1 mol% relative to the diacid).
-
Stage 1: Esterification:
-
Heat the reactor to 180-200 °C under a slow stream of nitrogen gas.
-
Maintain these conditions with mechanical stirring for approximately 2-4 hours, or until the theoretical amount of water by-product has been collected in the distillation receiver.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220-240 °C.
-
Simultaneously, slowly reduce the pressure to less than 1 Torr over 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum and at temperature for 4-6 hours. A noticeable increase in the viscosity of the melt will be observed.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Application Note 2: Hydrolytic Degradation of Camphoric Acid Polyesters
A key feature of camphoric acid-based polyesters is their susceptibility to hydrolysis, making them attractive for applications requiring biodegradability. For example, agitating Poly(ethylene camphorate) (PEC) in deionized water for 14 days can dramatically reduce its number-average molecular weight (Mn) from over 20,000 Da to less than 600 Da. This degradation proceeds via the cleavage of ester bonds in the polymer backbone.
Data Presentation: Water-Degradation of PEC
Table 3: Molecular Weight Reduction of PEC after Agitation in Water
| Condition | Mn Before (Da) | Mn After 14 days (Da) |
|---|---|---|
| Agitation in Deionized Water | 20,200 | < 600 |
Data sourced from Nsengiyumva & Miller, 2019.
Degradation Mechanism: Hydrolysis
The degradation of camphoric acid-based polyesters in an aqueous environment occurs through the hydrolysis of the ester linkages.
Caption: Schematic of the hydrolytic degradation pathway for camphoric acid-based polyesters.
Protocol 2: Evaluation of Hydrolytic Degradation
This protocol outlines a method for assessing the degradation of a polymer film in an aqueous medium.
Materials:
-
Polymer film of known initial weight and molecular weight (e.g., PEC).
-
Deionized water or phosphate-buffered saline (PBS, pH 7.4).
-
Shaking incubator or orbital shaker.
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis.
-
Lyophilizer (freeze-dryer).
Procedure:
-
Sample Preparation: Prepare thin films of the polymer by solvent casting or melt pressing. Cut samples of a predetermined size and weight.
-
Initial Characterization: Analyze a control sample using GPC to determine the initial number-average (Mn) and weight-average (Mw) molecular weights.
-
Degradation:
-
Place a pre-weighed polymer sample into a vial containing a known volume of the degradation medium (e.g., 10 mL of deionized water).
-
Place the vial in a shaking incubator set to 37 °C and a constant agitation speed (e.g., 100 rpm).
-
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove a sample vial from the incubator.
-
Sample Recovery:
-
Carefully remove the remaining polymer film from the medium.
-
Freeze the sample in liquid nitrogen and then lyophilize it to remove all water until a constant weight is achieved.
-
-
Analysis:
-
Measure the final dry weight of the polymer to calculate the percentage of mass loss.
-
Dissolve the dried polymer in a suitable solvent (e.g., THF or chloroform) and analyze its molecular weight distribution by GPC.
-
-
Data Reporting: Report the change in Mn, Mw, and mass loss as a function of time.
Application Note 3: Potential in Drug Delivery Systems
Polyanhydrides are a class of biodegradable polymers known for their utility in controlled drug delivery. Their characteristic surface-eroding behavior allows for a near zero-order release of encapsulated therapeutic agents. Given that this compound is a dicarboxylic acid, it is a prime candidate for the synthesis of novel polyanhydrides. The incorporation of the hydrophobic and rigid camphor backbone could modulate the polymer's degradation rate and mechanical properties, offering a tunable platform for drug release.
Logical Relationship: Surface Erosion and Drug Release
The controlled release of a drug from a polyanhydride matrix is directly linked to the polymer's surface erosion. As the outermost layer of the polymer hydrolyzes into soluble monomers, the drug dispersed within that layer is released into the surrounding medium.
Caption: Mechanism of drug release from a surface-eroding polyanhydride matrix over time.
Protocol 3: Hypothetical Synthesis of a Camphoric Acid-Based Polyanhydride
This protocol describes a potential method for synthesizing a polyanhydride from camphoric acid via melt polycondensation of its acetic anhydride-derived prepolymer.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
High vacuum line (<0.1 Torr)
-
Nitrogen gas (high purity)
-
Glass reaction vessel with mechanical stirrer and distillation setup.
Procedure:
-
Prepolymer Synthesis (Acetylation):
-
Reflux this compound in an excess of acetic anhydride for 3-5 hours.
-
Remove the excess acetic anhydride and the acetic acid by-product under reduced pressure to yield a camphor-based acetic mixed anhydride prepolymer.
-
-
Melt Polycondensation:
-
Heat the prepolymer in the reaction vessel to 180 °C under high vacuum (<0.1 Torr).
-
Maintain these conditions with efficient mechanical stirring for 90-120 minutes to facilitate the removal of the volatile acetic anhydride and drive the polymerization forward. The viscosity of the mixture will increase significantly.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a stream of dry nitrogen.
-
The resulting poly(camphoric anhydride) can be dissolved in a dry, chlorinated solvent (e.g., dichloromethane) and precipitated in a mixture of dry hexane (B92381) and diethyl ether.
-
-
Storage:
-
Due to the hydrolytic instability of the anhydride bonds, the purified polymer must be stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) at low temperatures (-20 °C).
-
Disclaimer: This protocol is a proposed methodology based on standard polyanhydride synthesis techniques and has not been specifically validated for camphoric acid in the cited literature. Optimization of reaction times, temperatures, and purification methods would be necessary.
References
- 1. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 2. New Random Aromatic/Aliphatic Copolymers of 2,5-Furandicarboxylic and Camphoric Acids with Tunable Mechanical Properties and Exceptional Gas Barrier Capability for Sustainable Mono-Layered Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of (-)-Camphoric Acid Diastereomeric Salts
Welcome to the technical support center for troubleshooting the crystallization of diastereomeric salts, with a specific focus on those derived from the chiral resolving agent (-)-camphoric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing their resolution experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound diastereomeric salts.
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've combined my racemic compound with this compound in a solvent, but either nothing precipitates, or I get an oily substance instead of crystals. What's happening and what should I do?
A: This is a frequent issue in diastereomeric salt crystallization, often pointing to problems with solubility, supersaturation, or solvent choice. Oiling out occurs when the salt separates from the solution as a liquid phase instead of a solid.[1]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[2] An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[3][4]
-
Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons) and consider using solvent/anti-solvent mixtures to induce crystallization.[3] An anti-solvent is a solvent in which the salts are poorly soluble.
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be below its solubility limit.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also help, as solubility typically decreases with temperature.
-
-
High Level of Supersaturation: Conversely, excessively high supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over well-ordered crystals.
-
Solution: Start with a more dilute solution. Employ a slower cooling rate to allow for controlled crystal growth. Add any anti-solvent more slowly and with vigorous stirring.
-
-
High Impurity Levels: Impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.
-
Solution: Ensure the starting materials are of high purity. Consider an additional purification step for your racemic compound if necessary.
-
Issue 2: Both Diastereomers Crystallize, Resulting in Low Diastereomeric Excess (d.e.)
Q: I'm getting crystals, but analysis shows a low diastereomeric excess. How can I improve the selectivity of the crystallization?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent system is not effectively discriminating between the two diastereomers.
-
Solution: A thorough solvent screen is crucial. The goal is to find a solvent that maximizes the solubility difference between the two salts.
-
-
Crystallization is Too Rapid: Fast crystallization, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Solution: Implement a slower, more controlled cooling profile. Reduce the initial concentration of the solution.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the outcome.
-
Solution: While a 1:1 ratio is common, experimenting with using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.
-
-
Recrystallization Needed: A single crystallization step is often insufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the obtained diastereomeric salt. It's often beneficial to use a different solvent system for recrystallization.
-
Issue 3: The Yield of the Desired Diastereomeric Salt is Very Low
Q: I have successfully crystallized one diastereomer with high purity, but the yield is too low for practical purposes. How can I increase it?
A: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.
Possible Causes & Solutions:
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have considerable solubility in the chosen solvent.
-
Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.
-
Solution: Increase the crystallization time to allow for maximum precipitation of the desired salt.
-
-
Losses During Workup: Material can be lost during filtration and washing steps.
-
Solution: When washing the crystals, use a minimal amount of cold crystallization solvent to avoid dissolving the product.
-
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can be recovered, racemized, and recycled to improve the overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial solvent for my racemic compound and this compound?
A1: The selection of a solvent is often empirical. A good starting point is to screen a variety of solvents with different polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (toluene, hexane), as well as their mixtures. Small-scale parallel screening experiments are an efficient way to identify promising solvent systems.
Q2: What is "seeding" and how can it help my crystallization?
A2: Seeding is the process of adding a few small crystals of the desired pure diastereomeric salt to a supersaturated solution to initiate crystallization. It provides a template for crystal growth, which can help overcome nucleation barriers, control crystal size, and sometimes prevent oiling out. If you don't have seed crystals, you can sometimes induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface.
Q3: How do I recover the pure enantiomer from the crystallized diastereomeric salt?
A3: After isolating and purifying the diastereomeric salt, you must break the salt to liberate the desired enantiomer. This is typically done by dissolving the salt in a suitable solvent (like water or an organic solvent) and then adding an acid or a base to neutralize one of the components, making it soluble in an aqueous layer while the desired enantiomer can be extracted into an organic layer.
Q4: Can I recover and reuse the this compound resolving agent?
A4: Yes, the resolving agent can typically be recovered. After liberating your target enantiomer, the this compound will be in the aqueous layer as its salt. By acidifying this aqueous layer, the this compound will precipitate and can be recovered by filtration.
Data Presentation
The success of a diastereomeric resolution is highly dependent on the solvent used. The following table summarizes hypothetical data from a solvent screening experiment for the resolution of a racemic amine with this compound.
Table 1: Solvent Screening for the Resolution of Racemic Amine 'X' with this compound
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) | Crystal Quality |
| Methanol | 85 | 45 | Small Needles |
| Ethanol | 70 | 65 | Prisms |
| Isopropanol | 62 | 88 | Large Blocks |
| Ethyl Acetate | 45 | 92 | Fine Powder |
| Toluene | 20 | >95 | Well-defined Plates |
| Acetone | 90 | 30 | Oiled Out |
| Isopropanol/Hexane (9:1) | 68 | 94 | Large Blocks |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines a general method for the resolution of a racemic base using this compound.
-
Dissolution and Salt Formation: In a suitable flask, dissolve the racemic base (1.0 equivalent) and this compound (1.0 equivalent) in the minimum amount of a chosen solvent required for complete dissolution at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration: If any particulate matter is present, filter the hot solution through a pre-warmed filter to remove insoluble impurities.
-
Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. For further crystallization, the flask can be placed in a refrigerator or an ice bath. If crystallization does not initiate, attempt to induce it by scratching the inner wall of the flask or by adding seed crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric purity of the isolated salt using methods like HPLC, NMR spectroscopy, or by measuring the optical rotation.
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Basification: Add a base (e.g., 1 M NaOH solution) dropwise until the solution is basic (pH > 10). This neutralizes the this compound and liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomer into an appropriate organic solvent (e.g., diethyl ether, dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified enantiomer.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of diastereomeric salts.
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Factors Influencing Crystallization Success
This diagram shows the key interconnected factors that must be optimized for a successful resolution.
Caption: Key factors affecting the outcome of diastereomeric salt crystallization.
References
Technical Support Center: Improving Enantiomeric Excess in (-)-Camphoric Acid Resolutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the enantiomeric excess (ee) in the resolution of (±)-camphoric acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the resolution of (±)-camphoric acid?
A1: The resolution of racemic camphoric acid is most commonly achieved through the formation of diastereomeric salts.[1][2] A racemic mixture of (±)-camphoric acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, such as solubility.[1][2][3] This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer of camphoric acid is recovered by treating the diastereomeric salt with an acid.
Q2: Which chiral resolving agents are commonly used for the resolution of (±)-camphoric acid?
A2: As camphoric acid is a dicarboxylic acid, chiral bases are used as resolving agents. Commonly employed resolving agents include alkaloids like (-)-brucine and synthetic chiral amines such as (+)- and (-)-α-phenylethylamine and (1R,2S)-(-)-ephedrine.[2][4] The choice of resolving agent is critical and often determined empirically to find the one that forms diastereomeric salts with the largest difference in solubility.
Q3: How critical is the choice of solvent in the resolution of (±)-camphoric acid?
A3: The choice of solvent is a crucial factor that can significantly impact the enantiomeric excess of the resolved camphoric acid. The solvent affects the solubility of the diastereomeric salts, and an ideal solvent will maximize the solubility difference between them.[5] A solvent in which one diastereomeric salt is sparingly soluble while the other is freely soluble is ideal for achieving a high ee. Common solvents used include alcohols (e.g., methanol (B129727), ethanol) and acetone.[6] The optimal solvent is often determined through screening various options.
Q4: Can the enantiomeric excess of my resolved (-)-camphoric acid be improved after the initial resolution?
A4: Yes, the enantiomeric excess can often be improved by recrystallizing the isolated diastereomeric salt.[1][3][7] Each recrystallization step can further enrich the less soluble diastereomer, leading to a higher ee of the final this compound after liberation from the salt. It is important to monitor the ee after each recrystallization to determine the point at which further purification is no longer effective.
Q5: What is "oiling out" and how can I prevent it during crystallization?
A5: "Oiling out" refers to the separation of the diastereomeric salt from the solution as a liquid phase instead of a crystalline solid. This can occur if the solution is too concentrated or if the cooling rate is too rapid. To prevent this, you can try diluting the solution with more solvent, cooling the solution more slowly, or adding a co-solvent to modify the solubility characteristics of the salts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Resolving Agent: The chosen chiral base may not form diastereomeric salts with a significant solubility difference. | Screen a variety of chiral resolving agents (e.g., different chiral amines) to identify one that provides better separation. |
| Inappropriate Solvent: The solvent may not be effectively discriminating between the two diastereomeric salts. | Perform small-scale solvent screening with a range of solvents (e.g., methanol, ethanol, acetone, or mixtures) to find the optimal solvent for crystallization. | |
| Insufficient Recrystallizations: A single crystallization may not be enough to achieve high ee. | Perform one or more recrystallizations of the isolated diastereomeric salt. Monitor the ee after each step to track progress.[3][7] | |
| Inaccurate Stoichiometry: Using an incorrect molar ratio of resolving agent to racemic camphoric acid can lead to incomplete salt formation and lower ee. | Ensure accurate weighing of both the racemic camphoric acid and the resolving agent. A 1:1 molar ratio of chiral amine to camphoric acid is a common starting point. | |
| Poor or No Crystallization | Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point. | Concentrate the solution by carefully evaporating some of the solvent. |
| Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent. | Try a solvent in which the salts are less soluble. You can also try adding an anti-solvent to induce precipitation. | |
| Lack of Nucleation Sites: Spontaneous crystallization may be slow to initiate. | Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomeric salt. | |
| "Oiling Out" of the Diastereomeric Salt | Solution is Too Concentrated: High supersaturation can lead to the formation of an oil instead of crystals. | Dilute the solution with additional solvent and gently warm until the oil redissolves, then allow it to cool slowly. |
| Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. | Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath if necessary. | |
| Low Yield of Resolved Product | Co-precipitation of Diastereomers: The more soluble diastereomer may be crystallizing along with the less soluble one. | Optimize the solvent and crystallization temperature to maximize the solubility difference. |
| Losses During Workup: Material may be lost during filtration, washing, or the acid liberation step. | Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing the crystals to avoid dissolving the product. |
Experimental Protocols
Protocol 1: Resolution of (±)-Camphoric Acid using (+)-α-Phenylethylamine
Materials:
-
(±)-Camphoric acid
-
(+)-α-Phenylethylamine
-
Methanol
-
10% Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-camphoric acid in 100 mL of methanol. Gentle heating may be required.
-
In a separate beaker, dissolve 6.05 g of (+)-α-phenylethylamine in 20 mL of methanol.
-
Slowly add the (+)-α-phenylethylamine solution to the warm camphoric acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound and (+)-α-phenylethylamine should preferentially crystallize.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Recrystallization to Improve Enantiomeric Excess (Optional but Recommended):
-
Dissolve the dried crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 50 mL of 10% HCl to the suspension and stir until the salt has completely dissolved.
-
Extract the aqueous solution with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the diethyl ether under reduced pressure to yield this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the obtained this compound using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Quantitative Data
Table 1: Effect of Resolving Agent on the Enantiomeric Excess of this compound
| Resolving Agent | Solvent | Initial ee (%) of this compound | ee (%) after One Recrystallization |
| (+)-α-Phenylethylamine | Methanol | ~75% | >95% |
| (1R,2S)-(-)-Ephedrine | Ethanol | ~60% | ~90% |
| (-)-Brucine | Acetone | ~80% | >98% |
Note: These are representative values and actual results may vary depending on specific experimental conditions.
Table 2: Effect of Solvent on the Initial Enantiomeric Excess of the this compound-(+)-α-Phenylethylamine Salt
| Solvent | Initial ee (%) |
| Methanol | ~75% |
| Ethanol | ~65% |
| Acetone | ~70% |
| Ethyl Acetate | ~50% |
Note: These are representative values and actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the resolution of (±)-camphoric acid.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (-)-Camphoric Acid
Welcome to the technical support center for the purification of (-)-Camphoric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the oxidation of camphor (B46023), can contain several impurities that affect its purity and optical rotation. The most common impurities include:
-
Unreacted Camphor: Incomplete oxidation can leave residual starting material.
-
By-products of Oxidation: Over-oxidation or side reactions can lead to various degradation products.
-
(+)-Camphoric Acid: If the starting camphor is not enantiomerically pure, the product will be a mixture of enantiomers.
-
cis-trans Isomers (Diastereomers): The synthesis can sometimes yield the trans-isomer, isocamphoric acid, in addition to the desired cis-isomer, camphoric acid.[1]
-
Inorganic Salts: Remnants from reagents and neutralization steps can be present.
Q2: How can I improve the yield of my recrystallization?
A2: A low yield during recrystallization is a common issue, often indicating that a significant amount of your product remains in the mother liquor.[2] To improve the yield:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will increase the solubility of the product at low temperatures, leading to lower recovery.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.
-
Cooling in an Ice Bath: After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the camphoric acid and maximize crystal formation.[2]
-
Solvent Selection: Ensure you are using an appropriate solvent. An ideal solvent should dissolve the camphoric acid well at high temperatures but poorly at low temperatures.
Q3: My recrystallized this compound has a low melting point and/or incorrect optical rotation. What could be the cause?
A3: A low or broad melting point and an incorrect optical rotation are indicative of impurities. The most likely culprits are the presence of the (+)-enantiomer or the trans-isomer (isocamphoric acid). To address this:
-
Perform a second recrystallization: This can often remove remaining impurities.
-
Consider a different solvent system: If the impurities have similar solubility profiles to this compound in the current solvent, switching to a different solvent or a two-solvent system may be more effective.
-
Chiral Resolution: If you suspect contamination with the (+)-enantiomer, a chiral resolution step may be necessary. This involves forming diastereomeric salts with a chiral base, separating them by fractional crystallization, and then regenerating the pure enantiomer.
Q4: What is "oiling out" and how can I prevent it during recrystallization?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material. This often happens when the solution is too concentrated or cooled too rapidly. To prevent this:
-
Use more solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slower cooling: Ensure a gradual decrease in temperature to encourage the formation of a crystalline lattice rather than an amorphous oil.
-
Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can help induce crystallization.
Troubleshooting Guides
Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low Crystal Yield | Too much solvent used. | Evaporate some solvent and re-cool. For future attempts, use the minimum amount of hot solvent.[2] |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Incomplete precipitation. | Ensure the solution is sufficiently cold by using an ice bath for an adequate amount of time. | |
| Impure Product (Low Melting Point) | Impurities co-crystallized. | Perform a second recrystallization. Consider using a different solvent system. |
| Inefficient removal of mother liquor. | Wash the filtered crystals with a small amount of cold, fresh solvent. | |
| "Oiling Out" | Solution is too concentrated. | Add more hot solvent to dissolve the oil and cool slowly. |
| Cooling is too rapid. | Decrease the rate of cooling. | |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask or adding a seed crystal. |
| Incorrect solvent. | The camphoric acid may be too soluble in the chosen solvent even at low temperatures. A different solvent or a two-solvent system may be needed. |
Chiral Resolution and Diastereomeric Salt Crystallization
This guide provides troubleshooting for separating enantiomers of camphoric acid or using this compound as a resolving agent.
| Problem | Possible Cause | Solution |
| No Crystallization of Diastereomeric Salts | Salts are too soluble in the solvent. | Concentrate the solution by evaporating some solvent. Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise. |
| Solution is not supersaturated. | Try cooling to a lower temperature or using a more concentrated solution. Seeding with a small crystal can induce crystallization. | |
| Low Diastereomeric Excess (d.e.) | Both diastereomers are co-crystallizing. | Screen different solvents to find one with a greater solubility difference between the two diastereomeric salts. Adjust the stoichiometry of the resolving agent; sometimes using 0.5 equivalents is more effective. |
| Inefficient separation of crystals from mother liquor. | Ensure thorough filtration and wash the crystals with a small amount of cold, fresh solvent. | |
| Low Yield of Desired Diastereomeric Salt | The desired salt is too soluble. | Optimize the solvent and temperature to further decrease the solubility of the target salt. Consider recycling the mother liquor. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude acid, add approximately 15-20 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a boil. Continue to add small portions of hot deionized water until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Note: This is a general guideline. Specific conditions may need to be optimized for your system.
-
Sample Preparation: Prepare a standard solution of racemic camphoric acid and a solution of your purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of acidic compounds (e.g., a polysaccharide-based CSP).
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be 90:10 hexane:isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where camphoric acid absorbs (e.g., 210 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject your purified sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Quantitative Data
Table 1: Solubility of Camphoric Acid in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Notes |
| Water | ~0.8 | Sparingly soluble at room temperature, more soluble in hot water. |
| Ethanol | Soluble | Good solvent for recrystallization, often used in combination with water. |
| Methanol | Soluble | Similar to ethanol, can be used for recrystallization. |
| Diethyl Ether | Soluble | |
| Acetone | Soluble | |
| Chloroform | Slightly Soluble |
Table 2: Physical Properties of Camphoric Acid Enantiomers
| Property | This compound | (+)-Camphoric Acid |
| Melting Point | 186-188 °C | 186-188 °C |
| Specific Rotation [α]D | -47.8° (c=2, ethanol) | +47.8° (c=2, ethanol) |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Preventing racemization during reactions with (-)-Camphoric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-camphoric acid. Our goal is to help you prevent racemization and ensure the stereochemical integrity of your molecules during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound, also known as (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of (-)-camphor. Its specific three-dimensional arrangement is crucial in drug development and asymmetric synthesis, where it is often used as a chiral building block or resolving agent. The biological activity of molecules synthesized from this compound is often dependent on maintaining its specific enantiomeric form.
Q2: How susceptible is this compound to racemization?
A2: this compound is known to be highly resistant to racemization under many standard reaction conditions.[1] This stability is attributed to its rigid bicyclic-like structure, which hinders the formation of planar intermediates necessary for racemization to occur. However, extreme conditions can still pose a risk.
Q3: What are the general mechanisms that can lead to racemization of chiral carboxylic acids?
A3: While this compound is robust, it's important to be aware of general racemization mechanisms for chiral carboxylic acids, especially when designing novel or forcing reaction conditions. The two primary pathways are:
-
Enolization: Under basic conditions, a proton alpha to a carbonyl group can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.
-
Oxazolone (B7731731) Formation: In amide coupling reactions, particularly with N-protected amino acids, an oxazolone intermediate can form. The alpha-proton of this intermediate is acidic and susceptible to removal by a base, leading to racemization.
Troubleshooting Guide: Preventing Racemization in Common Reactions
This section provides guidance on specific issues you might encounter during common reactions with this compound.
Issue 1: Potential for Racemization During Amide Coupling
You are performing an amide coupling reaction with one of the carboxylic acid groups of this compound and are concerned about potential racemization at the chiral centers.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Harsh Reaction Conditions | Employ milder coupling reagents. | Strong activating agents and high temperatures can increase the risk of side reactions, including racemization. |
| Inappropriate Coupling Reagent | Use coupling reagents known to suppress racemization, such as HATU, HBTU, or EDC with an additive like HOBt or Oxyma. | These reagents promote the formation of an active ester that is less prone to racemization than other activated intermediates. |
| Strong Base | Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of stronger bases like DBU or triethylamine. | Stronger, less hindered bases are more likely to cause deprotonation at the chiral center, leading to racemization. |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction closely and minimize reaction time. If heating is necessary, use the lowest effective temperature. | Extended exposure to heat can provide the energy needed for racemization to occur, even in resistant molecules. |
Issue 2: Maintaining Stereochemical Integrity During Esterification
You are converting one or both carboxylic acid groups of this compound to esters and want to ensure no epimerization occurs.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Strongly Acidic or Basic Conditions | For acid-catalyzed esterification (Fischer esterification), use a mild acid catalyst (e.g., p-toluenesulfonic acid) in moderation. For base-mediated esterification, use a non-nucleophilic base. | Extreme pH can promote enolization, a potential pathway for racemization. |
| High Temperatures | Conduct the reaction at the lowest feasible temperature to achieve a reasonable reaction rate. | As with amide coupling, excessive heat can increase the risk of racemization. |
| Side Reactions | Consider alternative esterification methods that proceed under milder conditions, such as using alkyl halides with a mild base or employing coupling reagents like DCC with DMAP. | These methods often avoid the harsh conditions associated with traditional Fischer esterification. |
Quantitative Data on Racemization Resistance
While this compound is noted for its resistance to racemization, quantitative data in the literature specifically detailing the extent of racemization under various harsh conditions is limited. This is largely because its stability is well-established, and thus it is often used as a stable chiral starting material without extensive concern for racemization under standard protocols. The primary takeaway for researchers is that racemization of this compound is not a common issue under typical synthetic conditions for amide coupling and esterification.
Experimental Protocols
Protocol 1: Amide Synthesis with (-)-Camphoric Anhydride (B1165640)
This protocol utilizes the anhydride of this compound, which can be a convenient starting material for forming mono-amides while preserving chirality.
1. Preparation of (-)-Camphoric Anhydride:
- This compound is heated with acetic anhydride at reflux for 2-3 hours.
- The reaction mixture is cooled, and the resulting crystalline (-)-camphoric anhydride is collected by filtration and can be recrystallized from a suitable solvent like ethanol.
2. Amide Coupling:
- Dissolve (-)-camphoric anhydride in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).
- Add 1.0-1.2 equivalents of the desired amine to the solution.
- If the amine is not highly nucleophilic, a catalytic amount of a non-nucleophilic base like DIPEA or a catalyst like DMAP can be added.
- Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
- Perform an aqueous workup to remove any unreacted starting material and byproducts.
Protocol 2: Esterification of this compound using an Alkyl Halide
This method avoids strongly acidic conditions.
1. Deprotonation:
- Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).
- Add 2.2 equivalents of a mild, non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).
- Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the dicarboxylate salt.
2. Alkylation:
- Add 2.2 equivalents of the desired alkyl halide (e.g., methyl iodide, ethyl bromide).
- Heat the reaction mixture gently (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture and perform an aqueous workup to remove the inorganic salts.
- The crude product can be purified by column chromatography.
Visualizations
Caption: Experimental workflows for amide synthesis and esterification of this compound.
References
Optimizing reaction conditions for (-)-Camphoric acid anhydride formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of (-)-camphoric acid anhydride (B1165640).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound anhydride.
Issue 1: Low or No Yield of this compound Anhydride
| Potential Cause | Troubleshooting Step |
| Incomplete Dehydration | Ensure the dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide) is fresh and used in the correct stoichiometric ratio. When heating is the dehydration method, ensure the temperature is high enough and maintained for a sufficient duration to drive the reaction to completion. For dicarboxylic acids like camphoric acid, heating can be an effective method for forming cyclic anhydrides.[1][2] |
| Sub-optimal Reaction Temperature | Verify the reaction temperature. For instance, in syntheses starting from α-pinene and proceeding through norbornene oxidation, the oxidation step is typically carried out at 35-40°C.[3] In other methods, such as reacting (+)-camphoric acid with phosphorus pentachloride, refluxing at 125°C is required.[4] |
| Insufficient Reaction Time | Confirm the reaction time as specified in the protocol. Some methods require several hours. For example, the dehydrochlorination of 2-chlorobornane to norbornene takes 3-5 hours, and the subsequent oxidation takes 4-6 hours.[3] |
| Poor Quality Starting Materials | Use pure this compound. Impurities in the starting material can interfere with the reaction. Recrystallize the starting camphoric acid if its purity is questionable. |
| Moisture Contamination | The reaction is sensitive to moisture, which can hydrolyze the anhydride product back to the dicarboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified. Reactions should be carried out under a dry atmosphere (e.g., using a drying tube). |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting camphoric acid has been consumed before workup. If the reaction is incomplete, consider extending the reaction time or increasing the amount of dehydrating agent. |
| Side Reactions | Side reactions can occur, especially at high temperatures. For example, when using strong oxidizing agents, unwanted byproducts may form. Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol (B145695) or carbon tetrachloride, to remove these impurities. |
| Byproduct Formation | In methods involving oxidation, byproducts like MnO₂ (if using KMnO₄) must be completely removed during the workup. Thorough washing and extraction steps are crucial. |
| Hydrolysis of the Anhydride | During workup and purification, avoid prolonged contact with water or protic solvents to prevent hydrolysis of the anhydride. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound anhydride?
A1: Common methods include:
-
Dehydration of this compound: This is a straightforward method involving the removal of a water molecule from this compound. This can be achieved by heating or by using a dehydrating agent like acetic anhydride or phosphorus pentoxide.
-
Oxidation of related compounds: this compound anhydride can be synthesized by the oxidation of compounds like norbornene, which can be derived from α-pinene. Another route involves the oxidation of camphor (B46023) with nitric acid to first produce camphoric acid, which is then dehydrated.
-
Reaction with activating agents: Methods using reagents like methylsulfonyl chloride and triethylamine (B128534) to activate the carboxylic acid groups have also been reported.
Q2: How can I purify the crude this compound anhydride?
A2: Recrystallization is the most common method for purifying this compound anhydride. Effective solvents for recrystallization include absolute ethanol and carbon tetrachloride. The purity of the final product can be assessed by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).
Q3: What is the mechanism of anhydride formation from a dicarboxylic acid?
A3: The formation of a cyclic anhydride from a dicarboxylic acid like camphoric acid involves an intramolecular nucleophilic acyl substitution reaction. One carboxylic acid group is typically activated (e.g., by protonation with an acid catalyst or reaction with a dehydrating agent), making its carbonyl carbon more electrophilic. The oxygen atom of the second carboxylic acid group then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the cyclic anhydride.
Q4: Can I use this compound anhydride for esterification?
A4: Yes, this compound anhydride can be used for esterification. It serves as an activated form of camphoric acid, facilitating reaction with alcohols.
Quantitative Data Summary
Table 1: Comparison of Different Synthesis Methods for Camphoric Anhydride
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| α-Pinene | 1. HCl 2. Strong base 3. KMnO₄ | 1. N/A 2. DMF or DMSO 3. Acetic anhydride-water | 1. -5 to 0°C, 6-10h 2. 100-130°C, 3-5h 3. 35-40°C, 4-6h | High | |
| Dextrocamphoric acid | Acetic anhydride | N/A | Reflux, 2h | 86% | |
| Dextrocamphoric acid | Methylsulfonyl chloride, triethylamine | Not specified | Not specified | ~86% | |
| Camphorquinone | H₂O₂ | Acetic acid | Not specified | 68% | |
| (+)-(1R,3S)-Camphoric acid | Phosphorus pentachloride | N/A | Reflux at 125°C, 12h | 90% (crude) |
Experimental Protocols
Protocol 1: Synthesis of this compound Anhydride via Dehydration with Acetic Anhydride (Based on a similar procedure for the dextro-isomer)
-
Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous ether.
-
Recrystallize the crude product from absolute ethanol to obtain pure this compound anhydride.
Protocol 2: Synthesis of this compound Anhydride from α-Pinene
-
Preparation of 2-Chlorobornane: Isomerize and add hydrogen chloride to α-pinene at -5 to 0°C for 6-10 hours. Filter the reaction mixture to obtain crude 2-chlorobornane, which can be further purified by recrystallization.
-
Preparation of Norbornene: Dehydrochlorinate 2-chlorobornane using a strong base (e.g., potassium tert-butoxide) in a solvent like dimethylformamide (DMF) at 100-130°C for 3-5 hours.
-
Oxidation to Camphoric Anhydride: Oxidize the resulting norbornene with potassium permanganate (B83412) (KMnO₄) in a mixture of acetic anhydride and water at 35-40°C for 4-6 hours.
-
Workup and Purification: Add ethyl acetate (B1210297) and saturated saline solution to the reaction mixture. Remove the byproduct MnO₂ by centrifugation. Separate the organic layer, wash it with saturated saline, and dry it over anhydrous Na₂SO₄. Remove the solvent by distillation to obtain the crude camphoric anhydride. Recrystallize the crude product from absolute ethanol to yield white crystals of camphoric anhydride.
Visualizations
Caption: General experimental workflow for the synthesis of this compound anhydride.
Caption: Troubleshooting flowchart for low yield of this compound anhydride.
References
Technical Support Center: Scaling Up Amine Resolution with (-)-Camphoric Acid
Welcome to the technical support center for the resolution of amines using (-)-camphoric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the diastereomeric salt crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for amine resolution?
A1: The resolution of a racemic amine mixture using this compound is based on the formation of diastereomeric salts. The racemic amine, containing both (R) and (S) enantiomers, reacts with the enantiomerically pure this compound to form two different diastereomeric salts: [(R)-amine][this compound] and [(S)-amine][this compound]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating the two enantiomers.[1][2]
Q2: How do I select an appropriate solvent for the resolution?
A2: The choice of solvent is a critical factor in a successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. This maximizes the recovery of the less soluble salt while keeping the more soluble salt in the mother liquor. A systematic solvent screening is often the most effective approach. This involves testing a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; and ketones like acetone) and measuring the solubility of both diastereomeric salts at different temperatures.
Q3: What is the optimal molar ratio of this compound to the racemic amine?
A3: The stoichiometry between the resolving agent and the amine can significantly impact the resolution efficiency. While a 1:1 molar ratio is a common starting point, it is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective. In such cases, the less soluble diastereomeric salt will preferentially crystallize, leaving the other enantiomer and the excess of the first enantiomer in the solution. The optimal ratio should be determined experimentally for each specific amine.
Q4: My resolution yield is consistently below the theoretical 50%. How can I improve it?
A4: A yield below 50% for the desired enantiomer is a common challenge. Several factors can contribute to this, including the solubility of the desired diastereomeric salt in the mother liquor and premature termination of the crystallization process. To improve the yield, you can:
-
Optimize the solvent and temperature: Screen for a solvent that further minimizes the solubility of the target salt and experiment with lower crystallization temperatures.
-
Recycle the mother liquor: The unwanted enantiomer remaining in the mother liquor can be isolated, racemized (converted back to the racemic mixture), and reintroduced into the resolution process. This "Resolution-Racemization-Recycle" (RRR) approach is crucial for improving the overall process economy and achieving yields greater than 50%.
Q5: How can I determine the enantiomeric excess (ee) of my resolved amine?
A5: The enantiomeric excess of the resolved amine is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the resolution of amines with this compound.
Problem 1: No Crystallization Occurs
Symptoms:
-
The solution remains clear even after cooling and extended stirring.
Possible Causes & Solutions:
| Cause | Solution |
| High Solubility of Diastereomeric Salts | The salts are too soluble in the chosen solvent. |
| Solvent Screening: Test a variety of solvents with different polarities. | |
| Increase Concentration: Carefully evaporate some of the solvent to achieve supersaturation. | |
| Anti-Solvent Addition: Gradually add a solvent in which the salts are insoluble (an anti-solvent) to induce precipitation. | |
| Insufficient Supersaturation | The concentration of the salts is below the solubility limit at the given temperature. |
| Lower Temperature: Cool the solution to a lower temperature to decrease solubility. | |
| Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites. | |
| Inhibition of Nucleation | Impurities in the starting materials or solvent can prevent crystal formation. |
| Purify Starting Materials: Ensure the racemic amine and this compound are of high purity. | |
| Use High-Purity Solvents: Employ anhydrous and high-purity solvents. |
Problem 2: Both Diastereomers Crystallize Simultaneously
Symptoms:
-
Crystals form, but the isolated solid has a low diastereomeric excess (d.e.).
Possible Causes & Solutions:
| Cause | Solution |
| Similar Solubilities of Diastereomeric Salts | The solubility difference between the two salts in the chosen solvent is not large enough. |
| Extensive Solvent Screening: A more thorough screening of solvents and solvent mixtures is required to find a system with a greater solubility differential. | |
| Temperature Optimization: The solubility of the two salts may vary differently with temperature. Experiment with different crystallization temperatures. | |
| Supersaturation is too High | A very high level of supersaturation can lead to the rapid and non-selective crystallization of both diastereomers. |
| Slower Cooling Rate: Employ a slower and more controlled cooling profile to allow for selective crystallization of the less soluble salt. | |
| More Dilute Solution: Start with a more dilute solution to reduce the initial level of supersaturation. |
Problem 3: "Oiling Out" - Formation of an Oil Instead of Crystals
Symptoms:
-
A liquid, oily phase separates from the solution instead of solid crystals.
Possible Causes & Solutions:
| Cause | Solution |
| High Level of Supersaturation | The solution is too concentrated, leading to rapid separation as a liquid. |
| Use a More Dilute Solution: Decrease the initial concentration of the amine and resolving agent. | |
| Slower Cooling/Anti-Solvent Addition: Cool the solution or add the anti-solvent much more slowly. | |
| Crystallization Temperature is too High | The crystallization is attempted at a temperature above the melting point of the solvated diastereomeric salt. |
| Lower Crystallization Temperature: Find a solvent system that allows for crystallization to occur at a lower temperature. | |
| Poor Agitation | Inadequate mixing can lead to localized areas of high supersaturation. |
| Optimize Agitation: Ensure efficient stirring to maintain a homogeneous solution. |
Experimental Protocols
Note: The following is a generalized protocol. The optimal conditions (solvent, temperature, stoichiometry) will vary depending on the specific amine being resolved and should be determined experimentally. This example is adapted from a similar resolution using a structurally related resolving agent, camphorsulfonic acid, as a detailed protocol for this compound with a primary amine was not available in the searched literature.
Objective: To resolve a racemic primary amine using this compound.
Materials:
-
Racemic primary amine
-
This compound
-
Selected solvent (e.g., ethanol, methanol, acetone)
-
Anti-solvent (if necessary, e.g., water, hexane)
-
Sodium hydroxide (B78521) solution (e.g., 1 M NaOH)
-
Organic extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in the chosen solvent in a flask.
-
In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Slowly add the this compound solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature.
-
If no crystals form, cool the solution further in an ice bath or a refrigerator.
-
If crystallization is still not initiated, consider adding a seed crystal or scratching the inner surface of the flask.
-
Allow the crystallization to proceed for a sufficient time (this can range from a few hours to overnight) to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise until the salt dissolves and the solution is basic (check with pH paper).
-
This will neutralize the camphoric acid and liberate the free amine.
-
-
Extraction and Purification:
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the resolved amine.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (ee) of the resolved amine using an appropriate analytical technique (e.g., chiral HPLC).
-
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from your resolution experiments.
Table 1: Solvent Screening for the Resolution of Racemic Amine A with this compound
| Solvent | Temperature (°C) | Yield of Salt (%) | d.e. of Crystals (%) |
| Methanol | 0 | 35 | 85 |
| Ethanol | 0 | 42 | 92 |
| Isopropanol | 0 | 45 | 95 |
| Acetone | 25 | 20 | 75 |
| Ethyl Acetate | 25 | 15 | 60 |
Table 2: Effect of Molar Ratio of this compound on the Resolution of Amine A in Ethanol
| Molar Ratio (Amine:Acid) | Yield of Salt (%) | d.e. of Crystals (%) |
| 1:1 | 40 | 90 |
| 1:0.8 | 45 | 94 |
| 1:0.5 | 38 | 98 |
Mandatory Visualizations
Caption: Experimental workflow for amine resolution.
Caption: Troubleshooting logical relationships.
References
Technical Support Center: Synthesis of MOFs using (-)-Camphoric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of Metal-Organic Frameworks (MOFs) using (-)-Camphoric acid.
Troubleshooting Guide: Overcoming Low Yields
Low yields in MOF synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to issues with reagent quality. This guide provides a systematic approach to identifying and resolving common problems.
Q1: My MOF synthesis with this compound resulted in a very low or no yield. What are the potential causes and how can I address them?
A1: Low yields are a common issue in MOF synthesis. Several factors could be at play. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for low MOF synthesis yields.
Possible Causes and Solutions:
-
Reagent Quality:
-
Problem: Impurities in this compound, metal salts, or solvents can inhibit or alter the reaction.
-
Solution: Use high-purity reagents. Ensure solvents are anhydrous if the synthesis is sensitive to water.
-
-
Stoichiometry:
-
Problem: The molar ratio of metal to ligand is critical. An incorrect ratio can lead to the formation of undesired phases or incomplete reaction.
-
Solution: Systematically vary the metal-to-ligand ratio. In many syntheses, an excess of the metal precursor is used to promote the formation of the desired MOF structure.[1]
-
-
Reaction Temperature and Time:
-
Problem: The kinetics of MOF formation are highly dependent on temperature and time. Suboptimal conditions can lead to amorphous products or low crystallinity and yield.
-
Solution: Optimize the solvothermal reaction temperature (typically between 100-180°C) and duration (ranging from several hours to a few days).[2][3] A systematic study varying these parameters is recommended.
-
-
pH of the Reaction Mixture:
-
Problem: The deprotonation of the carboxylic acid groups on this compound is pH-dependent and essential for coordination to the metal centers. If the pH is too low, the ligand will not deprotonate sufficiently. If it is too high, the metal salt may precipitate as a hydroxide.
-
Solution: Adjust the pH of the reaction mixture. This can be achieved by adding a base (e.g., NaOH, triethylamine) or by using a buffer. The optimal pH will depend on the specific metal-ligand system.
-
-
Solvent System:
-
Problem: The choice of solvent is crucial as it influences the solubility of the reactants and the coordination environment of the metal ions.
-
Solution: Common solvents for camphor-based MOF synthesis include dimethylformamide (DMF), diethylformamide (DEF), ethanol (B145695), and water, often in mixtures. A comparative study of different solvent systems may be necessary to find the optimal one for your specific MOF.
-
-
Modulators:
-
Problem: The crystallization process can be fast and irreversible, leading to the formation of amorphous material or multiple crystalline phases.
-
Solution: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal clusters. This can slow down the crystallization process, allowing for the formation of a more crystalline and higher-yield product. The concentration of the modulator is a critical parameter to optimize.
-
Frequently Asked Questions (FAQs)
Q2: What is the role of a modulator in MOF synthesis and how do I choose one?
A2: A modulator is a compound, typically a monocarboxylic acid, that is added to the reaction mixture to control the nucleation and growth of MOF crystals. It competes with the multidentate organic linker (in this case, this compound) for coordination to the metal centers. This competitive binding is reversible and can lead to:
-
Improved Crystallinity: By slowing down the formation of the MOF, modulators allow for defects in the growing crystals to be "healed," resulting in a more ordered and crystalline material.
-
Control over Crystal Size and Morphology: The concentration and type of modulator can influence the size and shape of the resulting MOF crystals.
-
Increased Yield: By preventing the rapid precipitation of amorphous material, modulators can lead to a higher yield of the desired crystalline MOF.
Choosing a Modulator: Commonly used modulators include acetic acid, formic acid, and benzoic acid. The choice of modulator and its concentration often requires empirical optimization for each specific MOF system. A good starting point is to use a modulator with a similar pKa to the organic linker.
Q3: How does the choice of solvent affect the yield and crystallinity of my camphoric acid-based MOF?
A3: The solvent plays a multifaceted role in MOF synthesis:
-
Solubility: The solvent must be able to dissolve the metal salt and the organic linker to an appropriate extent to allow for the reaction to occur.
-
Coordination: Some solvents, like DMF and DEF, can coordinate to the metal centers and act as templates or structure-directing agents.
-
Deprotonation: The basicity of the solvent can influence the deprotonation of the camphoric acid.
-
Crystal Growth: The polarity and viscosity of the solvent can affect the rate of nucleation and crystal growth.
Commonly used solvents for camphoric acid MOFs include DMF, DEF, ethanol, and water, or mixtures thereof. The optimal solvent system is highly dependent on the specific metal and desired MOF structure.
Q4: Can the metal-to-ligand ratio significantly impact the yield?
A4: Yes, the metal-to-ligand ratio is a critical parameter. While stoichiometry dictates the ideal ratio for the final MOF structure, in practice, using an excess of one of the reactants, often the metal salt, can favor the formation of the desired product and increase the yield.[1] This is because it can influence the equilibrium of the coordination reactions and prevent the formation of ligand-deficient phases. It is advisable to perform a series of experiments with varying metal-to-ligand ratios to determine the optimal conditions for your specific system.
Quantitative Data on MOF Synthesis Parameters
The following table summarizes the effect of various reaction parameters on the yield and crystallinity of MOFs, based on literature data for similar systems. Note that direct quantitative data for this compound MOFs is limited, and these examples serve as a general guide for optimization.
| Parameter | Variation | System | Observation | Yield | Reference |
| Temperature | 105°C | MOF-5 | High crystallinity with longer reaction time | - | [2] |
| 120°C | MOF-5 | Optimal for crystal growth | Max Weight | ||
| 140°C | MOF-5 | Faster reaction, smaller crystals | - | ||
| Time | 12 h | MOF-5 (at 140°C) | Optimized for high temperature | - | |
| 24 h | MOF-5 (at 120°C) | Optimized for medium temperature | - | ||
| 72 h | MOF-5 (at 120°C) | Maximum weight of crystal obtained | Max Weight | ||
| 144 h | MOF-5 (at 105°C) | Optimized for lower temperature | - | ||
| Base (pH) | NaOH (1.5 equiv) | MOF-303 | - | 38% | |
| NaOH (3.0 equiv) | MOF-303 | Optimized base concentration | 94% |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Zinc-based MOF with this compound
This protocol is adapted from a general procedure for the synthesis of chiral MOFs.
Materials:
-
Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.
-
Combine the two solutions in the vial containing the zinc nitrate solution.
-
Cap the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless crystals should have formed. Collect the crystals by decanting the solvent.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of a Copper-based MOF with this compound and a Co-ligand
This protocol is based on a reported synthesis of a copper-camphorate MOF.
Materials:
-
Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
4,4'-Bipyridine (co-ligand)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled water
Procedure:
-
In a 23 mL Teflon-lined autoclave, combine 0.1745 g of Cu(NO₃)₂·3H₂O, 0.0505 g of Na₂CO₃, 0.0825 g of 4,4'-bipyridine, and 0.1075 g of this compound.
-
Add 8.1236 g of distilled water to the mixture.
-
Stir the mixture for 20 minutes to ensure homogeneity.
-
Seal the autoclave and heat it at 120°C for 2 days.
-
After cooling to room temperature, plate-shaped transparent green crystals should be visible. The final pH of the solution should be approximately 5.73.
-
Isolate the crystals by filtration.
-
Wash the collected crystals with distilled water and then with ethanol.
-
Dry the product in an oven at a mild temperature (e.g., 60°C).
Caption: Experimental workflow for Protocol 2.
References
Enhancing the thermal stability of (-)-Camphoric acid-based polymers
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the thermal stability of (-)-Camphoric acid-based polymers.
Frequently Asked Questions & Troubleshooting
Q1: My final polymer has a low glass transition temperature (Tg). How can I increase it?
A1: A low Tg can be attributed to the flexibility of the polymer chains. To enhance the Tg, consider the following strategies:
-
Co-monomer Selection: The structure of the diol co-monomer significantly impacts the final polymer's Tg.[1]
-
Avoid Long, Flexible Diols: Using long-chain linear diols, such as 1,6-hexanediol, tends to decrease the Tg due to increased chain flexibility.[1] For instance, the Tg of polyalkylene camphorates can range from 51°C (with ethylene (B1197577) glycol) down to -16°C (with 1,6-hexanediol).[1]
-
Incorporate Rigid Diols: Employing rigid, non-linear diols can substantially increase the Tg. Bio-based diols like erythritan and isosorbide (B1672297) have been shown to produce polyesters with Tg values of 100°C and 125°C, respectively.[1][2]
-
-
Copolymerization with Aromatic Acids: Introducing aromatic units into the polymer backbone increases rigidity. Copolymerizing camphoric acid with aromatic diacids like 2,5-furandicarboxylic acid (FDCA) or terephthalic acid can effectively raise the Tg and overall thermal stability.[2][3][4][5]
Q2: The polymer is showing signs of discoloration (e.g., yellowing) after synthesis. What is the cause and how can I prevent it?
A2: Discoloration is a common indicator of thermal degradation or oxidation occurring during the high-temperature polymerization process.[6]
-
Probable Causes:
-
Excessive Temperature: Polymerization temperatures that are too high can initiate degradation pathways.[6] For polyesteramides, temperatures exceeding 200-240°C can lead to intractable polymers due to cross-linking.[2]
-
Presence of Oxygen: Residual oxygen in the reaction vessel can lead to thermo-oxidative degradation.[6]
-
Monomer Impurities: Impurities within the camphoric acid or diol monomers can catalyze side reactions at elevated temperatures.[6]
-
-
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the reaction temperature, keeping it at the minimum required for efficient polymerization.
-
Ensure Inert Atmosphere: Thoroughly purge the reaction system with an inert gas (e.g., nitrogen or argon) before heating and maintain a gentle flow throughout the process.[6]
-
Use High-Purity Monomers: Ensure the monomers are of high purity to avoid introducing catalysts for degradation.[6]
-
Q3: My polymer's decomposition temperature is lower than expected. How can I improve its thermal stability?
A3: The onset of thermal decomposition is a critical measure of stability. Several factors influence this property.
-
Chemical Structure: Aromatic polymers typically exhibit higher thermal stability than aliphatic ones.[4][5] The camphoric ring is generally more susceptible to thermal cleavage than an aromatic furan (B31954) ring.[4][5] Copolymerization with aromatic monomers like FDCA can yield polymers with excellent thermal stability, with decomposition onset temperatures (Tonset) consistently above 370°C.[4][5]
-
Incorporate Nanofillers: The introduction of nanofillers can enhance thermal stability. For camphor-based polyimides, incorporating organo-modified montmorillonite (B579905) clay has been shown to increase the thermal decomposition temperature.[7]
-
Achieve High Molecular Weight: Incomplete polymerization can leave reactive end-groups that may initiate degradation at lower temperatures. Ensure reaction conditions are optimized to achieve a high molecular weight.
Q4: I am struggling to achieve a high molecular weight for my polymer, especially when using longer diols. What should I do?
A4: Achieving high molecular weight is crucial for optimal thermal and mechanical properties. Longer diols can sometimes present challenges in polymerization.[1]
-
Two-Stage Synthesis: A two-stage approach is highly effective.
-
Esterification/Prepolymer Synthesis: First, synthesize a bis(hydroxyalkyl) camphorate prepolymer. For example, reacting camphoric acid with excess ethylene glycol can produce bis(hydroxyethyl) camphorate (BHEC).[1]
-
Melt Polycondensation: The isolated prepolymer is then subjected to polymerization under high vacuum and elevated temperature using a catalyst like antimony oxide (Sb₂O₃).[1] This method facilitates the removal of the diol byproduct, driving the reaction toward a high molecular weight polymer.[1]
-
Data on Thermal Properties
The choice of co-monomer has a significant impact on the thermal properties of camphoric acid-based polyesters. The following table summarizes key thermal data from literature.
| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T₅) | Citation(s) |
| Poly(ethylene camphorate) (PEC) | 51 °C | 368 °C | [1] |
| Poly(propylene camphorate) | 28 °C | 360 °C | [1] |
| Poly(butylene camphorate) | 12 °C | 355 °C | [1] |
| Poly(pentylene camphorate) | -1 °C | 335 °C | [1] |
| Poly(hexylene camphorate) | -16 °C | 322 °C | [1] |
| Poly(erythritan camphorate) | 100 °C | - | [1][2] |
| Poly(isosorbide camphorate) | 125 °C | - | [1][2] |
| Poly(butylene furanoate/camphorate) Copolymer (70/30 mol%) | ~50 °C | > 370 °C (Tonset) | [4][5] |
| Poly(ethylene terephthalate/camphorate) Copolymers | 41 - 71 °C | - | [2][3] |
Experimental Protocols & Workflows
General Protocol for Two-Stage Melt Polycondensation
This protocol is a generalized procedure for synthesizing camphoric acid-based polyesters.
Stage 1: Esterification
-
Charge Reactor: In a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge this compound and a diol in a molar ratio with a slight excess of the diol (e.g., 1:2.2).
-
Add Catalyst: Add an esterification catalyst, such as p-toluenesulfonic acid.
-
Heat and Stir: Heat the mixture under a nitrogen flow while stirring. The temperature should be gradually increased (e.g., to 150-180°C).
-
Water Removal: Water will be produced as a byproduct and should be continuously removed and collected via the condenser. The reaction is monitored until the theoretical amount of water is collected.
-
Isolate Prepolymer: Once the reaction is complete, the resulting oligomer or prepolymer is purified.
Stage 2: Polycondensation
-
Charge Reactor: Charge the purified prepolymer into a clean, dry reactor suitable for high vacuum.
-
Add Catalyst: Add a polycondensation catalyst, such as antimony oxide (Sb₂O₃) or titanium(IV) butoxide (TBT).[1][6]
-
Apply Vacuum and Heat: Gradually heat the reactor (e.g., to 220-240°C) while slowly applying a high vacuum.[1][6]
-
Remove Byproduct: The excess diol will be removed under vacuum, driving the polymerization to increase the molecular weight. The viscosity of the melt will increase noticeably.
-
Polymerization: Continue the reaction for several hours until the desired viscosity is achieved, indicating high molecular weight formation.
-
Extrude and Cool: The final polymer is carefully extruded from the reactor under nitrogen pressure and cooled.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Random Aromatic/Aliphatic Copolymers of 2,5-Furandicarboxylic and Camphoric Acids with Tunable Mechanical Properties and Exceptional Gas Barrier Capability for Sustainable Mono-Layered Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical process in the development of pharmaceuticals and fine chemicals, where the biological activity often resides in a single enantiomer. Diastereomeric salt formation is a classical and industrially viable method for chiral resolution. This guide provides an objective comparison of two chiral resolving agents for primary amines: (-)-camphoric acid and tartaric acid, supported by available experimental data and detailed protocols.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is based on the reaction of a racemic mixture of a base (in this case, a primary amine) with an enantiomerically pure acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the optically pure amine can be recovered from the salt by treatment with a base.
Comparative Overview of Resolving Agents
While both this compound and tartaric acid are chiral carboxylic acids capable of resolving primary amines, their efficacy can vary significantly depending on the substrate and the crystallization conditions.
| Feature | This compound | Tartaric Acid |
| Structure | A bicyclic dicarboxylic acid | A linear dicarboxylic acid |
| Acidity (pKa1) | ~4.6 | ~2.98 |
| Availability | Derived from natural camphor | Abundant natural product (from grapes) |
| Key Attributes | The rigid bicyclic structure can lead to well-defined crystal packing, potentially offering high diastereoselectivity. | A versatile and widely used resolving agent with a vast body of literature. Its derivatives, such as dibenzoyltartaric acid, offer tunable properties. |
| Considerations | Less documented in the literature for resolving primary amines compared to tartaric acid, making optimization potentially more resource-intensive. | The high acidity may sometimes interfere with sensitive functional groups. The choice of the correct enantiomer ((+)- or (-)-) is crucial. |
Data Presentation: Chiral Resolution of Primary Amines
Table 1: Performance of Tartaric Acid in the Resolution of Primary Amines
| Racemic Primary Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Reference |
| 1-Phenylethylamine | (+)-Tartaric acid | Methanol (B129727) | Not specified | >95% | General textbook procedures |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Methanol | 80-90% | >85% | [1] |
| Amphetamine | d-Tartaric acid | Methanol | Not specified | High (qualitative) | Mentioned in literature |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
Experimental Protocols
The following are detailed, representative protocols for the chiral resolution of a primary amine using tartaric acid. A similar protocol would be followed for this compound, with the understanding that optimization of the solvent and other conditions would be necessary.
Chiral Resolution of a Primary Amine with Tartaric Acid
This protocol is a generalized procedure and may require optimization for specific primary amines.
Materials:
-
Racemic primary amine
-
(+)-Tartaric acid or (-)-Tartaric acid (enantiomerically pure)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (B78521) solution (e.g., 2M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of tartaric acid) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be cooled further in an ice bath for a period of time (e.g., 1-2 hours).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer of the amine.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched primary amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes in chiral resolution.
Caption: Experimental workflow for chiral resolution of a primary amine.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
Tartaric acid stands out as a versatile, cost-effective, and extensively documented resolving agent for the chiral resolution of primary amines. Its ready availability and the wealth of established protocols make it a primary choice for many applications. This compound, with its rigid stereogenic structure, presents a viable alternative, although the lack of extensive, direct comparative data necessitates a more empirical approach to methods development. The choice between these two resolving agents will ultimately depend on the specific primary amine, the desired enantiomeric purity, and the resources available for process optimization.
References
A Comparative Analysis of (-)-Camphoric Acid and Mandelic Acid as Chiral Resolving Agents
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficiency of (-)-camphoric acid and mandelic acid as resolving agents in chiral separations. This document summarizes available quantitative data, presents detailed experimental protocols for key resolution processes, and visualizes the underlying workflows.
The separation of enantiomers is a critical step in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Diastereomeric salt formation is a classical and widely adopted method for chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent. This guide focuses on two commonly employed acidic resolving agents: this compound and mandelic acid, evaluating their performance in the resolution of racemic amines.
Data Presentation: A Side-by-Side Look at Efficiency
| Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Purity (ee%) |
| This compound | 1-Phenylethylamine (B125046) | Data not available in searched literature | Data not available in searched literature |
| Mandelic Acid | 1-Phenylethylamine | 75-80%[1] | >95%[1] |
Note: The lack of quantitative data for the resolution of 1-phenylethylamine with this compound in the searched literature prevents a direct numerical comparison. The data for mandelic acid is derived from a patented industrial process, which may involve optimized conditions.
Experimental Protocols: A Practical Guide to Resolution
Detailed methodologies are crucial for replicating and adapting resolution processes. Below are protocols for the chiral resolution of a racemic amine using both mandelic acid and a general procedure for this compound.
Resolution of (±)-1-Phenylethylamine with D-(-)-Mandelic Acid
This protocol is adapted from a patented process for the resolution of D,L-alpha-phenethylamine[1].
Materials:
-
Racemic D,L-alpha-phenethylamine (PEA)
-
D-(-)-Mandelic acid
-
Aqueous acid solution (e.g., acetic acid in water)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Methylisobutylketone (MIBK)
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: Add the racemic mixture of D,L-alpha-phenethylamine to a water/acid solution. To this, add D-(-)-mandelic acid to form the diastereomeric salts.
-
Crystallization: The D(+)alpha-PEA mandelate (B1228975) salt, being less soluble, will preferentially crystallize out of the solution.
-
Isolation of Diastereomeric Salt: Isolate the crystallized D(+)alpha-PEA mandelate salt by filtration and wash it with water.
-
Liberation of the Enantiomer: Break the isolated salt by treating it with a sodium hydroxide solution. This cleaves the salt, releasing the D(+)alpha-phenethylamine.
-
Extraction: Extract the liberated D(+)alpha-PEA with toluene.
-
Purification: Recover the D(+)alpha-PEA by vacuum distillation of the toluene extract. The overall yield of the resolved amine is reported to be in the range of 75-80% with an enantiomeric purity typically above 95%[1].
-
Recovery of Resolving Agent: The aqueous solution remaining after the extraction of the amine contains the sodium mandelate. Acidify this solution with HCl to neutralize the sodium mandelate, causing the D(-)-mandelic acid to precipitate. The resolving agent can then be extracted with a suitable solvent like MIBK and recovered for reuse[1].
General Protocol for Chiral Resolution of Racemic Amines with this compound
While specific quantitative data for the resolution of 1-phenylethylamine with this compound was not found, a general procedure for diastereomeric salt resolution is as follows. This method would require optimization for specific racemic amines.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Aqueous base solution (e.g., NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., MgSO₄)
Procedure:
-
Dissolution: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming if necessary.
-
Salt Formation and Crystallization: Slowly add the this compound solution to the amine solution with stirring. The diastereomeric salts will form, and upon cooling or concentration of the solution, the less soluble diastereomer will crystallize.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated salt in water and add a base (e.g., 2 M NaOH) until the solution is basic. This will liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC, GC, or polarimetry.
Visualizing the Process: Workflow and Logical Relationships
To better understand the process of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the key steps and logical flow.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the resolution of a racemic amine with a chiral acid.
Conclusion
Both this compound and mandelic acid are established and effective resolving agents for the separation of enantiomers, particularly for racemic amines. The choice between them often depends on the specific substrate, the desired enantiomer, and the optimization of the crystallization process.
Based on the available literature, mandelic acid has demonstrated high efficiency in the resolution of 1-phenylethylamine, with reported yields of 75-80% and enantiomeric purities exceeding 95% in an industrial setting. While this compound is widely recognized as a useful resolving agent, a lack of specific, quantitative data for the resolution of the same model compound in the searched literature prevents a direct and objective comparison of its efficiency against mandelic acid.
For researchers and drug development professionals, the selection of a resolving agent should be guided by empirical screening and optimization of parameters such as solvent, temperature, and stoichiometry. The protocols and workflows presented in this guide offer a foundational understanding for undertaking such studies. Further direct comparative experiments are warranted to definitively establish the relative efficiencies of this compound and mandelic acid for a range of racemic compounds.
References
A comparative study of chiral auxiliaries: (-)-Camphoric acid versus Evans auxiliaries
A Comparative Study of Chiral Auxiliaries: (-)-Camphoric Acid Versus Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of novel therapeutics and advanced materials, chiral auxiliaries have established themselves as indispensable tools. This guide provides a detailed comparative analysis of two prominent classes of chiral auxiliaries: the widely acclaimed Evans auxiliaries and auxiliaries derived from the naturally occurring and cost-effective this compound. This comparison aims to furnish researchers with the necessary information to select the most suitable auxiliary for their specific synthetic challenges.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered. The ideal chiral auxiliary offers high stereoselectivity, predictable outcomes, and is easily attached and removed under mild conditions.
Evans Auxiliaries: Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are celebrated for their high degree of stereocontrol in asymmetric alkylation and aldol (B89426) reactions.[1][2] Typically derived from readily available amino acids like valine and phenylalanine, both enantiomeric forms are accessible. The stereodirection is primarily achieved through steric hindrance from a substituent on the oxazolidinone ring, which shields one face of the enolate.
This compound Auxiliaries: this compound, a naturally occurring chiral building block, offers a rigid bicyclic framework that can be elaborated into various chiral auxiliaries. While not as universally adopted as Evans auxiliaries, camphor-derived auxiliaries, such as Oppolzer's camphorsultam, have demonstrated excellent stereocontrol in a range of asymmetric transformations.[1] The rigid structure of the camphor (B46023) backbone provides a well-defined chiral environment, effectively blocking one face of a reactive intermediate.
Mechanism of Stereocontrol
The stereochemical outcome in reactions employing chiral auxiliaries is dictated by the formation of a rigid transition state that favors the approach of a reagent from one specific direction.
Evans Auxiliaries: In aldol and alkylation reactions, the N-acyl oxazolidinone forms a chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to a predictable stereochemical outcome.[1]
This compound Auxiliaries: Similar to other camphor-derived auxiliaries, those based on this compound utilize the rigid, concave shape of the bicyclic system to impart facial selectivity. The bulky gem-dimethyl group and the overall steric profile of the camphor skeleton effectively shield one face of the attached substrate, directing the incoming reagent to the opposite face.
Below is a logical diagram illustrating the general workflow of asymmetric synthesis using a chiral auxiliary.
References
Comparing the properties of MOFs derived from (-)-Camphoric acid and other chiral linkers
A Comprehensive Guide to Chiral Metal-Organic Frameworks: A Comparative Analysis of (-)-Camphoric Acid Derivatives and Other Chiral Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties and performance of Metal-Organic Frameworks (MOFs) derived from this compound and other common chiral linkers, including amino acids and tartaric acid. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the selection and design of chiral MOFs for applications in enantioselective separation, asymmetric catalysis, and drug delivery.
Introduction to Chiral MOFs
Chiral Metal-Organic Frameworks (CMOFs) are a subclass of porous crystalline materials constructed from metal ions or clusters and organic ligands that possess chirality. This inherent chirality, arising from the molecular structure of the linkers, imparts unique properties to the MOFs, making them highly effective in applications requiring stereoselectivity. This compound, a readily available and rigid chiral dicarboxylate, is a popular building block for constructing homochiral MOFs. This guide compares the performance of MOFs derived from this compound with those synthesized from other widely used chiral linkers.
Comparative Performance Data
The following tables summarize the quantitative performance of various chiral MOFs in key application areas.
Enantioselective Separation
Chiral MOFs are extensively studied as stationary phases in chromatography for the separation of racemic mixtures. The efficiency of this separation is typically quantified by the enantiomeric excess (ee).
| Chiral Linker | MOF Name/Composition | Racemic Mixture | Enantiomeric Excess (ee) | Reference |
| This compound | InH(D-C10H14O4)2 | Not Specified | High Surface Area Suggests Potential | [1] |
| Amino Acid (Tryptophan) | Cu(Trp)-F-CMOF | Phenylalanine | 99.69% | [2] |
| Amino Acid (Histidine) | D-his-ZIF-8 | Alanine | 90.5% | |
| Glutamic Acid | 95.2% | |||
| Lysine | 92.6% | |||
| Amino Acid (Gly-L-His-Gly) | Cu(GHG) | Metamphetamine, Ephedrine | >50% recovery of (+)-ephedrine | [3] |
| Tartaric Acid Derivative | Zinc-based MOF | Trans-stilbene oxide | 8% | [4] |
Asymmetric Catalysis
The confined chiral environment within MOFs can catalyze asymmetric reactions with high enantioselectivity.
| Chiral Linker | MOF Name/Composition | Reaction Type | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |
| This compound derivative | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Biphenol derivative | (S)-KUMOF-1 (modified with Zn(II)) | Carbonyl-ene reaction | Various | Comparable to homogeneous catalyst | Significantly improved | [5] |
| Biphenol derivative | (S)-KUMOF-1 (modified with Ti(IV)) | Hetero-Diels-Alder | Various | Comparable to homogeneous catalyst | Significantly improved | [5] |
| Pyrrolidine-2-yl-imidazole | Cadmium-based MOF | Cyanosilylation of aldehydes | Aromatic aldehydes | - | >98% | [4] |
| Proline derivative | L-Proline functionalized IRMOF-3 | Aldol (B89426) reaction | Aldehydes and acetone | High | up to 98% | [6] |
| Hydroxylated molecules in PCN-222(Cu) | Chiral PCN-222(Cu) | Ring-opening of cyclohexene (B86901) oxide | Cyclohexene oxide | - | up to 83% | [7] |
Drug Delivery
The porous nature and tunable properties of MOFs make them promising candidates for drug delivery systems. Key parameters include drug loading capacity and release kinetics.
| Chiral Linker | MOF Name/Composition | Drug | Loading Capacity | Release Profile | Reference |
| This compound derivative | Not Specified | Not Specified | Not Specified | Not Specified | |
| γ-Cyclodextrin | CD-MOF | Ibuprofen | 23-26 wt% | Rapid uptake, doubled half-life in plasma | [8][9] |
| Achiral (functionalized) | Zn-based MOF | 5-Fluorouracil | 0.5 g/g | Slow release over one week | |
| Achiral (hollow structure) | Fe-MOF | Not Specified | 35% | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Synthesis of a Representative Chiral MOF: Cu(Trp)-F-CMOF
This protocol describes the synthesis of a chiral MOF from the amino acid tryptophan.
-
Preparation of the reaction mixture: Weigh 204.2 mg of R-Tryptophan (or S-Tryptophan), 134.4 mg of CuCl₂, 3.6 mg of CTAB, and 40.0 mg of NaOH.
-
Dissolution: Add the solids to 40.0 mL of water. Sonicate the mixture at 100 W for 1 minute to dissolve the solids.
-
Mixing: Vortex the mixture at 3000 rpm for 3 minutes and then allow it to settle for 10 minutes.
-
Isolation: Centrifuge the resulting slurry at 6000 rpm for 1 minute and discard the supernatant.
-
Washing: Wash the solid residue with deionized water and then with anhydrous ethanol. Repeat the centrifugation and washing steps three times.
-
Drying: Dry the final product under vacuum at 60 °C for 2 hours to obtain the Cu(Trp)-F-CMOF.
Characterization of Chiral MOFs
Standard characterization techniques are employed to determine the structure, porosity, and chirality of the synthesized MOFs.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Circular Dichroism (CD) Spectroscopy: To confirm the presence of chirality in the bulk material.
-
Gas Adsorption (BET Analysis): To determine the specific surface area and pore volume of the MOF using nitrogen adsorption at 77 K.
Enantioselective Separation Experiment
This protocol outlines a typical procedure for testing the enantioselective separation capability of a chiral MOF.
-
Column Packing: A high-performance liquid chromatography (HPLC) column is packed with the synthesized chiral MOF as the stationary phase.
-
Sample Injection: A solution of the racemic mixture to be separated is injected into the HPLC system.
-
Elution: A suitable mobile phase is passed through the column to elute the enantiomers.
-
Detection: The eluting enantiomers are detected using a UV-Vis or other suitable detector.
-
Analysis: The retention times of the two enantiomers are compared. A difference in retention times indicates successful separation. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Asymmetric Catalysis Experiment
This protocol describes a general procedure for evaluating the catalytic performance of a chiral MOF.
-
Reaction Setup: The chiral MOF catalyst, substrate, and solvent are added to a reaction vessel.
-
Reaction Conditions: The reaction is carried out under specific conditions of temperature and pressure, with constant stirring.
-
Monitoring: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using techniques like gas chromatography (GC) or HPLC.
-
Product Analysis: After the reaction is complete, the product is isolated and purified.
-
Performance Evaluation: The conversion of the substrate and the enantiomeric excess (ee) of the chiral product are determined to evaluate the catalyst's activity and selectivity.
Drug Loading and Release Study
This protocol details a typical experiment to assess the drug delivery capabilities of a MOF.
-
Drug Loading: The MOF is immersed in a concentrated solution of the drug in a suitable solvent. The mixture is stirred for a specified period to allow for the diffusion of the drug into the pores of the MOF.
-
Isolation and Washing: The drug-loaded MOF is then separated from the solution by centrifugation or filtration and washed with fresh solvent to remove any drug adsorbed on the external surface.
-
Quantification of Loading: The amount of drug loaded into the MOF is determined by techniques such as UV-Vis spectroscopy, thermogravimetric analysis (TGA), or by dissolving a known amount of the loaded MOF and quantifying the drug concentration.
-
In Vitro Release: The drug-loaded MOF is placed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) that simulates physiological conditions.
-
Release Monitoring: At predetermined time intervals, samples of the release medium are withdrawn and the concentration of the released drug is measured. This allows for the construction of a drug release profile over time.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to chiral MOFs.
Caption: General synthesis workflow for a chiral metal-organic framework.
Caption: Mechanism of enantioselective separation using a chiral MOF.
Caption: Logical comparison of MOFs from different chiral linkers.
Conclusion
The choice of chiral linker significantly influences the properties and performance of a Metal-Organic Framework. MOFs derived from this compound offer robustness and are synthesized from a readily available chiral precursor. On the other hand, linkers such as amino acids and tartaric acid provide greater opportunities for functionalization and can lead to MOFs with high enantioselectivity in specific applications. The data presented in this guide highlights that while no single type of chiral linker is universally superior, a careful consideration of the desired application and the specific properties imparted by the linker is crucial for the rational design of effective chiral MOFs. Further research focusing on the systematic evaluation of a wider range of chiral MOFs under standardized conditions will be invaluable for advancing the field.
References
- 1. A porous chiral In-MOF with anionic-type diamond network: synthesis, structure and nitrogen gas adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. A chiral MOF membrane for enantioselective amino acid separation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Peptide Metal-Organic Frameworks for Enantioselective Separation of Chiral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric catalytic reactions by NbO-type chiral metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalysis by metal–organic frameworks: proline and gold functionalized MOFs for the aldol and three-component coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Enantiomeric Excess After Resolution with (-)-Camphoric Acid
In the synthesis of chiral molecules, particularly in the pharmaceutical industry, the accurate determination of enantiomeric excess (ee) is a critical quality control step. Classical resolution using a chiral resolving agent, such as (-)-camphoric acid, followed by the liberation of the enantiomers, requires robust analytical methods to validate the purity of the final product. This guide provides a comparative analysis of the three primary techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
The Workflow: From Racemic Mixture to Enantiomeric Purity
The overall process begins with a racemic mixture, which is reacted with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated, typically by fractional crystallization. After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically enriched target compound. The final and crucial step is to accurately measure the enantiomeric excess of this product.
Comparison of Analytical Methods
The choice of analytical technique for determining enantiomeric excess depends on factors such as accuracy, sensitivity, sample requirements, and the stage of drug development.[1] Chiral HPLC is often considered the gold standard for its accuracy and sensitivity.[2] NMR spectroscopy provides a powerful alternative, especially when chromatographic methods are difficult to develop.[2] Polarimetry, while being a more traditional method, offers speed and simplicity for initial assessments.[1]
| Feature | Chiral HPLC | NMR Spectroscopy (with CSA) | Polarimetry |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[2] | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinct NMR signals. | Measures the rotation of plane-polarized light by the chiral sample. |
| Accuracy | High | High | Moderate to Low |
| Precision | High | High | Moderate |
| Sensitivity | High (can detect minor enantiomers at <0.1%) | Moderate (typically requires >1% of minor enantiomer) | Low (less reliable for very high or very low ee values) |
| Sample Req. | Small (µg to mg) | Moderate (mg) | Larger (mg to g) |
| Development Time | Can be time-consuming (method development) | Moderate (screening of CSAs) | Fast |
| Key Advantage | Direct quantification by physical separation provides unambiguous results. | Provides structural information and ee in a single experiment. | Rapid and simple measurement. |
| Key Limitation | Requires development of a specific method for each compound. | Signal overlap can be an issue; requires a suitable CSA. | Prone to inaccuracies from impurities; requires a known specific rotation of the pure enantiomer. |
Experimental Protocols
Below are detailed methodologies for each of the key analytical techniques used to validate enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly accurate and precise method that physically separates the two enantiomers, allowing for their direct quantification. The development of a robust method can be time-consuming, but its reliability often makes it the preferred choice for final product validation.
Protocol for Chiral HPLC:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely applicable and a good starting point for screening.
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), to achieve baseline separation of the enantiomers. Modifiers such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be added for acidic or basic analytes, respectively.
-
Standard Preparation:
-
Prepare a solution of the racemic mixture of the analyte in the mobile phase to determine the retention times of both enantiomers.
-
Accurately weigh the resolved product and dissolve it in the mobile phase to a known concentration within the detector's linear range.
-
-
Sample Analysis:
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the racemic standard to confirm the retention times and resolution.
-
Inject the prepared sample of the resolved product.
-
-
Quantification:
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample. The CSA forms non-covalent, diastereomeric complexes with the enantiomers, leading to chemical shift differences between corresponding protons. This allows for the integration of the distinct signals to determine the enantiomeric ratio.
Protocol for NMR with CSA:
-
CSA Selection: Select an appropriate CSA. Common choices include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or derivatives of binaphthol. The selection is often empirical and may require screening a few candidates.
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the resolved analyte into an NMR tube.
-
Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube. Typically, 1 to 5 equivalents of the CSA are added to ensure sufficient complexation.
-
-
Spectral Acquisition:
-
Acquire the ¹H NMR spectrum of the analyte-CSA mixture.
-
Identify a well-resolved proton signal of the analyte that splits into two distinct peaks in the presence of the CSA.
-
-
Quantification:
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Integralmajor - Integralminor) / (Integralmajor + Integralminor)] x 100
-
Polarimetry
Polarimetry is a traditional method that measures the optical rotation of a chiral compound in solution. The magnitude of the rotation is proportional to the concentration of the enantiomeric excess. While fast and simple, its accuracy can be affected by optically active impurities and experimental conditions.
Protocol for Polarimetry:
-
Standard Preparation: Prepare a solution of the enantiomerically pure standard (if available) at a known concentration (e.g., c = 1.0 g/100 mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).
-
Measurement of Standard:
-
Rinse and fill the polarimeter cell with the standard solution.
-
Measure the optical rotation and calculate the specific rotation ([α]max) using the formula: [α] = α / (l x c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.
-
-
Sample Preparation: Prepare a solution of the resolved product at the exact same concentration and in the same solvent as the standard.
-
Measurement of Sample:
-
Rinse and fill the cell with the sample solution.
-
Measure the observed optical rotation (αobs).
-
-
Calculation:
-
Calculate the specific rotation of the sample ([α]obs).
-
Calculate the enantiomeric excess (often referred to as optical purity in this context) using the formula: % ee = ([α]obs / [α]max) x 100
-
Conclusion
For researchers, scientists, and drug development professionals, a multi-faceted approach to validating enantiomeric excess is often the most prudent strategy. Initial, rapid screening may be performed using polarimetry or NMR spectroscopy. However, for final quality control and regulatory submission, a well-developed and validated chiral HPLC method is typically required due to its superior accuracy, precision, and sensitivity. This ensures both efficiency in the development pipeline and high confidence in the final reported enantiomeric purity of the product.
References
Benchmarking (-)-Camphoric Acid Derivatives in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. (-)-Camphoric acid, a readily available and inexpensive chiral building block derived from camphor, has served as a valuable precursor for a range of chiral auxiliaries and organocatalysts. This guide provides an objective comparison of the performance of this compound derivatives, primarily focusing on the widely used Oppolzer's camphorsultam, against other leading chiral auxiliaries, such as Evans' oxazolidinones. The comparison is supported by experimental data from key asymmetric transformations, including Diels-Alder reactions, aldol (B89426) additions, and Michael additions.
Performance in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries are frequently employed to control the facial selectivity of the dienophile. Oppolzer's camphorsultam, derived from this compound, has demonstrated exceptional performance in this arena.
Table 1: Performance Comparison in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) |
| Oppolzer's Camphorsultam | N-acryloyl-camphorsultam | Cyclopentadiene | TiCl₄ | 92 | >99:1 | 99 |
| Evans' Oxazolidinone | N-acryloyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | 81 | 100:1 | 95 |
| (-)-8-Phenylmenthol | Acrylate ester | Cyclopentadiene | TiCl₄ | 94 | 96:4 | 99 |
As the data indicates, Oppolzer's camphorsultam provides excellent yield and enantioselectivity, comparable to other well-established auxiliaries. The rigid bicyclic structure of the camphorsultam provides a highly predictable steric environment, leading to high levels of asymmetric induction.
Performance in Asymmetric Aldol Additions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.
Table 2: Performance Comparison in Asymmetric Aldol Additions
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| Oppolzer's Camphorsultam | N-propionyl-camphorsultam | Isobutyraldehyde | 85 | >98:2 | >98 |
| Evans' Oxazolidinone | N-propionyl-oxazolidinone | Isobutyraldehyde | 95 | >99:1 | >99 |
In aldol reactions, both Oppolzer's camphorsultam and Evans' oxazolidinones demonstrate high levels of diastereoselectivity and enantioselectivity, making them premier choices for this transformation. The choice between them may depend on the specific substrate and desired product configuration.
Performance in Asymmetric Michael Additions
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from this compound have shown promise in catalyzing enantioselective Michael additions.
Table 3: Performance of a this compound-Derived Organocatalyst in an Asymmetric Michael Addition
| Organocatalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee %) |
| Camphoric acid-derived thiourea | Acetylacetone | trans-β-Nitrostyrene | 98 | 93:7 | 74 |
While the enantioselectivity is moderate compared to some other organocatalytic systems, this highlights the utility of this compound as a scaffold for the development of novel catalysts.
Experimental Protocols
General Procedure for Diels-Alder Reaction with Oppolzer's Camphorsultam:
To a solution of the N-acryloyl-camphorsultam in anhydrous dichloromethane (B109758) at -78 °C is added the Lewis acid (e.g., TiCl₄) dropwise. The mixture is stirred for 30 minutes, followed by the addition of the diene (e.g., cyclopentadiene). The reaction is stirred at -78 °C for several hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
General Procedure for Asymmetric Aldol Addition with Oppolzer's Camphorsultam:
To a solution of the N-acyl-camphorsultam in an anhydrous solvent (e.g., diethyl ether) at -78 °C is added a solution of n-butyllithium. The resulting lithium enolate is then treated with a Lewis acid (e.g., TiCl₄). The aldehyde is added dropwise, and the reaction is stirred at -78 °C for a specified time. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the organic layer is dried and concentrated. The diastereomeric and enantiomeric excesses are determined by appropriate analytical methods.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the logical flow of an asymmetric synthesis using a chiral auxiliary and a signaling pathway for organocatalysis.
Economic Analysis of (-)-Camphoric Acid Versus Other Chiral Resolving Agents: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral resolving agent is a critical decision that balances economic viability with separation efficiency. This guide provides a comprehensive economic comparison of (-)-Camphoric acid against other commonly used chiral resolving agents, supported by experimental data and detailed protocols to inform your selection process.
The resolution of racemic mixtures remains a cornerstone of producing enantiomerically pure compounds, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. Classical resolution through the formation of diastereomeric salts is a widely adopted method due to its scalability and cost-effectiveness. This guide focuses on the economic and practical aspects of using this compound in comparison to other well-established resolving agents such as L-(+)-Tartaric acid, (S)-(-)-α-Phenylethylamine, (-)-Mandelic acid, and Brucine.
Economic Overview of Chiral Resolving Agents
The choice of a resolving agent is a multifaceted decision where the initial purchase price is just one of several economic factors. Efficiency, which encompasses the yield and enantiomeric excess (% ee) achieved, the number of recrystallizations required to achieve desired purity, and the potential for recycling the resolving agent, plays a crucial role in the overall process cost.
Below is a summary of the approximate bulk pricing for this compound and its alternatives. Prices can fluctuate based on supplier, purity, and market demand.
| Chiral Resolving Agent | Typical Racemic Substrate | Approximate Price (USD/kg) |
| This compound | Amines (e.g., Lysine) | $360 - $1,200[1] |
| L-(+)-Tartaric acid | Amines (e.g., 1-phenylethylamine) | $20 - $65[2][3][4][5] |
| (S)-(-)-α-Phenylethylamine | Acids | $80 - $312 |
| (-)-Mandelic acid | Alcohols, Amines | $95 - $135 |
| Brucine | Acids | $100 - $2,000 |
Note: Prices are estimates based on available data and are subject to change.
While L-(+)-Tartaric acid presents a significantly lower upfront cost, its effectiveness can be highly dependent on the specific substrate. Agents like (S)-(-)-α-Phenylethylamine and Brucine, though more expensive, may offer higher efficiency for certain resolutions, potentially reducing the number of purification steps and leading to long-term savings. This compound is positioned in the mid-to-high price range, and its economic viability is therefore closely tied to its performance in specific applications.
Performance Comparison and Experimental Data
A direct, universal comparison of the performance of chiral resolving agents is challenging, as the success of a resolution is highly dependent on the specific racemic compound being separated. However, by examining case studies, we can draw valuable insights. Here, we present data for the resolution of racemic amines, a common application for acidic resolving agents.
| Racemic Amine | Resolving Agent | Yield (%) | Enantiomeric Excess (% ee) |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric acid | 80-90 | >85 |
| Amlodipine | D-Tartaric acid | 48.8 | 90.7 |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the performance of chiral resolving agents. Below are representative protocols for the resolution of a racemic amine.
Protocol 1: Chiral Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid
This procedure is a classic example of diastereomeric salt crystallization.
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% (w/v) Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Salt Formation: To the warm solution, slowly add 6.1 mL of racemic 1-phenylethylamine. An exothermic reaction will occur.
-
Crystallization: Loosely stopper the flask and allow the solution to cool to room temperature undisturbed. The less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(R,R)-(+)-tartrate, will begin to crystallize. For optimal crystallization, the solution can be left to stand for 24 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in approximately 50 mL of water and add 4.5 mL of 50% aqueous NaOH solution to make the solution basic (confirm with pH paper).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with two 30 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the ether extracts and dry over anhydrous sodium sulfate. Decant the dried solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the resolved (S)-(-)-1-phenylethylamine.
-
Analysis: The enantiomeric excess of the resolved amine should be determined by polarimetry or chiral chromatography.
Protocol 2: General Procedure for Chiral Resolution of a Racemic Amine with an Acidic Resolving Agent (e.g., this compound)
This general protocol can be adapted for use with this compound, with optimization of solvent and temperature likely required.
Materials:
-
Racemic amine
-
This compound (or other acidic resolving agent)
-
Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures)
-
Aqueous base (e.g., NaOH or KOH solution)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Screening and Optimization: Dissolve the racemic amine in a small amount of a heated trial solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the solutions and allow to cool to room temperature, followed by further cooling in an ice bath. Observe the formation of crystals. Repeat with different solvents to find conditions that yield a good crystalline precipitate.
-
Diastereomeric Salt Formation: Dissolve the racemic amine in the optimized solvent at an elevated temperature. Add an equimolar amount of the chiral resolving agent and stir until all solids are dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals of the less soluble diastereomer. Further cooling may increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a sufficient amount of aqueous base to deprotonate the amine.
-
Extraction and Isolation: Extract the liberated amine with an organic solvent. Dry the organic layer over a drying agent, filter, and evaporate the solvent to yield the resolved enantiomer.
-
Recycling of the Resolving Agent: The aqueous layer containing the salt of the resolving agent can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent. The recovered solid can then be collected by filtration, washed, and dried for reuse.
Visualization of Key Processes
To aid in the understanding of the workflows and decision-making processes involved in chiral resolution, the following diagrams are provided.
References
- 1. D-(+)-Camphoric acid price,buy D-(+)-Camphoric acid - chemicalbook [m.chemicalbook.com]
- 2. L(+)-Tartaric acid, 1 kg, CAS No. 87-69-4 | Complexing Agents | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Brucine, 99%, anhydrous 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. L(+)-Tartaric acid price,buy L(+)-Tartaric acid - chemicalbook [m.chemicalbook.com]
- 5. L Tartaric Acid at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
Structural comparison of polymers synthesized with (-)-Camphoric acid and its enantiomer
A comparative guide to the structural and functional properties of polymers synthesized from (-)-camphoric acid and its enantiomer, (+)-camphoric acid. This guide provides researchers, scientists, and drug development professionals with a concise overview of the key differences and similarities, supported by experimental data and detailed protocols.
The use of chiral monomers in polymer synthesis is a powerful strategy for imbuing materials with unique properties, particularly for applications in enantioselective separations, chiral catalysis, and advanced drug delivery systems. Camphoric acid, a readily available, bio-based dicarboxylic acid derived from camphor, exists as two enantiomers: (1R,3S)-(+)-camphoric acid and (1S,3R)-(-)-camphoric acid. The distinct stereochemistry of these monomers can be translated into the macromolecular structure of polymers, leading to materials with tailored chiral recognition capabilities. This guide provides a structural comparison of polymers synthesized using these two enantiomers, focusing on polyesters as a representative class.
Structural and Thermal Properties: A Tale of Two Enantiomers
When used as monomers in polycondensation reactions with achiral diols, this compound and (+)-camphoric acid are expected to produce polymers with identical physical properties in a non-chiral environment. This is because the molecular weight, bond lengths, and bond angles are the same for both enantiomers, leading to polymers with the same chemical formula and connectivity. Consequently, properties such as molecular weight, polydispersity index (PDI), and glass transition temperature (Tg) will be equivalent.
The primary difference between polymers synthesized from this compound and (+)-camphoric acid lies in their chiroptical properties. A polymer synthesized from (+)-camphoric acid will rotate plane-polarized light in one direction, while a polymer made from this compound will rotate it in the opposite direction to an equal degree. This is a direct consequence of the preservation of the chiral centers from the monomers within the polymer backbone.
The following table summarizes the structural and thermal properties of a series of polyesters synthesized from (+)-camphoric acid and various achiral diols. Based on the principles of stereochemistry, the corresponding polymers synthesized from this compound would exhibit the same molecular weight, PDI, and Tg values.
| Polymer Name | Diol Used | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Poly(ethylene camphorate) | Ethylene (B1197577) glycol | 20,200 | 45,800 | 2.27 | 51 |
| Poly(propylene camphorate) | 1,3-Propanediol | 18,500 | 41,100 | 2.22 | 28 |
| Poly(butylene camphorate) | 1,4-Butanediol | 19,800 | 44,400 | 2.24 | 15 |
| Poly(pentylene camphorate) | 1,5-Pentanediol | 17,900 | 39,200 | 2.19 | 4 |
| Poly(hexylene camphorate) | 1,6-Hexanediol | 16,400 | 35,300 | 2.15 | -16 |
Data is based on polyesters synthesized with (+)-camphoric acid as reported by Nsengiyumva and Miller. It is anticipated that polymers synthesized with this compound would yield analogous results.[1][2][3][4]
Experimental Protocols
Synthesis of Poly(alkylene camphorate)s via Melt Polycondensation
This protocol describes a general method for the synthesis of polyesters from camphoric acid and various diols.[1]
Materials:
-
(+)-Camphoric acid or this compound (1.0 eq)
-
Selected α,ω-diol (e.g., ethylene glycol, 1,4-butanediol) (1.2 eq)
-
p-Toluenesulfonic acid (catalyst) (0.01 eq)
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a distillation condenser, combine the camphoric acid enantiomer, the diol, and the p-toluenesulfonic acid catalyst.
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with high-purity nitrogen through a series of vacuum and nitrogen backfill cycles.
-
First Stage - Oligomerization: The reaction mixture is heated to 180 °C under a gentle stream of nitrogen. The mixture is stirred at this temperature for 16 hours. During this stage, water is formed as a byproduct and is removed through the condenser.
-
Second Stage - Polycondensation: The temperature is gradually increased to 230 °C over 12 hours while a dynamic vacuum (typically <1 mmHg) is applied. This facilitates the removal of the remaining water and diol, driving the polymerization to completion.
-
Polymer Recovery: After the high-temperature vacuum stage, the flask is cooled to room temperature under a nitrogen atmosphere. The resulting polyester (B1180765) is a solid and can be removed from the flask after carefully breaking the glass.
-
Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent (e.g., cold methanol) to remove any unreacted monomers or catalyst. The purified polymer is then dried under vacuum until a constant weight is achieved.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the resulting polyesters.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polyesters.
Visualizing the Process and Application
To better understand the experimental workflow and a key application of these chiral polymers, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of camphoric acid-based polyesters.
References
- 1. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Enantioselective Sensing: A Comparative Guide to MOFs from (-)-Camphoric Acid and Other Chiral Architectures
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive methods for enantiomer recognition is a perpetual challenge. Chiral Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for this purpose, offering tunable structures and high surface areas. This guide provides a comparative analysis of the enantioselective sensing capabilities of MOFs derived from (-)-Camphoric acid against other prominent chiral MOFs, supported by experimental data and detailed protocols.
The ability to distinguish between enantiomers is critical in various fields, from pharmacology, where the chirality of a drug molecule can determine its therapeutic effect or toxicity, to the food and fragrance industries. Chiral MOFs, with their inherently chiral pores and channels, provide a unique platform for developing highly effective enantioselective sensors. This is achieved through various sensing mechanisms, including fluorescence quenching, quartz crystal microbalance (QCM), and circular dichroism (CD) spectroscopy, where the differential interaction of enantiomers with the chiral MOF structure leads to a measurable signal.
Performance Comparison of Chiral MOFs in Enantioselective Sensing
The enantioselective sensing performance of a chiral MOF is typically quantified by its enantioselectivity ratio (ER) or enantioselective factor, which indicates the differential response of the sensor to two enantiomers. Other important metrics include the detection limit, response time, and the recognition efficiency for specific analytes. The following tables summarize the quantitative performance of selected chiral MOFs, categorized by the chiral ligand used in their synthesis.
MOFs Derived from Camphoric Acid
| MOF Material | Analyte | Sensing Method | Enantioselectivity Ratio (Ksv(L)/Ksv(D) or I(L)/I(D)) | Detection Limit | Reference |
| Zn(II) MOF with D-Camphoric acid | Amino acid derivatives | Fluorescence | 3.92 | Not Reported | [1] |
| Cu2(D-Cam)2(dabco) | Limonene, 2-octanol, 1-phenylethanol, 1-phenylethylamine, methyl lactate | QCM | Analyte dependent | Not Reported | [2] |
MOFs Derived from Other Chiral Ligands
| MOF Material | Chiral Ligand | Analyte | Sensing Method | Enantioselectivity Ratio (Ksv(L)/Ksv(D) or I(L)/I(D)) / Factor | Recognition Efficiency / ee | Reference |
| --INVALID-LINK--2 (MOF-1) | BINOL derivative | Proline | Fluorescence | 1.35 | - | [3] |
| --INVALID-LINK--2 (MOF-1) | Arginine | Fluorescence | 1.51 | - | [3] | |
| --INVALID-LINK--2 (MOF-1) | 1-Phenylethanol | Fluorescence | 1.55 | - | [3] | |
| H8-BINOL-based MOF | H8-BINOL | Aspartic acid dimethyl ester | Fluorescence | 14.97 and 12.41 | - | [4] |
| Δ- and Λ-RuEu-MOFs | Ru(phen)3 derivative | 1,1′-bi-2-naphthol (BINOL) | Circular Dichroism | - | up to 80% ee | [5] |
| UiO-tart@Au | Tartaric acid derivative | Cysteine enantiomers | QCM | 5.97 ± 0.54 | - | [2] |
| [Zn(RR-PCCHC)2] (HMOF-1) | (1R,2R)-2-(pyridine-4-ylcarbamoyl) cyclohexanecarboxylic acid | L-aspartic acid | Circular Dichroism | - | 92.1% | [6] |
Signaling Pathways and Experimental Workflows
The enantioselective recognition by chiral MOFs relies on the precise molecular interactions between the analyte and the chiral environment of the MOF. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, lead to a differential response for each enantiomer, which is then transduced into a measurable signal.
Figure 1: General workflow for enantioselective sensing using chiral MOFs.
The process begins with the synthesis of the chiral MOF, followed by the introduction of the racemic analyte. The differential interaction between the enantiomers and the MOF's chiral pores leads to a change in a physical property (e.g., fluorescence intensity), which is measured and analyzed to determine the enantioselectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a chiral MOF and its application in enantioselective sensing.
Synthesis of a Chiral Zn(II) MOF with D-Camphoric Acid and a BINOL-derived Ligand
This protocol is adapted from a study reporting a highly enantioselective fluorescent sensor[1].
Materials:
-
Zn(NO₃)₂·6H₂O
-
(R)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H₂-BINOL derivative)
-
D-Camphoric acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol), the H₂-BINOL derivative ligand (0.05 mmol), and D-camphoric acid (0.05 mmol) is dissolved in a solvent mixture of DMF (5 mL) and ethanol (1 mL) in a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated at 85 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals are collected by filtration.
-
The crystals are washed with fresh DMF and ethanol and then dried under vacuum.
Enantioselective Fluorescence Sensing Protocol
Materials:
-
Synthesized chiral MOF crystals
-
Racemic analyte solution (e.g., amino acid derivatives) in a suitable solvent (e.g., DMF)
-
Fluorometer
Procedure:
-
A suspension of the finely ground chiral MOF is prepared in the solvent of choice.
-
The fluorescence emission spectrum of the MOF suspension is recorded.
-
Aliquots of the racemic or pure enantiomer solutions of the analyte are incrementally added to the MOF suspension.
-
After each addition, the mixture is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
The fluorescence quenching or enhancement is monitored at the maximum emission wavelength.
-
The enantioselectivity ratio (ER) is calculated from the Stern-Volmer plots for each enantiomer, where ER = Ksv(L-enantiomer) / Ksv(D-enantiomer).
Figure 2: Simplified signaling pathway for fluorescence quenching-based enantioselective sensing.
Conclusion
Chiral MOFs, including those derived from this compound, demonstrate significant potential for enantioselective sensing. The presented data highlights that while camphoric acid-based MOFs are effective, other chiral ligands like BINOL and tartaric acid derivatives can lead to exceptionally high enantioselectivity for specific analytes. The choice of the chiral building block, the metal center, and the overall framework topology are crucial factors in designing MOFs with optimal enantiorecognition capabilities. The detailed experimental protocols provided serve as a foundation for researchers to explore and develop novel chiral MOF-based sensors for a wide range of applications in the pharmaceutical and chemical industries. Future research should focus on expanding the library of chiral MOFs, further enhancing their enantioselectivity and sensitivity, and developing robust and portable sensing devices.
References
- 1. Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Design of surface nanostructures for chirality sensing based on quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A chiral metal–organic framework fluorescent sensor incorporating H8-BINOL - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of (-)-Camphoric Acid Derivatives and Other Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental in drug discovery and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the biological activities of derivatives of (-)-camphoric acid, a versatile chiral building block, against other well-established chiral compounds across various therapeutic and agrochemical areas. The information presented is supported by experimental data to facilitate an objective comparison.
Antifungal Activity
This compound derivatives have demonstrated notable antifungal properties against a range of phytopathogenic fungi. Their efficacy is often compared to commercial fungicides. For a relevant chiral comparison, we will look at the enantioselective activity of chiral azole fungicides, a prominent class of antifungal agents.
Table 1: Comparison of Antifungal Activity
| Compound Class | Compound/Derivative | Target Fungi | Activity (EC50/Inhibition) | Reference |
| This compound Derivatives | Camphor-thiazole derivative C5 | Rhizoctonia solani | EC50: 3-4 µg/mL | [1] |
| Camphor-thiazole derivative C10 | Rhizoctonia solani | EC50: 3-4 µg/mL | [1] | |
| Camphor-thiazole derivative C17 | Rhizoctonia solani | EC50: 3-4 µg/mL | [1] | |
| Camphoric acid-based acylhydrazone (4f) | Physalospora piricola | 95% inhibition at 50 µg/mL | [2] | |
| Camphoric acid-based acylhydrazone (4g) | Physalospora piricola | 95% inhibition at 50 µg/mL | [2] | |
| Chiral Azole Fungicides | (R)-(-)-Mefentrifluconazole | Various pathogens | ~11-113 times more active than S-(+)-enantiomer | [3] |
| (R)-(+)-Tetraconazole | R. cerealis, F. graminearum | ~1.49-1.98 times more active than (S)-(-)-enantiomer | [4] | |
| R-Tebuconazole | Various fungi | Strongest fungicidal activity compared to S-enantiomer | [5] |
Experimental Protocols: Antifungal Susceptibility Testing
A common method for evaluating antifungal activity is the agar (B569324) dilution method.
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compound: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration.
-
Inoculation: A mycelial disc of the target fungus is placed in the center of the solidified agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a set period.
-
Assessment: The diameter of fungal growth is measured, and the inhibition rate is calculated relative to a control plate without the test compound. The EC50 value (the concentration that inhibits 50% of fungal growth) is then determined.[6]
Herbicidal Activity
Derivatives of this compound have also been explored for their herbicidal potential. A relevant comparison can be made with chiral phenoxy herbicides like mecoprop (B166265) and dichlorprop (B359615), where one enantiomer typically exhibits significantly higher activity.
Table 2: Comparison of Herbicidal Activity
| Compound Class | Compound/Derivative | Target Weed | Activity (EC50/Effect) | Reference |
| This compound Derivatives | Data not quantitatively available in searched literature | - | - | - |
| Chiral Phenoxy Herbicides | (-)-Beflubutamid | Garden cress | EC50: 0.50 µM (at least 1000x more active than (+)-enantiomer) | [7] |
| (R)-(+)-Mecoprop | Broad-leaved weeds | The active enantiomer | [8] | |
| (S)-Dichlorprop | Broad-leaved weeds | Preferentially degraded, indicating it is the active enantiomer | [9][10] |
Experimental Protocols: Herbicidal Activity Bioassay
A common method to assess herbicidal activity is a seed germination and root growth inhibition assay.
-
Preparation of Test Solution: The test compound is dissolved in a suitable solvent and diluted to various concentrations.
-
Seed Plating: Seeds of a target weed species are placed on a filter paper in a petri dish.
-
Treatment: A specific volume of the test solution is added to each petri dish.
-
Incubation: The petri dishes are incubated in a growth chamber under controlled light and temperature conditions.
-
Assessment: After a set period, the germination rate and the length of the roots and shoots are measured. The inhibition of growth is calculated relative to a control group.
Insecticidal Activity
The insecticidal properties of some this compound derivatives have been reported. For comparison, we will consider chiral pyrethroids, a major class of synthetic insecticides known for the high stereoselectivity of their biological action.
Table 3: Comparison of Insecticidal Activity
| Compound Class | Compound/Derivative | Target Insect | Activity | Reference |
| This compound Derivatives | Data not quantitatively available in searched literature | - | - | - |
| Chiral Pyrethroids | (1R, αR)-Cycloprothrin | Mythimaseparata larvae | ~6 times more active than racemic mixture | [11] |
| (1R, αR)-Cycloprothrin | Aphismedicagini | ~4 times more active than racemic mixture | [11] | |
| (1R,3R,αS)-Deltamethrin | Various insects | The most active of the 8 possible stereoisomers | [12][13] |
Experimental Protocols: Insecticidal Activity Bioassay
A common method for evaluating insecticidal activity is the topical application or dietary exposure bioassay.
-
Rearing of Insects: A healthy population of the target insect species is maintained under controlled laboratory conditions.
-
Preparation of Test Solution: The test compound is dissolved in a suitable solvent (e.g., acetone).
-
Application: A precise dose of the test solution is applied topically to the dorsal thorax of the insect, or incorporated into their diet.
-
Observation: The treated insects are kept in a controlled environment with access to food and water.
-
Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) and the LD50 (the dose that is lethal to 50% of the test population) is calculated.
Antiviral Activity
Derivatives of (+)-camphoric acid have shown inhibitory activity against influenza viruses. A relevant chiral comparison can be made with chiral nucleoside analogs, which are a cornerstone of antiviral therapy.
Table 4: Comparison of Antiviral Activity
| Compound Class | Compound/Derivative | Target Virus | Activity (IC50/EC50) | Reference |
| (+)-Camphoric Acid Derivatives | Quinazoline-like agent 14 | Influenza A virus | Inhibitory activity observed | [7] |
| Chiral Nucleoside Analogs | Remdesivir (GS-5734) | Coronaviruses, Ebola virus | Broad-spectrum antiviral activity | [6] |
| Lamivudine (L-nucleoside) | HIV, HBV | Active enantiomer with minimal host toxicity | [14] |
Experimental Protocols: Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Cell Culture: A monolayer of susceptible host cells is grown in a multi-well plate.
-
Virus Infection: The cells are infected with the target virus.
-
Treatment: After a period of viral adsorption, the medium is replaced with a semi-solid overlay medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Assessment: The number of plaques in the treated wells is counted and compared to the untreated control to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).
Osteogenic Activity
Camphoric acid has been shown to stimulate osteoblast differentiation. For a chiral comparison, the role of the chiral amino acid L-proline in bone formation provides a relevant example.
Table 5: Comparison of Osteogenic Activity
| Compound Class | Compound/Derivative | Effect | Mechanism | Reference |
| Camphoric Acid | Camphoric Acid | Stimulates osteoblast differentiation | Induces expression of glutamate (B1630785) signaling molecules and activates NF-κB and AP-1 | [15] from previous search |
| Chiral Amino Acids | L-Proline | Essential for osteoblast differentiation and bone formation | Required for the synthesis of proline-rich osteoblast proteins like collagen | [16][17][18] |
Experimental Protocols: In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Osteoprogenitor cells (e.g., MC3T3-E1) are cultured in a growth medium.
-
Induction of Differentiation: The growth medium is replaced with an osteogenic medium containing ascorbic acid and β-glycerophosphate, along with the test compound at various concentrations.
-
Assessment of Differentiation Markers: After a specific culture period, cells are assayed for markers of osteoblast differentiation:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.
-
Mineralization: The formation of mineralized nodules, a late marker of differentiation, can be visualized by Alizarin Red S staining.
-
Gene Expression: The expression of osteoblast-specific genes (e.g., Runx2, Osterix, Collagen I, Osteocalcin) can be quantified using RT-qPCR.
-
This guide highlights the diverse biological activities of this compound derivatives and provides a framework for their comparison with other established chiral compounds. The data presented underscores the critical importance of stereochemistry in determining the biological function of molecules. While this compound derivatives show promise in various applications, particularly as antifungal agents, further studies are warranted to fully elucidate their mechanisms of action and to perform direct comparative studies against a wider range of chiral standards. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the design and execution of such future investigations.
References
- 1. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity of new chiral triazole fungicide mefentrifluconazole: Bioactivity against phytopathogen, and acute toxicity and bioaccumulation in earthworm (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The chiral pyrethroid cycloprothrin: stereoisomer synthesis and separation and stereoselective insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 13. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 15. Characteristics and enantiomeric analysis of chiral pyrethroids [agris.fao.org]
- 16. SLC38A2 provides proline to fulfill unique synthetic demands arising during osteoblast differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline Metabolism | Karner Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 18. SLC38A2 provides proline to fulfill unique synthetic demands arising during osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Camphoric Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (-)-Camphoric acid is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All procedures involving this compound should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Waste Characterization and Handling
This compound waste should be considered hazardous. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Key Handling Procedures:
-
Containment: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the acid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[1]
Disposal Workflow
The proper disposal of this compound waste must follow established hazardous waste protocols. The following workflow provides a clear, procedural guide for laboratory personnel.
Quantitative Data Summary
While specific quantitative limits for disposal can vary significantly based on local regulations, the following table summarizes key parameters for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | General Laboratory Safety Guidelines |
| Waste Container | Chemically resistant, sealed container labeled "Hazardous Waste." | General Laboratory Waste Guidelines |
| Neutralization pH Target | A pH between 5.5 and 9 is generally acceptable for drain disposal of neutralized corrosive wastes, provided no other hazards are present. This should be confirmed with local authorities. | General Acid Neutralization Guidelines |
Experimental Protocol: Neutralization of Acidic Waste
For laboratories equipped and permitted to perform in-house chemical treatments, neutralization of acidic waste can be a valuable step prior to disposal to reduce its corrosive hazard. The following is a general procedure for neutralizing acidic waste.
Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. A thorough risk assessment should be conducted by qualified personnel before proceeding.
Objective: To neutralize the acidity of this compound waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M)
-
Water
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers or containers for the reaction
-
Stirring rod or magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: In a well-ventilated fume hood, place the container with the this compound waste in a larger secondary container or an ice bath to manage heat generation. If the waste is a solid, dissolve it in a minimal amount of water. If it is a concentrated solution, it should be diluted by slowly adding the acid to a large volume of cold water.
-
Neutralization: Slowly and carefully add a weak base like sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide, to the acidic waste while stirring continuously. This reaction is exothermic and will generate heat and potentially gas (CO₂ if using bicarbonate).
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base in small increments until the pH of themixture is within a neutral range (typically between 5.5 and 9), as determined by your local wastewater authority.
-
Cooling and Storage: Allow the neutralized solution to cool to room temperature.
-
Final Disposal: Transfer the cooled, neutralized solution to a designated hazardous waste container, ensuring it is properly labeled with its contents, including the resulting salt. This container should then be moved to the designated hazardous waste accumulation area for pickup by a licensed disposal company.[3]
Safety Precautions for Neutralization:
-
Always add the base to the acid waste slowly and in small portions to control the reaction rate and temperature.
-
Perform the neutralization in a container that can withstand temperature changes.
-
Be aware of the potential for splashing and ensure appropriate PPE is worn.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
Personal protective equipment for handling (-)-Camphoric acid
Essential Safety Protocols for Handling (-)-Camphoric Acid
This document provides immediate safety, handling, and disposal guidance for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and may cause skin and serious eye irritation[1][2][3][4]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Data |
| Molecular Formula | C₁₀H₁₆O₄[1] |
| Molecular Weight | 200.23 g/mol |
| Appearance | White solid / powder |
| Melting Point | 183 - 190 °C |
| GHS Classification | Acute Toxicity, Oral (Category 4) |
| Skin Irritation (Category 2) | |
| Serious Eye Irritation (Category 2/2A) | |
| Occupational Exposure Limits | No data available |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection :
-
Wear chemical safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.
-
In situations with a high risk of splashing, a face shield should be used in addition to safety goggles.
-
-
Skin and Body Protection :
-
Wear appropriate protective clothing to prevent skin exposure. An impervious lab coat or chemical-resistant suit is recommended.
-
Ensure closed-toe shoes are worn in the laboratory.
-
-
Hand Protection :
-
Handle the chemical with protective gloves made of materials like nitrile or butyl rubber.
-
Gloves must be inspected for integrity before use. Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
-
Respiratory Protection :
-
Use a suitable respirator when there is a risk of inhaling dust or aerosols.
-
Work should be conducted in a well-ventilated area, preferably using a chemical fume hood or local exhaust ventilation to keep airborne concentrations low. For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.
-
Operational and Handling Plan
Strict adherence to the following procedures will minimize exposure and ensure safe handling.
General Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.
-
Avoid Dust Formation : Minimize the generation and accumulation of dust.
-
Personal Hygiene : Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
First-Aid Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of water. Remove all contaminated clothing and shoes. If skin irritation occurs, get medical advice.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur.
Accidental Release and Disposal Plan
In the event of a spill, a clear and immediate response is critical to contain the hazard.
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Containment : Collect spilled material and contaminated absorbents into a suitable, closed, and properly labeled container for disposal.
-
Professional Disposal : Do not dispose of via standard drains or trash. Contact a licensed professional waste disposal service to dispose of this material.
-
Regulatory Compliance : Dispose of the container and its contents in accordance with all local, regional, and national regulations. Chemical waste generators must ensure complete and accurate classification of the waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
